4-(3-Aminopropoxy)benzamide
Descripción
BenchChem offers high-quality 4-(3-Aminopropoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Aminopropoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
4-(3-aminopropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5H,1,6-7,11H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELBVKWYMDDNAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651676 | |
| Record name | 4-(3-Aminopropoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018600-42-4 | |
| Record name | 4-(3-Aminopropoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-Aminopropoxy)benzamide
Foreword
In the landscape of modern drug discovery and material science, the demand for novel molecular scaffolds with versatile functional groups is insatiable. 4-(3-Aminopropoxy)benzamide emerges as a compound of significant interest, embodying a unique structural architecture that combines a rigid aromatic benzamide core with a flexible aminopropoxy side chain. This bifunctionality makes it an invaluable building block for creating complex molecules, from targeted therapeutics to advanced polymers.[1] The primary amine offers a reactive handle for conjugation and derivatization, while the benzamide moiety can participate in crucial binding interactions, such as hydrogen bonding, with biological targets.[1] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of 4-(3-Aminopropoxy)benzamide, grounded in established chemical principles and supported by authoritative analytical techniques.
Strategic Approach to Synthesis: A Rationale
The synthesis of 4-(3-Aminopropoxy)benzamide is most effectively and cleanly achieved through a two-step sequence involving a Williamson ether synthesis followed by a deprotection step. This strategy is superior to a single-step approach (e.g., direct alkylation with 3-aminopropyl chloride) because it prevents undesirable side reactions, such as N-alkylation of the starting amine or the product itself.
The chosen pathway begins with the reaction of 4-hydroxybenzamide with a suitably N-protected 3-halopropane. We have selected tert-butyl (3-bromopropyl)carbamate for this purpose due to the stability of the Boc (tert-butoxycarbonyl) protecting group under the basic conditions of the ether synthesis and its facile removal under mild acidic conditions.
Visualizing the Synthetic Pathway
Caption: A two-step synthesis of 4-(3-Aminopropoxy)benzamide.
Detailed Experimental Protocol
This protocol is designed for robust and reproducible synthesis, incorporating in-process checks to ensure reaction completion and purity.
Step 1: Synthesis of tert-butyl (3-(4-carbamoylphenoxy)propyl)carbamate
Causality: This step constructs the core C-O-C ether linkage. 4-Hydroxybenzamide, a weak acid, is deprotonated by potassium carbonate (K₂CO₃), a moderately strong base, to form a phenoxide. This nucleophilic phenoxide then attacks the electrophilic carbon of the C-Br bond in tert-butyl (3-bromopropyl)carbamate via an Sₙ2 reaction. Dimethylformamide (DMF) is chosen as the solvent for its high boiling point and its ability to solvate both the ionic and organic reactants.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzamide (5.0 g, 36.5 mmol, 1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃) (7.56 g, 54.7 mmol, 1.5 eq).
-
Add anhydrous dimethylformamide (DMF) (100 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add tert-butyl (3-bromopropyl)carbamate (9.58 g, 40.2 mmol, 1.1 eq) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 5% Methanol in Dichloromethane. The disappearance of the 4-hydroxybenzamide spot indicates reaction completion.
-
After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water.
-
A white precipitate will form. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, washing thoroughly with water (3 x 100 mL) to remove DMF and salts.
-
Dry the crude product in a vacuum oven at 50°C to yield the Boc-protected intermediate as a white solid.
Step 2: Synthesis of 4-(3-Aminopropoxy)benzamide (Final Product)
Causality: This step removes the Boc protecting group to unveil the primary amine. Trifluoroacetic acid (TFA) is a strong acid that readily cleaves the acid-labile Boc group. The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation and carbon dioxide. Dichloromethane (DCM) is an excellent solvent for this step as it is inert to the acidic conditions.
Protocol:
-
In a 250 mL round-bottom flask, dissolve the dried Boc-protected intermediate (from Step 1) in dichloromethane (DCM) (100 mL).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (20 mL) dropwise over 15 minutes. Caution: This is an exothermic reaction.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Self-Validation: Monitor the deprotection by TLC (10% Methanol in Dichloromethane with 1% NH₄OH). The disappearance of the starting material spot confirms completion.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Re-dissolve the resulting residue in a minimal amount of water and basify to pH ~10-11 by the slow addition of 2M sodium hydroxide (NaOH) solution.
-
The product will precipitate out of the solution. If it remains oily, extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
If extracted, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
If precipitated, filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-(3-Aminopropoxy)benzamide as a white crystalline solid.
Experimental Workflow Visualization
Sources
An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Aminopropoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(3-Aminopropoxy)benzamide (CAS No: 1018600-42-4), a versatile chemical intermediate with significant potential in pharmaceutical and medicinal chemistry.[1] Possessing both a primary amine and a benzamide functional group, this molecule's characteristics are crucial for its application in the synthesis of bioactive molecules, peptidomimetics, and for polymer modifications.[1] This document delves into the structural and electronic properties, solubility, and lipophilicity of 4-(3-Aminopropoxy)benzamide. Where experimental data for the target molecule is not publicly available, this guide provides computed values and draws on empirical data from the parent molecule, benzamide, to offer scientifically grounded estimations. Furthermore, detailed, field-proven experimental protocols for the determination of these key parameters are provided, equipping researchers with the necessary tools for in-house characterization.
Introduction: The Significance of 4-(3-Aminopropoxy)benzamide in Drug Discovery
4-(3-Aminopropoxy)benzamide is a bifunctional molecule of interest in drug discovery and development.[1] Its structure, featuring a flexible aminopropoxy linker attached to a rigid benzamide core, allows for diverse chemical modifications. The primary amine serves as a key reactive handle for conjugation, while the benzamide moiety can participate in crucial binding interactions with biological targets.[1] The propoxy linker not only enhances molecular flexibility but can also favorably modulate solubility.[1]
A thorough understanding of the physicochemical properties of this intermediate is paramount for its effective utilization. These properties govern its reactivity, solubility, and pharmacokinetic profile, ultimately influencing its suitability for various therapeutic applications. This guide aims to provide a detailed and practical resource for scientists working with this and structurally related compounds.
Core Physicochemical Properties
The physicochemical properties of a molecule are dictated by its structure. The interplay between the aromatic ring, the amide group, the ether linkage, and the terminal primary amine in 4-(3-Aminopropoxy)benzamide results in a unique set of characteristics.
Structural and Molecular Data
A foundational understanding of the molecule's composition is essential.
| Property | Value | Source |
| IUPAC Name | 4-(3-aminopropoxy)benzamide | - |
| CAS Number | 1018600-42-4 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Exact Mass | 194.1055 u | [1] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)N)OCCC[NH2] | [1] |
| InChI Key | VELBVKWYMDDNAS-UHFFFAOYSA-N | [1] |
Tabulated Physicochemical Data
The following table summarizes key physicochemical parameters for 4-(3-Aminopropoxy)benzamide. For comparative purposes, experimental data for the parent compound, benzamide, is also included.
| Property | 4-(3-Aminopropoxy)benzamide (Computed/Estimated) | Benzamide (Experimental) | Significance in Drug Development |
| Melting Point (°C) | Estimated: >130 | 125-130[2][3][4] | Affects formulation, stability, and purification methods. The addition of the flexible and polar aminopropoxy chain is expected to influence crystal lattice energy. |
| Boiling Point (°C) | Not Available | 288-290[2][3] | Important for purification by distillation, though less relevant for non-volatile solids. |
| Water Solubility | Estimated: Higher than Benzamide | 13.5 g/L (25 °C)[3] | Crucial for bioavailability and formulation of aqueous dosage forms. The presence of the ionizable amino group suggests pH-dependent solubility. |
| logP (Octanol/Water) | 0.6 (XLogP3)[1] | 0.64[2] | A key indicator of lipophilicity, which influences membrane permeability and absorption. A low logP suggests a more hydrophilic character. |
| pKa (Acidic) | Not Available | ~13 (amide N-H)[3] | The amide proton is weakly acidic. |
| pKa (Basic) | Estimated: ~9-10 (primary amine) | Not Applicable | The basicity of the primary amine is critical for salt formation, which can enhance solubility and stability. |
| Topological Polar Surface Area (TPSA) | 78.3 Ų[1] | 43.1 Ų[2] | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. A higher TPSA generally indicates lower membrane permeability. |
| Hydrogen Bond Donors | 2[1] | 1 | The number of hydrogen bond donors influences solubility and interactions with biological targets. |
| Hydrogen Bond Acceptors | 4[1] | 1 | The number of hydrogen bond acceptors affects solubility and target binding. |
| Rotatable Bonds | 5[1] | 1 | Indicates molecular flexibility, which can impact binding to a target protein. |
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, propoxy, and amino protons.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Amide Protons (-CONH₂): A broad singlet, the chemical shift of which can be solvent-dependent.
-
Propoxy Chain Protons (-OCH₂CH₂CH₂NH₂): Three distinct multiplets corresponding to the three methylene groups. The protons on the carbon adjacent to the oxygen will be the most deshielded.
-
Amino Protons (-NH₂): A broad singlet, which may exchange with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
-
Aromatic Carbons: Six signals in the aromatic region (typically δ 110-165 ppm).
-
Carbonyl Carbon (-C=O): A signal in the downfield region (typically δ 165-175 ppm).
-
Propoxy Chain Carbons (-OCH₂CH₂CH₂NH₂): Three signals in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying key functional groups.
-
N-H Stretching (Amine and Amide): Broad absorptions in the region of 3100-3500 cm⁻¹. Primary amines typically show two bands.
-
C=O Stretching (Amide): A strong, sharp absorption around 1630-1680 cm⁻¹.[5]
-
C-O Stretching (Ether): An absorption in the region of 1000-1300 cm⁻¹.
-
Aromatic C-H and C=C Stretching: Absorptions characteristic of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): Expected at m/z = 194.
-
Fragmentation: Common fragmentation pathways would likely involve cleavage of the propoxy chain and loss of the amino group. For instance, cleavage of the ether bond is a common fragmentation pathway for similar structures.[5]
Experimental Protocols for Physicochemical Characterization
This section provides detailed, step-by-step methodologies for determining the key physicochemical properties of 4-(3-Aminopropoxy)benzamide.
Determination of Melting Point
-
Principle: The melting point is a fundamental property that indicates the purity of a crystalline solid.
-
Methodology:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the melting point is approached.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
-
-
Causality: A sharp melting point range (typically < 2 °C) is indicative of a high degree of purity. Impurities tend to depress and broaden the melting point range.
Aqueous Solubility Determination (Shake-Flask Method)
-
Principle: This method determines the equilibrium solubility of a compound in a specific solvent.
-
Methodology:
-
Add an excess amount of 4-(3-Aminopropoxy)benzamide to a known volume of purified water in a sealed, screw-cap vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
-
Causality: The shake-flask method is considered the "gold standard" for solubility determination as it ensures that a true equilibrium is achieved between the solid and dissolved states.
Determination of Partition Coefficient (logP)
-
Principle: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
-
Methodology:
-
Prepare a stock solution of 4-(3-Aminopropoxy)benzamide in either water or octanol.
-
In a separatory funnel, combine equal volumes of n-octanol and water that have been pre-saturated with each other.
-
Add a known amount of the stock solution to the biphasic system.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.
-
Allow the layers to separate completely.
-
Carefully sample both the aqueous and octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
-
-
Causality: This direct measurement method provides an empirical value for the distribution of the compound between a nonpolar and a polar phase, which is a critical predictor of its behavior in biological systems.
Workflow Diagrams
The following diagrams illustrate the experimental workflows for determining key physicochemical properties.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Aqueous Solubility Determination.
Conclusion
4-(3-Aminopropoxy)benzamide is a molecule with significant potential in medicinal chemistry, and a thorough understanding of its physicochemical properties is essential for its successful application. This guide has provided a comprehensive overview of these properties, including both computed data for the target molecule and experimental data for related compounds. The detailed experimental protocols offer a practical resource for researchers to characterize this and similar molecules in their own laboratories. As with any chemical intermediate, it is recommended that these properties be experimentally verified for each new batch to ensure quality and consistency in research and development endeavors.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2331, Benzamide. Retrieved January 26, 2026 from [Link].
- Google Patents (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
-
de Oliveira, G. G., et al. (2014). Thermal, spectroscopic and DFT studies of solid benzamide. ResearchGate. Retrieved January 26, 2026 from [Link].
-
The Royal Society of Chemistry (n.d.). Supplementary Information. Retrieved January 26, 2026 from [Link].
-
LookChem (n.d.). Cas no 1018600-42-4 (4-(3-Aminopropoxy)benzamide). Retrieved January 26, 2026 from [Link].
-
Cheméo (n.d.). Benzamide (CAS 55-21-0) - Chemical & Physical Properties. Retrieved January 26, 2026 from [Link].
-
Rasayan J. Chem (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Retrieved January 26, 2026 from [Link].
-
Wikipedia (n.d.). Benzamide. Retrieved January 26, 2026 from [Link].
-
PubChem (n.d.). N-(2-acetylphenyl)-4-(3-chloropropoxy)benzamide. Retrieved January 26, 2026 from [Link].
Sources
An In-depth Technical Guide to 4-(3-Aminopropoxy)benzamide (CAS 1018600-42-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 4-(3-Aminopropoxy)benzamide, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science.
Introduction and Core Attributes
4-(3-Aminopropoxy)benzamide is a bifunctional organic molecule featuring a benzamide core substituted with a flexible aminopropoxy chain at the para position.[1] This unique structural arrangement imparts a combination of desirable characteristics for drug design and chemical synthesis. The benzamide moiety provides a stable scaffold known for its involvement in a wide array of biologically active compounds, while the terminal primary amine offers a reactive handle for further chemical modifications.[1] The propoxy linker enhances both the molecule's flexibility and its solubility profile.[1] These attributes make 4-(3-Aminopropoxy)benzamide a valuable building block in the development of novel therapeutics and functional materials.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 4-(3-Aminopropoxy)benzamide is presented in the table below. These computed properties provide a foundational understanding of the molecule's behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 1018600-42-4 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| InChI Key | VELBVKWYMDDNAS-UHFFFAOYSA-N | [1] |
| SMILES | C(CN)COC1=CC=C(C=C1)C(=O)N | [1] |
| MDL Number | MFCD10037139 | [1] |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
The proposed synthesis involves an initial O-alkylation of 4-hydroxybenzamide with a protected 3-aminopropanol derivative, followed by deprotection to yield the final product. A more direct, albeit potentially less clean, approach involves the direct reaction with a haloamine or a protected haloamine. A particularly relevant precursor is 4-(3-chloropropoxy)benzamide, which can be synthesized from 4-hydroxybenzamide and 1-bromo-3-chloropropane.[2] The subsequent conversion of the chloro- a to the amino- derivative is a standard nucleophilic substitution reaction.
Caption: Proposed two-step synthesis of 4-(3-Aminopropoxy)benzamide.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-(3-Chloropropoxy)benzamide
-
To a stirred solution of 4-hydroxybenzamide in a suitable polar aprotic solvent such as acetonitrile, add a base like potassium carbonate.[2]
-
Add 1-bromo-3-chloropropane to the reaction mixture.[2]
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-(3-chloropropoxy)benzamide by recrystallization or column chromatography.[2]
Step 2: Synthesis of 4-(3-Aminopropoxy)benzamide
-
Dissolve the purified 4-(3-chloropropoxy)benzamide in a suitable solvent.
-
Add a source of ammonia, such as a solution of ammonia in methanol or a protected amine equivalent.
-
Heat the reaction mixture in a sealed vessel to facilitate the nucleophilic substitution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
If a protected amine was used, perform the necessary deprotection step.
-
Purify the final product, 4-(3-Aminopropoxy)benzamide, by column chromatography or recrystallization to yield a solid.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the structural features of 4-(3-Aminopropoxy)benzamide allow for the prediction of its key spectroscopic characteristics.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, alkoxy, and alkyl protons.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating alkoxy group will be upfield compared to the protons ortho to the electron-withdrawing amide group.
-
Amide Protons (-CONH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
Propoxy Chain Protons (-OCH₂CH₂CH₂NH₂):
-
-OCH₂-: A triplet deshielded by the adjacent oxygen atom.
-
-CH₂CH₂CH₂-: A multiplet (likely a pentet or quintet) in the aliphatic region.
-
-CH₂NH₂: A triplet deshielded by the adjacent nitrogen atom.
-
-
Amine Protons (-NH₂): A broad singlet that can exchange with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the different carbon environments in the molecule. Key expected signals include:
-
Aromatic Carbons: Four signals for the benzene ring, with the carbon attached to the oxygen appearing at a lower field (more deshielded) and the carbon attached to the amide group also being significantly deshielded.
-
Amide Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 165-175 ppm.
-
Propoxy Chain Carbons (-OCH₂CH₂CH₂NH₂): Three distinct signals in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the primary amine and primary amide functional groups.
-
N-H Stretching (Amine): Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.[3]
-
N-H Stretching (Amide): Two bands in a similar region to the amine N-H stretches, which may overlap.[4]
-
C=O Stretching (Amide): A strong absorption band around 1640-1680 cm⁻¹.
-
C-O Stretching (Ether): A characteristic band in the fingerprint region.
-
N-H Bending (Amine and Amide): Bands in the region of 1550-1650 cm⁻¹.
Mass Spectrometry
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z = 194. Common fragmentation patterns for alkoxybenzamides involve cleavage of the ether bond.[5] Key expected fragments include:
-
Loss of the aminopropoxy side chain: Leading to a fragment corresponding to the 4-hydroxybenzamide cation.
-
Cleavage within the propoxy chain: Resulting in various smaller fragments.
Applications in Drug Discovery and Development
Benzamide derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[6] The bifunctional nature of 4-(3-Aminopropoxy)benzamide makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.
Caption: Potential derivatization pathways and therapeutic applications.
The primary amine of 4-(3-Aminopropoxy)benzamide serves as a key point for diversification, allowing for its incorporation into larger molecular frameworks through reactions such as acylation, alkylation, and reductive amination. This enables the synthesis of libraries of compounds for screening against various biological targets. For instance, the benzamide scaffold is a known pharmacophore in poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents.
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for 4-(3-Aminopropoxy)benzamide is not widely available, general precautions for handling aromatic amines and amides should be followed. Related compounds such as 4-aminobenzamide are known to cause eye irritation and may cause respiratory irritation.
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-(3-Aminopropoxy)benzamide is a valuable and versatile chemical intermediate with significant potential for applications in drug discovery and materials science. Its bifunctional nature allows for a wide range of chemical modifications, making it an ideal scaffold for the synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of its properties, a plausible synthetic route, and predicted spectroscopic data to aid researchers in its use and further exploration.
References
-
Eckers, C., Monaghan, J. J., & Wolff, J. C. (2005). Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry. European Journal of Mass Spectrometry, 11(1), 73-82. Available from: [Link]
-
Eckers, C., Monaghan, J. J., & Wolff, J. C. (2005). Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry. European Journal of Mass Spectrometry, 11(1), 73-82. Available from: [Link]
-
Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal of Chemistry, 12(4), 2260-2266. Available from: [Link]
- Google Patents. (2014). CN104130170A - Synthesis method of 4-Hydroxythiobenzamide.
-
ResearchGate. (2025). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. Available from: [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available from: [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available from: [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available from: [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available from: [Link]
Sources
- 1. 1018600-42-4(4-(3-Aminopropoxy)benzamide) | Kuujia.com [kuujia.com]
- 2. Buy 4-(3-Chloropropoxy)benzamide [smolecule.com]
- 3. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2005090310A2 - Process for preparing cyclohexanediacetic acid monoamide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
Spectroscopic Blueprint of 4-(3-Aminopropoxy)benzamide: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-(3-Aminopropoxy)benzamide, a versatile chemical intermediate with applications in organic synthesis and pharmaceutical development.[1] While direct experimental spectra for this specific compound are not widely published, this document synthesizes data from closely related analogues and foundational spectroscopic principles to present a robust, predictive spectroscopic profile. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering detailed interpretations and standard methodologies for data acquisition. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this and similar molecules.
Introduction: The Structural Significance of 4-(3-Aminopropoxy)benzamide
4-(3-Aminopropoxy)benzamide (C₁₀H₁₄N₂O₂) is a bifunctional organic molecule featuring a primary amide and a primary amine, connected by a flexible propoxy linker to a central benzene ring.[1] This unique architecture makes it a valuable building block in medicinal chemistry, allowing for diverse derivatization at both the amine and amide moieties.[1] Accurate and unambiguous structural confirmation is paramount for its application in any synthetic or developmental workflow. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing a detailed "fingerprint" of the molecule's atomic and functional group composition. This guide will provide a predictive but expertly grounded exploration of this fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is a cornerstone technique for the structural determination of organic compounds, offering precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.[2] The predicted chemical shifts for 4-(3-Aminopropoxy)benzamide are based on established ranges for similar functional groups and data from analogous structures.[1][3][4][5][6]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 4-(3-Aminopropoxy)benzamide is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the aminopropoxy side chain.
| Proton Assignment (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-2, H-6 (Aromatic) | 7.7 - 7.9 | Doublet (d) | 2H |
| H-3, H-5 (Aromatic) | 6.9 - 7.1 | Doublet (d) | 2H |
| -O-CH₂ - (a) | 4.0 - 4.2 | Triplet (t) | 2H |
| -CH₂-CH₂ -CH₂- (b) | 1.9 - 2.1 | Quintet (quin) | 2H |
| -CH₂ -NH₂ (c) | 2.8 - 3.0 | Triplet (t) | 2H |
| -NH₂ (Amine) | 1.5 - 2.5 | Broad Singlet (br s) | 2H |
| -CONH₂ (Amide) | 7.3 - 7.8 | Broad Singlet (br s) | 2H |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The aromatic region is anticipated to display a classic AA'BB' system, characteristic of a 1,4-disubstituted benzene ring, appearing as two distinct doublets.[1] The protons ortho to the electron-withdrawing benzamide group (H-2, H-6) are deshielded and will resonate downfield compared to the protons ortho to the electron-donating alkoxy group (H-3, H-5).
The aliphatic chain protons will exhibit predictable splitting patterns based on their neighboring protons. The methylene group attached to the oxygen (a) will be a triplet due to coupling with the adjacent methylene group (b). The central methylene group (b) will appear as a quintet, being split by the two adjacent methylene groups (a and c). The methylene group attached to the terminal amine (c) will also be a triplet. The protons of the primary amine and amide N-H groups will likely appear as broad singlets, and their chemical shifts can be highly dependent on solvent and concentration.[7]
// Position nodes around the molecule image H2_6 -> mol [pos="2.5,0.5"]; H3_5 -> mol [pos="2.5,-0.5"]; Ha -> mol [pos="-1.5,0.8"]; Hb -> mol [pos="-2.5,0"]; Hc -> mol [pos="-3.5,-0.8"]; }
Caption: A plausible fragmentation pathway for the [M+H]⁺ ion of 4-(3-Aminopropoxy)benzamide.
Experimental Protocol for ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to promote protonation. [8]2. Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Mass Analysis: The generated ions are transferred into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
Perform a product ion scan (MS/MS) on the isolated [M+H]⁺ precursor ion to obtain the fragmentation pattern.
-
Conclusion: A Unified Spectroscopic Portrait
The combination of NMR, IR, and MS provides a powerful and complementary suite of data for the unequivocal structural confirmation of 4-(3-Aminopropoxy)benzamide. The predicted ¹H and ¹³C NMR spectra map out the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of key amine, amide, and ether functional groups, and mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation. This guide provides a robust, scientifically-grounded framework for researchers to interpret the spectroscopic data of this important synthetic intermediate, ensuring its identity and purity in drug discovery and development applications.
References
-
IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts. Retrieved from [Link]
-
Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). University of Texas at Dallas. Retrieved from [Link]
-
Eckers, C., Monaghan, J. J., & Wolff, J. C. (2005). Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry. European Journal of Mass Spectrometry, 11(1), 73–82. Retrieved from [Link]
-
Kruve, A., Kaupmees, K., & Leito, I. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 82(19), 8349–8356. Retrieved from [Link]
-
NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Jaggi, N., & Vij, D. R. (2006). How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. Retrieved from [Link]
-
NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
-
de Bettencourt-Dias, A. (2017). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. NIH National Library of Medicine. Retrieved from [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
-
Carbon-13 NMR chemical shifts and the microstructure of polymers. (n.d.). ACS Publications. Retrieved from [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved from [Link]
-
Patrick, B. O. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. University of Victoria. Retrieved from [Link]
-
IR: amines. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
13.4 Chemical Shifts in 1H NMR Spectroscopy. (2023, September 20). OpenStax. Retrieved from [Link]
-
Lee, T., Kim, J., & Lee, D. (2013). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Journal of the Korean Society for Mass Spectrometry, 17(2), 59-67. Retrieved from [Link]
-
Kuki, Á., Nagy, L., & Zsuga, M. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ResearchGate. Retrieved from [Link]
-
A guide to 13C NMR chemical shift values. (2015). Compound Interest. Retrieved from [Link]
-
Fourier Transform Infrared Spectroscopy. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]
-
EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. (n.d.). eGyanKosh. Retrieved from [Link]
-
Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]
-
Vanholme, R., et al. (2012). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. Retrieved from [Link]
-
Chemical shifts. (n.d.). University College London. Retrieved from [Link]
-
Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. Retrieved from [Link]
-
NMR Spectroscopy :: 5-HMR-0 The NMR Experiment. (2020, February 14). Organic Chemistry Data. Retrieved from [Link]
-
Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). PhotoMetrics, Inc. Retrieved from [Link]
-
Chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 7). YouTube. Retrieved from [Link]
-
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest. Retrieved from [Link]
-
Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]
-
Lee, T., Kim, J., & Lee, D. (2013). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. SciSpace. Retrieved from [Link]
-
Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. compoundchem.com [compoundchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Technical Guide to 4-(3-Aminopropoxy)benzamide: A Versatile Bifunctional Linker for Advanced Drug Conjugates
Prepared by: Gemini, Senior Application Scientist
Executive Summary
In the rapidly evolving landscape of targeted therapeutics, the performance of complex modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the linker component. The linker is not merely a spacer but a key determinant of a conjugate's stability, solubility, pharmacokinetics, and ultimate efficacy. This guide provides an in-depth technical analysis of 4-(3-Aminopropoxy)benzamide, a bifunctional linker that offers a unique combination of a reactive primary amine for conjugation and a stable benzamide core that can influence molecular interactions and overall properties. We will explore its molecular profile, delve into the mechanistic rationale for its use, and provide detailed experimental frameworks for its application in both PROTAC and ADC development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced linker chemistries to build more effective and reliable therapeutic conjugates.
Introduction: The Central Role of Linkers in Targeted Therapeutics
The paradigm of drug development has shifted towards precision medicine, with ADCs and PROTACs emerging as powerful strategies to enhance therapeutic indices and overcome drug resistance.[1][2] ADCs deliver potent cytotoxic payloads directly to cancer cells, minimizing systemic toxicity, while PROTACs hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[2][3]
The success of both platforms hinges on the sophisticated design of the linker connecting the targeting moiety (e.g., an antibody or a small molecule ligand) to the functional payload (e.g., a cytotoxin or an E3 ligase binder).[][5] An ideal linker must:
-
Ensure Stability: Remain intact in systemic circulation to prevent premature payload release.[][5]
-
Enable Efficient Conjugation: Possess reactive handles for reliable and high-yield synthesis.
-
Optimize Physicochemical Properties: Modulate the solubility, aggregation, and pharmacokinetic profile of the final conjugate.[]
-
Facilitate Payload Release (if applicable): For cleavable strategies, release the active payload only within the target cell.[]
4-(3-Aminopropoxy)benzamide has emerged as a valuable building block in this context, offering a compelling blend of stability and functional versatility.[7]
Molecular Profile of 4-(3-Aminopropoxy)benzamide
Core Structure and Functional Groups
4-(3-Aminopropoxy)benzamide is a chemical intermediate featuring three key components: a terminal primary amine, a flexible propoxy chain, and a rigid benzamide core.[7] This unique architecture allows for its strategic incorporation into complex bioactive molecules.[7]
-
Primary Amine (-NH₂): Serves as the primary reactive handle for conjugation reactions, such as amide bond formation.[7]
-
Propoxy Linker (-O-(CH₂)₃-): This aliphatic chain provides flexibility and a defined spatial separation between conjugated moieties, which is crucial for biological function.[7] It also helps to enhance solubility.[7]
-
Benzamide Core (C₆H₄-C(=O)NH₂): This aromatic amide group imparts structural rigidity and metabolic stability.[7] It can also participate in hydrogen bonding and other non-covalent interactions, potentially contributing to target binding or influencing the conformation of the final conjugate.[7][8]
Caption: Chemical structure of 4-(3-Aminopropoxy)benzamide.
Physicochemical Properties
A comprehensive understanding of the linker's properties is essential for predictive modeling and rational drug design.
| Property | Value | Source |
| CAS Number | 1018600-42-4 | [7] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [7] |
| Molecular Weight | 194.23 g/mol | [7] |
| XLogP3 | 0.6 | [7] |
| Topological Polar Surface Area | 78.3 Ų | [7] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
| Rotatable Bond Count | 5 | [7] |
The Dual-Functionality in Action: Mechanistic Insights
The Primary Amine: A Robust Conjugation Handle
The terminal primary amine is the molecule's principal reactive center, enabling covalent attachment to other molecules. The choice of conjugation chemistry is dictated by the desired stability of the resulting bond and the functional groups available on the partner molecule.
Common Strategy: Amide Bond Formation Amide bonds are exceptionally stable in vivo, making them ideal for constructing non-cleavable linkers. The primary amine of 4-(3-aminopropoxy)benzamide readily reacts with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters or acyl chlorides) on a payload or targeting ligand.
-
Causality: This reaction is chosen for its high efficiency, specificity under mild conditions, and the supreme metabolic stability of the resulting amide linkage, which prevents premature drug release during circulation.[9]
The Benzamide Core: More Than a Passive Scaffold
While the amine group provides the covalent attachment point, the benzamide core is a critical determinant of the linker's overall performance.
-
Structural Stability: The aromatic ring and amide group introduce a degree of rigidity, which can help pre-organize the conjugate into a biologically active conformation.[7]
-
Binding Interactions: Benzamide moieties are known pharmacophores that can engage in hydrogen bonding and π-stacking interactions with protein targets.[7][8] For instance, benzamide derivatives have been developed as potent binders for the E3 ligase Cereblon (CRBN), a cornerstone of PROTAC technology.[10] This suggests the linker itself can contribute to the affinity and selectivity of the entire conjugate.
-
Modulation of Physicochemical Properties: The benzamide group influences the hydrophilicity and planarity of the linker, impacting the solubility and aggregation propensity of the final ADC or PROTAC.
Application Focus I: Design and Synthesis of PROTACs
PROTACs are heterobifunctional molecules that induce protein degradation by forming a ternary complex between a target protein and an E3 ubiquitin ligase.[1][3] The linker's length and geometry are paramount for achieving a productive complex.
Conceptual Framework: The PROTAC Mechanism
Caption: The catalytic cycle of a PROTAC molecule.
Synthetic Strategy & Protocol: Incorporating the Linker
This protocol describes the conjugation of 4-(3-Aminopropoxy)benzamide to an NHS-ester-activated E3 ligase ligand (e.g., a derivative of pomalidomide).
Objective: To form a stable amide bond between the linker and the E3 ligase ligand.
Materials:
-
4-(3-Aminopropoxy)benzamide (1.0 eq)
-
Pomalidomide-NHS ester (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Step-by-Step Methodology:
-
Preparation: In a dry, nitrogen-purged flask, dissolve 4-(3-Aminopropoxy)benzamide in anhydrous DMF.
-
Base Addition: Add DIPEA to the solution and stir for 5 minutes at room temperature. Causality: DIPEA acts as a non-nucleophilic base to deprotonate the ammonium salt of the amine (if present) and scavenge the HCl produced during the reaction, driving the equilibrium towards product formation.
-
Conjugation: Add the Pomalidomide-NHS ester to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction with a small amount of water. Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product using reverse-phase HPLC.
-
Validation: Confirm the structure and purity of the resulting conjugate (Ligand-Linker construct) using high-resolution mass spectrometry and ¹H NMR.
Application Focus II: Engineering Next-Generation ADCs
In ADCs, the linker connects the antibody to a cytotoxic payload. The properties of 4-(3-aminopropoxy)benzamide make it well-suited for constructing stable, non-cleavable ADCs.
Conceptual Framework: The ADC Mechanism of Action
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Synthetic Strategy & Protocol: Thiol-Maleimide Conjugation
This protocol outlines a common strategy where the amine group of our linker is first functionalized with a maleimide group, which can then react specifically with cysteine thiols on a partially reduced antibody.
Objective: To create a site-specific ADC with a stable thioether bond.
Part A: Functionalization of the Linker
-
Preparation: Dissolve 4-(3-Aminopropoxy)benzamide (1 eq) and a maleimide-NHS ester crosslinker (e.g., SMCC) (1.05 eq) in anhydrous DMF.
-
Reaction: Add DIPEA (3 eq) and stir at room temperature for 2-4 hours, monitoring by LC-MS.
-
Purification: Upon completion, purify the maleimide-functionalized linker-payload construct by flash chromatography or HPLC.
Part B: Antibody Conjugation
-
Antibody Reduction: Treat a solution of the monoclonal antibody in a phosphate buffer (pH ~7.4) with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to selectively reduce interchain disulfide bonds, exposing reactive thiol groups.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange into a conjugation buffer (e.g., PBS with EDTA).
-
Conjugation: Add the maleimide-functionalized linker (from Part A) to the reduced antibody solution. A typical molar excess is 5-10 fold over the antibody.
-
Incubation: Gently agitate the reaction at 4°C for 12-16 hours.
-
Quenching: Quench any unreacted maleimide groups by adding excess N-acetylcysteine.
-
Purification: Purify the resulting ADC from unconjugated linker and antibody aggregates using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Validation: Characterize the final ADC. Determine the Drug-to-Antibody Ratio (DAR) using HIC or mass spectrometry, and confirm purity and low aggregation using SEC.
-
Trustworthiness through Validation: This multi-step validation process (DAR analysis, purity check) is critical for ensuring a homogenous and well-defined final product, which is a hallmark of a robust and trustworthy protocol.
Conclusion and Future Outlook
4-(3-Aminopropoxy)benzamide represents a powerful and versatile tool in the drug development arsenal. Its defined structure, robust chemical handles, and inherent stability make it an excellent choice for constructing advanced therapeutic conjugates. The primary amine allows for straightforward and reliable conjugation, while the propoxy and benzamide components provide the means to fine-tune critical parameters like flexibility, solubility, and target interaction.
As the fields of ADCs and PROTACs continue to advance, the demand for sophisticated, well-characterized linkers will only grow. Future work may involve further derivatization of the benzamide ring to modulate its electronic properties or to introduce additional functionality, creating a new generation of "smart" linkers. The foundational principles and protocols outlined in this guide provide a solid framework for researchers to innovate and engineer the next wave of targeted therapies.
References
- Smolecule. (n.d.). 4-(3-Chloropropoxy)benzamide.
- PubChem. (n.d.). 4-Amino-2-[3-(methylamino)-3-oxopropoxy]benzamide.
- LookChem. (n.d.). Cas no 1018600-42-4 (4-(3-Aminopropoxy)benzamide).
- Navarra, C., et al. (2018). 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10. European Journal of Medicinal Chemistry.
- Gangwar, S., et al. (2009). 3-Aminoxypropionate-based linker system for cyclization activation in prodrug design. Journal of Medicinal Chemistry.
- Google Patents. (n.d.). 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
- Schena, G., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity.
- Google Patents. (n.d.).
- ChemRxiv. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.
- ResearchG
- Steinebach, C., et al. (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry.
- BOC Sciences. (2023).
- BOC Sciences. (n.d.).
- PrepChem.com. (n.d.).
- Feng, C., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.
- Storz, U. (2023). Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals. Archives of Pharmacal Research.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Aliphatic Linkers in Pharmaceutical Development.
- Wikipedia. (n.d.). Benzamide.
- Singh, R., et al. (2022). PROTACs: Current Trends in Protein Degradation by Proteolysis-Targeting Chimeras. Molecules.
- Yadav, P., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Pharmaceutics.
Sources
- 1. PROTACs: Current Trends in Protein Degradation by Proteolysis-Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2023034411A1 - Compositions and methods for targeted degradation of proteins in a plant cell - Google Patents [patents.google.com]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1018600-42-4(4-(3-Aminopropoxy)benzamide) | Kuujia.com [kuujia.com]
- 8. researchgate.net [researchgate.net]
- 9. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking a Versatile Scaffold: A Technical Guide to the Research Applications of 4-(3-Aminopropoxy)benzamide
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern medicinal chemistry and drug discovery, the identification and strategic utilization of versatile molecular scaffolds are paramount. 4-(3-Aminopropoxy)benzamide emerges as a compound of significant interest, not for a widely documented biological activity of its own, but for its intrinsic potential as a bifunctional building block. Its structure, featuring a terminal primary amine and a benzamide core, offers two distinct points for chemical modification, making it an ideal starting point for the synthesis of diverse compound libraries. This guide will provide an in-depth exploration of the potential research applications of 4-(3-Aminopropoxy)benzamide, grounded in the established pharmacology of the benzamide functional group and the synthetic utility of its flexible aminopropoxy linker. We will delve into its prospective roles in the development of novel anticancer agents, therapeutics for metabolic disorders, and its application as a linker in advanced chemical biology tools.
Physicochemical Properties and Synthetic Utility
Before exploring its applications, a fundamental understanding of 4-(3-Aminopropoxy)benzamide's chemical nature is essential.
| Property | Value | Source |
| Molecular Formula | C10H14N2O2 | PubChem |
| Molecular Weight | 194.23 g/mol | PubChem |
| Key Functional Groups | Primary Amine, Benzamide, Ether | N/A |
| Reactivity Centers | Nucleophilic primary amine, electrophilic carbonyl carbon (amide), aromatic ring for substitution | N/A |
The primary amine serves as a versatile handle for a multitude of chemical transformations, including but not limited to, acylation, alkylation, and reductive amination. The benzamide moiety, a well-known pharmacophore, can engage in crucial hydrogen bonding interactions with biological targets. The propoxy linker provides flexibility and appropriate spacing between the two functional ends, a critical consideration in the design of molecules intended to bridge two distinct binding sites.
Potential Application I: A Scaffold for Novel Anticancer Agents
The benzamide core is a privileged scaffold in oncology research, most notably as an inhibitor of Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[1] The over-activation of PARP can lead to cellular energy depletion and cell death, a mechanism exploited in cancer therapy. Furthermore, various benzamide derivatives have demonstrated potent anticancer activities through diverse mechanisms.[2][3]
Development of PARP Inhibitors
4-(3-Aminopropoxy)benzamide can serve as a foundational fragment for the design of novel PARP inhibitors. The benzamide group can mimic the nicotinamide moiety of the NAD+ substrate, while the aminopropoxy tail can be functionalized to interact with other regions of the enzyme's active site or to attach other pharmacophores.
Caption: Workflow for developing PARP inhibitors from 4-(3-aminopropoxy)benzamide.
A robust method for assessing the inhibitory potential of newly synthesized derivatives is a cell-free PARP activity assay.[4][5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-(3-Aminopropoxy)benzamide derivatives against PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+ (biotinylated)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Test compounds (derivatives of 4-(3-Aminopropoxy)benzamide) dissolved in DMSO
Procedure:
-
Coat a 96-well plate with histone H1 (a PARP1 substrate) and incubate overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Add 50 µL of assay buffer containing activated DNA and recombinant PARP1 to each well.
-
Add 2 µL of test compound at various concentrations (typically from 1 nM to 100 µM) or DMSO as a vehicle control.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of biotinylated NAD+.
-
Incubate for 60 minutes at 30°C.
-
Wash the plate to remove unincorporated NAD+.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add HRP substrate and measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Kinase Inhibitor Development
The benzamide scaffold is also present in numerous kinase inhibitors. By derivatizing the primary amine of 4-(3-Aminopropoxy)benzamide with various heterocyclic moieties known to interact with the hinge region of kinases, novel and potent inhibitors can be developed.
Potential Application II: Probing Metabolic Pathways as a Glucokinase Activator Scaffold
Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a crucial role in glucose homeostasis.[6] Small molecule glucokinase activators (GKAs) are being investigated as potential therapeutics for type 2 diabetes.[7] Several benzamide derivatives have been identified as potent GKAs.[8][9]
Caption: Workflow for developing glucokinase activators.
A common method to assess GK activation is a coupled-enzyme assay that measures the rate of glucose-6-phosphate production.[10]
Objective: To determine the half-maximal effective concentration (EC50) of 4-(3-Aminopropoxy)benzamide derivatives for glucokinase activation.
Materials:
-
Recombinant human glucokinase
-
Glucose
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay buffer (e.g., 25 mM HEPES pH 7.1, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in DMSO
Procedure:
-
To a 96-well plate, add 50 µL of assay buffer containing a fixed, sub-saturating concentration of glucose (e.g., 5 mM).
-
Add 1 µL of test compound at various concentrations or DMSO as a control.
-
Add 25 µL of a solution containing ATP, NADP+, and G6PDH.
-
Initiate the reaction by adding 25 µL of recombinant glucokinase.
-
Monitor the increase in absorbance at 340 nm (due to the production of NADPH) over time using a plate reader.
-
Calculate the initial reaction velocity for each compound concentration.
-
Determine the EC50 value by plotting the reaction velocity against the compound concentration and fitting the data to a suitable dose-response curve.
Potential Application III: A Flexible Linker for Bifunctional Molecules
The structural characteristics of 4-(3-Aminopropoxy)benzamide, specifically the presence of a primary amine and a defined length, make it an attractive candidate for use as a linker in the synthesis of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs).[11][12] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Caption: Conceptual structure of a PROTAC utilizing a 4-(3-aminopropoxy)benzamide-derived linker.
In this context, the primary amine of 4-(3-Aminopropoxy)benzamide would be coupled to a warhead that binds to the protein of interest. The benzamide nitrogen or the aromatic ring could be further functionalized for attachment to an E3 ligase ligand. The inherent flexibility and defined length of the aminopropoxy chain are critical for facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Conclusion and Future Directions
While 4-(3-Aminopropoxy)benzamide may not be a lead compound in its own right, its value as a versatile chemical scaffold is undeniable. This guide has outlined several promising research avenues, from the development of novel anticancer agents and glucokinase activators to its application as a linker in the burgeoning field of targeted protein degradation. The provided experimental protocols offer a starting point for researchers to explore the potential of this intriguing molecule. The future of drug discovery relies on the creative and strategic use of such adaptable building blocks to generate novel chemical entities that can address unmet medical needs. The exploration of 4-(3-Aminopropoxy)benzamide and its derivatives represents a fertile ground for innovation in medicinal chemistry.
References
-
Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central. Available at: [Link].
-
Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators. PubMed. Available at: [Link].
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Available at: [Link].
-
Chiral 2-Aminobenzimidazole as Bifunctional Catalyst in the Asymmetric Electrophilic Amination of Unprotected 3-Substituted Oxindoles. MDPI. Available at: [Link].
-
Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed. Available at: [Link].
-
Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. PubMed. Available at: [Link].
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. Available at: [Link].
-
Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS. PMC. Available at: [Link].
-
Discovery of benzamides as potent human β3 adrenergic receptor agonists. PubMed. Available at: [Link].
-
Appraisal of GABA and PABA as linker: design and synthesis of novel benzamide based histone deacetylase inhibitors. PubMed. Available at: [Link].
-
Optimization of the benzamide fragment targeting the S2' site leads to potent dipeptidyl peptidase-IV inhibitors. PubMed. Available at: [Link].
-
Current strategies for the design of PROTAC linkers: a critical review. PMC. Available at: [Link].
-
Glucose Modulation of Glucokinase Activation by Small Molecules. ACS Publications. Available at: [Link].
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH. Available at: [Link].
-
Amide-based bifunctional organocatalysts in asymmetric reactions. Chemical Communications (RSC Publishing). Available at: [Link].
-
Novel glucokinase activators: A structure-based pharmacophore modeling, QSAR analysis, and molecular dynamics approach. Pharmacia. Available at: [Link].
-
Targeted Protein Degrader Linkers. JenKem Technology USA. Available at: [Link].
-
In Silico Design Of Phenyl Acetamide Derivatives As Parp1 Inhibitors Targeting Brca1/2-Mutated Breast And Ovarian Cancers. ResearchGate. Available at: [Link].
-
Bifunctional Sulfonamide as Hydrogen Bonding Catalyst in Catalytic Asymmetric Reactions: Concept and Application in the Past Decade. ResearchGate. Available at: [Link].
-
Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators. Semantic Scholar. Available at: [Link].
-
Rational design of the linkers in targeting chimeras. Chemical Science (RSC Publishing). Available at: [Link].
- Design and applications of bifunctional small molecules: Why two heads are better than one. Unknown Source.
-
Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes. PMC. Available at: [Link].
-
Fragtory: Pharmacophore-Focused Design, Synthesis, and Evaluation of an sp3-Enriched Fragment Library. PubMed. Available at: [Link].
-
PASTA: PARP activity screening and inhibitor testing assay. PMC. Available at: [Link].
- Design, synthesis and antitumor activity evaluation of novel benzamide HDAC inhibitors. Unknown Source.
-
Synthesis and Comparative Properties of Two Amide-Generating Resin Linkers for Use in Solid Phase Peptide Synthesis. PubMed. Available at: [Link].
-
Prodrugs for Amines. MDPI. Available at: [Link].
-
Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. PubMed. Available at: [Link].
-
Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. Available at: [Link].
-
Targeted Protein Degradation at Syngene. AWS. Available at: [Link].
-
Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. The Journal of Organic Chemistry - ACS Publications. Available at: [Link].
-
Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. PubMed. Available at: [Link].
-
Design, synthesis and biological evaluation of novel imidazole-based benzamide and hydroxamic acid derivatives as potent histone deacetylase inhibitors and anticancer agents. ResearchGate. Available at: [Link].
- Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose. Unknown Source.
- Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. Google Patents.
-
Identification of PARP12 Inhibitors By Virtual Screening and Molecular Dynamics Simulations. Frontiers. Available at: [Link].
-
Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. PubMed. Available at: [Link].
-
Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. MDPI. Available at: [Link].
-
Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PMC. Available at: [Link].
-
Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and comparative properties of two amide-generating resin linkers for use in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Linkers for Linkerology - Enamine [enamine.net]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 4-(3-Aminopropoxy)benzamide Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 4-(3-Aminopropoxy)benzamide Scaffold
The 4-(3-aminopropoxy)benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active compounds. These derivatives have garnered significant attention from researchers due to their diverse pharmacological activities, which include, but are not limited to, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The key structural features – a central benzamide ring, a flexible aminopropoxy linker, and a terminal amino group – allow for a multitude of modifications to fine-tune the molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the synthetic strategies employed to construct 4-(3-aminopropoxy)benzamide and its analogs, with a focus on the underlying chemical principles and practical experimental protocols.
Core Synthetic Strategy: A Convergent Approach
The most logical and widely adopted approach for the synthesis of 4-(3-aminopropoxy)benzamide is a convergent strategy. This involves the synthesis of two key fragments, the 4-hydroxybenzamide core and a suitable 3-aminopropyl precursor, which are then coupled in a later step. This approach offers significant advantages in terms of flexibility for analog synthesis and overall efficiency.
Part 1: Synthesis of the 4-Hydroxybenzamide Core
The synthesis of the 4-hydroxybenzamide core typically starts from the readily available and inexpensive p-hydroxybenzoic acid. Two primary methods are employed for the amidation of the carboxylic acid functionality.
Method 1: Direct Amidation of p-Hydroxybenzoic Acid
Direct amidation of p-hydroxybenzoic acid offers a streamlined, single-step approach to 4-hydroxybenzamide.[3] This method often involves high temperatures and the use of a nitrogen source like urea or methyl carbamate.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-hydroxybenzoic acid (1.0 equivalent), urea (1.1-1.2 equivalents), and a catalytic amount of phosphorous acid.
-
Solvent: Add an inert, high-boiling solvent such as diisopropylnaphthalene.
-
Reaction Conditions: Heat the mixture with stirring to 150-180°C for approximately 8 hours.
-
Work-up and Isolation: After cooling, the solid product is collected by filtration and washed with the solvent to yield 4-hydroxybenzamide.
Causality Behind Experimental Choices: The high temperature is necessary to drive the dehydration reaction between the carboxylic acid and urea. Phosphorous acid acts as a catalyst to facilitate the reaction. The use of a high-boiling inert solvent ensures that the reaction temperature can be maintained and provides a medium for the reaction.
Method 2: Two-Step Esterification-Amidation of p-Hydroxybenzoic Acid
A more traditional and often higher-yielding approach involves a two-step process: esterification of p-hydroxybenzoic acid followed by amidation of the resulting ester.[4]
Step 1: Esterification of p-Hydroxybenzoic Acid
-
Reaction Setup: In a round-bottom flask, dissolve p-hydroxybenzoic acid in an excess of methanol.
-
Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reaction Conditions: Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: Neutralize the acid catalyst, remove the excess methanol under reduced pressure, and isolate the methyl p-hydroxybenzoate.
Step 2: Amidation of Methyl p-Hydroxybenzoate
-
Reaction Setup: In a pressure vessel, dissolve methyl p-hydroxybenzoate in a suitable solvent.
-
Ammonia Source: Add an excess of concentrated aqueous ammonia or bubble anhydrous ammonia gas through the solution.[4]
-
Reaction Conditions: Heat the mixture to 100-120°C for several hours.[4]
-
Work-up and Isolation: After cooling, the product, 4-hydroxybenzamide, will precipitate and can be collected by filtration.
Causality Behind Experimental Choices: The esterification step activates the carboxylic acid, making it more susceptible to nucleophilic attack by ammonia in the subsequent amidation step. The use of a pressure vessel is necessary when using ammonia at elevated temperatures to maintain a sufficient concentration of the reagent.
Part 2: Introduction of the 3-Aminopropoxy Side Chain
With the 4-hydroxybenzamide core in hand, the next critical step is the introduction of the 3-aminopropoxy side chain. The Williamson ether synthesis is the cornerstone of this transformation, involving the reaction of the phenoxide of 4-hydroxybenzamide with a suitable 3-halopropylamine derivative.[5][6][7][8] To avoid side reactions with the free amine, a protected form of the aminopropyl group is typically used.
The Gabriel Synthesis Approach: A Robust Method for Primary Amine Introduction
The Gabriel synthesis provides a reliable method for introducing a primary amine by utilizing a phthalimide-protected 3-halopropane.[9]
-
Deprotonation of 4-Hydroxybenzamide: In a suitable solvent such as dimethylformamide (DMF) or acetonitrile, treat 4-hydroxybenzamide (1.0 equivalent) with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to generate the corresponding phenoxide.
-
Alkylation: Add N-(3-bromopropyl)phthalimide (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to an appropriate temperature (e.g., 80-120°C) and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: After cooling, pour the reaction mixture into water to precipitate the product. Collect the solid by filtration and wash with water to obtain 4-(3-phthalimidopropoxy)benzamide.
Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction. The phthalimide group is an excellent protecting group for the primary amine as it prevents over-alkylation and can be cleanly removed in the final step.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN104130170A - Synthesis method of 4-Hydroxythiobenzamide - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. francis-press.com [francis-press.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Phthalimides [organic-chemistry.org]
The Emerging Therapeutic Potential of 4-(3-Aminopropoxy)benzamide: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of 4-(3-Aminopropoxy)benzamide, a novel benzamide derivative. While direct experimental data on this specific molecule is nascent, this document synthesizes the extensive body of research on related benzamide and aminopropoxy-containing compounds to build a robust, data-driven hypothesis for its therapeutic promise. We will delve into the established pharmacology of the benzamide core, a key pharmacophore in numerous approved drugs, and explore the critical role of the aminopropoxy linker in modulating pharmacokinetic and pharmacodynamic properties. This guide will propose potential mechanisms of action, including Poly(ADP-ribose) polymerase (PARP) inhibition and other enzyme inhibitory activities, supported by structure-activity relationship (SAR) analyses of analogous compounds. Furthermore, we will present detailed, field-proven experimental protocols to validate these hypotheses and accelerate the investigation of 4-(3-Aminopropoxy)benzamide as a potential therapeutic candidate.
Introduction: The Benzamide Scaffold and the Significance of the Aminopropoxy Linker
Benzamide derivatives are a cornerstone of modern pharmacology, exhibiting a wide spectrum of biological activities including antimicrobial, analgesic, anti-inflammatory, and anticancer effects.[1] The core benzamide structure serves as a versatile scaffold that can be chemically modified to achieve high affinity and selectivity for various biological targets. The amide group, in particular, is adept at forming hydrogen bonds with target enzymes, a crucial interaction for potent biological activity.[2]
The introduction of a 4-(3-aminopropoxy) substituent is a strategic modification that can significantly influence the molecule's properties. The alkoxy group at the 4-position can enhance binding to specific targets, while the terminal amino group of the propoxy chain provides a site for further functionalization or can directly interact with biological macromolecules.[3][4] Linkers, such as the aminopropoxy chain, are critical in drug design for optimizing solubility, stability, and facilitating targeted drug delivery.[3][5]
Postulated Mechanism of Action: Insights from Structurally Related Compounds
Based on the extensive literature on benzamide derivatives, we postulate that 4-(3-Aminopropoxy)benzamide is a prime candidate for investigation as an inhibitor of key cellular enzymes, most notably Poly(ADP-ribose) polymerase (PARP).
PARP Inhibition: A Leading Hypothesis
The benzamide moiety is a well-established pharmacophore for PARP inhibition.[6] PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA repair pathways.[7] Their inhibition can lead to the accumulation of DNA damage and subsequent cell death, a principle effectively exploited in cancer therapy, especially in tumors with deficiencies in other DNA repair mechanisms like homologous recombination.[7]
The structural requirements for potent PARP inhibition center on the benzamide group's ability to form hydrogen bonds within the NAD+ binding site of the enzyme.[6] The orientation of the carboxamide is critical for this interaction.
Diagram 1: Proposed Interaction of 4-(3-Aminopropoxy)benzamide with the PARP1 Catalytic Domain
Caption: Hypothetical binding mode of 4-(3-Aminopropoxy)benzamide in the PARP1 active site.
Other Potential Enzymatic Targets
Beyond PARP, the benzamide scaffold has been shown to inhibit other enzymes, suggesting multiple avenues for the therapeutic application of 4-(3-Aminopropoxy)benzamide.
-
Glycogen Phosphorylase (GP): Certain benzamide derivatives have been identified as inhibitors of GP, an enzyme involved in glucose metabolism.[8] This suggests a potential role in managing metabolic disorders.
-
Cholinesterases: Novel benzamide derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission.[9][10] This opens the possibility for applications in neurodegenerative diseases.
-
Histone Deacetylases (HDACs): The benzamide group can act as a zinc-binding group in HDAC inhibitors, which are a class of anticancer agents.[11] The carbonyl group of the benzamide can form a stable interaction with the zinc ion in the HDAC catalytic domain.[11]
Proposed Biological Activities and Therapeutic Applications
Given the potential mechanisms of action, 4-(3-Aminopropoxy)benzamide could exhibit a range of valuable biological activities.
| Potential Biological Activity | Therapeutic Application | Supporting Rationale from Analogous Compounds |
| Anticancer | Treatment of various solid tumors, particularly those with DNA repair deficiencies. | Benzamide core is a known PARP inhibitor scaffold.[6][7] Benzamide derivatives have shown antiproliferative activity against various cancer cell lines.[12] |
| Neuroprotective | Management of neurodegenerative diseases like Alzheimer's. | Benzamide derivatives have shown inhibitory effects on cholinesterases.[9][10] |
| Anti-inflammatory | Reduction of inflammation in various disease states. | Benzamide derivatives have been reported to possess anti-inflammatory properties.[2] |
| Antimicrobial | Treatment of bacterial and fungal infections. | Various benzamide derivatives have demonstrated antimicrobial activity.[1][13][14] |
| Cardioprotective | Amelioration of heart failure. | A 4-hydroxy-furanyl-benzamide derivative has shown protective effects in a model of heart failure.[15] |
Experimental Protocols for Validation
To empirically validate the hypothesized biological activities of 4-(3-Aminopropoxy)benzamide, a series of well-established in vitro and in vivo assays are recommended.
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory potency of 4-(3-Aminopropoxy)benzamide against target enzymes.
Protocol: PARP1 Inhibition Assay (Colorimetric)
-
Plate Preparation: Coat a 96-well plate with histones and incubate overnight at 4°C. Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween 20).
-
Reaction Mixture: Prepare a reaction mixture containing activated DNA, PARP1 enzyme, and varying concentrations of 4-(3-Aminopropoxy)benzamide.
-
Initiation: Add biotinylated NAD+ to initiate the PARP1 reaction. Incubate at room temperature for 1 hour.
-
Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 1 hour.
-
Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Diagram 2: Experimental Workflow for In Vitro Enzyme Inhibition Assay
Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.
Cell-Based Assays
Objective: To assess the effect of 4-(3-Aminopropoxy)benzamide on cellular processes.
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., BRCA-deficient breast cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 4-(3-Aminopropoxy)benzamide for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Efficacy Studies
Objective: To evaluate the therapeutic efficacy of 4-(3-Aminopropoxy)benzamide in a preclinical animal model.
Protocol: Xenograft Tumor Model
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., BRCA-deficient ovarian cancer cells) into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer 4-(3-Aminopropoxy)benzamide (e.g., via oral gavage or intraperitoneal injection) and a vehicle control daily.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
Conclusion and Future Directions
The structural features of 4-(3-Aminopropoxy)benzamide, specifically the well-established benzamide pharmacophore and the versatile aminopropoxy linker, strongly suggest its potential as a multi-faceted therapeutic agent. The primary hypothesis points towards its role as a PARP inhibitor, with promising applications in oncology. However, its potential to modulate other key enzymes warrants a broad and thorough investigation.
The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of this compound. Future research should focus on a comprehensive screening against a panel of relevant enzymes, detailed structure-activity relationship studies to optimize potency and selectivity, and in-depth mechanistic studies to elucidate its mode of action at the molecular level. Successful validation of its biological activities will pave the way for preclinical development and potential clinical translation.
References
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4), 1-10. [Link]
-
Sonda, S., Katayama, K., Kawahara, T., Sato, N., & Asano, K. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & medicinal chemistry, 12(10), 2737–2747. [Link]
-
Curtin, N. J. (2005). PARP inhibitors for cancer therapy. Expert reviews in molecular medicine, 7(4), 1–20. [Link]
-
Li, J., Zhao, L., Li, J., Wang, Y., & Zhang, H. (2007). Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme. Bioorganic & medicinal chemistry, 15(21), 6826–6834. [Link]
-
Perez, D. I., Gil, C., Campillo, N. E., & Martinez, A. (2012). Biological activity of a 4-hydroxy-furanyl-benzamide derivative on heart failure. Planta medica, 78(11), PJ6. [Link]
-
Gundla, R., & Talla, V. (2021). New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. Molecular diversity, 25(4), 2367–2380. [Link]
-
Li, W., Liu, Y., Li, L., & Zhang, M. (2023). Antitumor activity and structure-activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163931. [Link]
-
Firer, M. A., & Gellerman, G. (2012). Antibody drug conjugates: design and selection of linker, payload and conjugation chemistry. Current chemical biology, 6(3), 209–223. [Link]
-
Ahn, J. M., & Raj, G. V. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. Molecules (Basel, Switzerland), 24(15), 2783. [Link]
-
Ramesh, M., & Kumar, R. S. (2018). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASAYAN Journal of Chemistry, 11(2), 793-801. [Link]
-
Park, H., & Kim, Y. (2022). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International journal of molecular sciences, 23(19), 11843. [Link]
-
Zang, Y., Liu, X., Xia, Y., & Zhang, Y. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & medicinal chemistry letters, 24(5), 1361–1365. [Link]
-
Liu, Z., et al. (2023). Discovery of Novel Pyrazol-5-yl-benzamide Derivatives Containing a Thiocyanato Group as Broad-Spectrum Fungicidal Candidates. Journal of Agricultural and Food Chemistry, 71(46), 18539-18551. [Link]
-
Zovko Končić, M., et al. (2018). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. Chemical research in toxicology, 31(10), 1049–1059. [Link]
-
Giese, M. (2023, January 16). Mitigating ADC Toxicities With Linker-Payload Design. [Video]. YouTube. [Link]
-
Chen, Y., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Biodiversity, e202401031. [Link]
-
Al-Masoudi, N. A., et al. (2023). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Bulletin of the National Academy of Sciences of the Republic of Kazakhstan, (2), 52-61. [Link]
-
Feng, M., et al. (2023). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 28(13), 5104. [Link]
-
Kumar, A., et al. (2015). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. European journal of medicinal chemistry, 95, 331-339. [Link]
-
Kumar, S., et al. (2019). New insight into adenosine receptors selectivity derived from a novel series of [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamides and furamides. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1269–1281. [Link]
-
Singh, R., & Kaur, M. (2016). Linker Design for Antibody-Drug Conjugates. Pharmaceutical research, 33(1), 1-20. [Link]
-
Gauthier, C. A., & Tirell, D. A. (2009). 3-Aminoxypropionate-based linker system for cyclization activation in prodrug design. Bioconjugate chemistry, 20(2), 346–354. [Link]
-
Al-Obeidi, F. A., et al. (2012). Advances in the Synthesis of Marine-sourced Natural Product via the Preparation of Pyrimidinyl Benzamides by Amide Bond Formation. Abstracts of Papers of the American Chemical Society, 244. [Link]
-
Al-Suwaidan, I. A., et al. (2018). Benzamide derivatives reported as AChE and CAs inhibitors. Journal of enzyme inhibition and medicinal chemistry, 33(1), 147–156. [Link]
-
Balzarini, J., et al. (2017). N-(diisopropylphosphanyl)benzamide. Molbank, 2017(4), M960. [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ADC Linkers, AOC Linkers | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors | MDPI [mdpi.com]
- 12. A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. nanobioletters.com [nanobioletters.com]
- 15. Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of 4-(3-Aminopropoxy)benzamide for Preclinical Research
Introduction
In the landscape of preclinical drug development, a thorough understanding of a compound's fundamental physicochemical properties is paramount. These properties, principally solubility and stability, form the bedrock upon which all subsequent pharmacological and toxicological evaluations are built. Insufficient aqueous solubility can lead to poor absorption and bioavailability, while chemical instability can compromise a drug's efficacy and safety. This guide provides a comprehensive technical overview of the methodologies required to characterize 4-(3-Aminopropoxy)benzamide, a molecule featuring a benzamide core and a flexible aminopropoxy side chain.[1]
The presence of both a primary amine and an amide functional group suggests a versatile chemical intermediate with potential for various derivatizations in medicinal chemistry.[1] The benzamide structure contributes to stability and binding interactions, while the aminopropoxy linker can enhance solubility and molecular flexibility.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable experimental protocols to build a robust data package for this promising scaffold.
Section 1: Physicochemical Characterization and Structural Insights
A foundational analysis of 4-(3-Aminopropoxy)benzamide's structure informs our experimental strategy. The molecule's behavior in aqueous and organic media is dictated by the interplay of its functional groups.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄N₂O₂ | PubChem |
| Molecular Weight | 194.23 g/mol | PubChem |
| CAS Number | 1018600-42-4 | Chemical Abstracts Service |
| Hydrogen Bond Donors | 2 | Computed |
| Hydrogen Bond Acceptors | 4 | Computed |
| Topological Polar Surface Area | 78.3 Ų | Computed |
| Predicted logP | 0.6 | Computed |
Structural Considerations for Solubility and Stability:
-
Benzamide Moiety: The aromatic ring is hydrophobic, while the primary amide is polar. Benzamides are generally white, crystalline solids with slight solubility in water but better solubility in organic solvents.[2] The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Aminopropoxy Chain: The primary aliphatic amine is a basic center, which is expected to be protonated at physiological pH. This protonation is key to its aqueous solubility. Primary amines are also potential sites for oxidative degradation.[3][4] The ether linkage is generally stable but can be cleaved under harsh conditions.
-
pKa and pH-Dependent Solubility: The primary amine is the most basic site and will have a pKa around 9-10. The amide N-H is very weakly acidic (pKa > 14).[5] Therefore, the solubility of 4-(3-Aminopropoxy)benzamide will be highly dependent on pH. According to the Henderson-Hasselbalch equation, the compound will be predominantly in its charged, more soluble form at a pH below its pKa.[6][7][8][9]
Section 2: Comprehensive Solubility Profiling
A multi-faceted approach is required to determine both the kinetic and thermodynamic solubility of a compound, as each provides different, yet complementary, insights relevant to the drug development process.
2.1: Theoretical Framework: Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility is a measure of how quickly a compound precipitates out of a solution when added from a high-concentration organic stock (typically DMSO).[10][11] It is a high-throughput assessment that is crucial for early-stage discovery to flag potential issues.[12][13][14]
-
Thermodynamic Solubility represents the true equilibrium solubility of a compound in a saturated solution.[13][14] This is a more time- and resource-intensive measurement, often performed using the "shake-flask" method, and is considered the gold standard for lead optimization and pre-formulation studies.[15][16]
2.2: Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol is based on the well-established shake-flask method to determine equilibrium solubility.[15][16][17]
Objective: To determine the equilibrium solubility of 4-(3-Aminopropoxy)benzamide in various aqueous buffers.
Materials:
-
4-(3-Aminopropoxy)benzamide (solid)
-
Phosphate Buffered Saline (PBS) at pH 5.0, 7.4, and 9.0
-
HPLC-grade water, acetonitrile, and methanol
-
2 mL screw-cap vials
-
Orbital shaker/thermomixer
-
0.22 µm syringe filters
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of solid 4-(3-Aminopropoxy)benzamide to separate vials containing 1 mL of each buffer (pH 5.0, 7.4, 9.0). Ensure a visible amount of solid remains to confirm saturation.
-
Securely cap the vials and place them on an orbital shaker set to a constant agitation speed at 25°C.
-
Incubate the samples for 24 hours to ensure equilibrium is reached.[13]
-
After incubation, allow the vials to stand for 1 hour to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV method (see Section 4).
-
Compare the measured concentration against a standard curve to determine the solubility in µg/mL or µM.
2.3: Experimental Protocol: Kinetic Solubility (Nephelometry)
This high-throughput method is ideal for early screening.[12][18]
Objective: To rapidly assess the kinetic solubility of 4-(3-Aminopropoxy)benzamide.
Materials:
-
10 mM stock solution of 4-(3-Aminopropoxy)benzamide in DMSO.[11]
-
PBS, pH 7.4
-
96-well microtiter plates
-
A plate reader with nephelometric (light-scattering) capabilities.
Procedure:
-
Dispense PBS (e.g., 198 µL) into the wells of a 96-well plate.
-
Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the wells to achieve the desired final concentration.
-
Mix the contents thoroughly and incubate at room temperature for 2 hours.[13]
-
Measure the light scattering at a specific wavelength. An increase in light scattering compared to a buffer-only control indicates precipitation.
-
The highest concentration that does not show precipitation is reported as the kinetic solubility.
2.4: Data Presentation: Solubility Profile
The results should be summarized in a clear and concise table.
| Solvent/Buffer | pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µg/mL) |
| Deionized Water | ~7 | 25 | Experimental Value | Experimental Value |
| PBS | 5.0 | 25 | Experimental Value | Experimental Value |
| PBS | 7.4 | 25 | Experimental Value | Experimental Value |
| PBS | 9.0 | 25 | Experimental Value | Experimental Value |
2.5: Workflow for Solubility Determination
Caption: Workflow for determining thermodynamic and kinetic solubility.
Section 3: Chemical Stability Assessment
Evaluating the chemical stability of 4-(3-Aminopropoxy)benzamide is critical for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that could impact safety and efficacy.
3.1: Predicted Degradation Pathways
Based on the structure, two primary degradation pathways are of concern:
-
Hydrolysis of the Amide: Under strong acidic or basic conditions, the benzamide functional group can hydrolyze to form 4-(3-aminopropoxy)benzoic acid and ammonia.
-
Oxidation of the Amine: The primary aliphatic amine is susceptible to oxidation, which can occur in the presence of oxygen, metal ions, or light.[3][19] This can lead to a variety of degradation products, including aldehydes and other related compounds through the formation of amine radicals.[4]
3.2: Experimental Protocol: Solution Stability
Objective: To evaluate the stability of 4-(3-Aminopropoxy)benzamide in solution under various pH and temperature conditions.
Materials:
-
Stock solution of 4-(3-Aminopropoxy)benzamide (e.g., 1 mg/mL in methanol).
-
Buffers: pH 2.0 (HCl), pH 7.4 (PBS), pH 10.0 (Carbonate buffer).
-
Temperature-controlled incubators (25°C and 40°C).
-
HPLC system with UV detector.
Procedure:
-
Dilute the stock solution into each of the three buffers to a final concentration of 10 µg/mL.
-
Divide each solution into two sets of vials, one for storage at 25°C and one for 40°C.
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours, and 1 week), withdraw an aliquot from each vial.
-
Immediately analyze the samples by a stability-indicating HPLC method.
-
Calculate the percentage of the parent compound remaining relative to the T=0 sample. A decrease in the peak area of the parent compound and the appearance of new peaks suggest degradation.
3.3: Experimental Protocol: Forced Degradation (Solid State)
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method, in line with ICH guidelines.
Objective: To investigate the solid-state stability of 4-(3-Aminopropoxy)benzamide under stress conditions.
Conditions:
-
Acid/Base Hydrolysis: Treat the solid compound with 0.1 M HCl and 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Heat the solid compound at 80°C for 48 hours.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Analysis: For each condition, dissolve the stressed sample in a suitable solvent and analyze by HPLC-UV and LC-MS to quantify the remaining parent compound and identify the mass of any major degradants.
3.4: Data Presentation: Stability Profile
| Stress Condition | Time | Temperature | % Parent Remaining | Major Degradants (m/z) |
| pH 2.0 Solution | 48h | 40°C | Experimental Value | Experimental Value |
| pH 7.4 Solution | 48h | 40°C | Experimental Value | Experimental Value |
| pH 10.0 Solution | 48h | 40°C | Experimental Value | Experimental Value |
| 3% H₂O₂ | 24h | RT | Experimental Value | Experimental Value |
| Thermal (Solid) | 48h | 80°C | Experimental Value | Experimental Value |
| Photolytic (Solid) | - | - | Experimental Value | Experimental Value |
3.5: Logical Diagram of Degradation Pathways
Sources
- 1. 1018600-42-4(4-(3-Aminopropoxy)benzamide) | Kuujia.com [kuujia.com]
- 2. Benzamide - Wikipedia [en.wikipedia.org]
- 3. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Showing Compound Benzamide (FDB023373) - FooDB [foodb.ca]
- 6. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson | Study.com [study.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. enamine.net [enamine.net]
- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 15. bioassaysys.com [bioassaysys.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 19. pubs.acs.org [pubs.acs.org]
A-Z Guide to 4-(3-Aminopropoxy)benzamide: A Privileged Building Block in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Among these, 4-(3-Aminopropoxy)benzamide has emerged as a particularly valuable scaffold. This technical guide provides an in-depth exploration of this compound, delineating its fundamental physicochemical properties, synthesis, and strategic applications. We will dissect its role in the structure-activity relationships (SAR) of potent therapeutics, particularly in the realm of enzyme inhibition. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable experimental insights to leverage this versatile building block in medicinal chemistry programs.
Introduction: The Strategic Value of the Benzamide Moiety
Benzamide-containing molecules represent a significant class of compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The benzamide core itself is a crucial pharmacophore, often mimicking the nicotinamide cofactor to interact with key enzymatic targets.[3] The inherent stability and versatile reactivity of benzamide make it a foundational building block for a vast array of Active Pharmaceutical Ingredients (APIs).[4]
4-(3-Aminopropoxy)benzamide distinguishes itself by integrating three key structural features into a single, compact molecule:
-
The Benzamide Headgroup: A proven pharmacophore that provides critical hydrogen bonding interactions with numerous biological targets.[3][5]
-
The Propoxy Linker: A flexible, three-carbon chain that confers optimal spatial orientation for reaching into binding pockets and can enhance solubility.[6]
-
The Terminal Primary Amine: A reactive handle perfect for facile chemical modification and library synthesis, allowing for the exploration of a broad chemical space.[6]
This unique combination makes 4-(3-Aminopropoxy)benzamide a "privileged scaffold," a molecular framework that is capable of providing high-affinity ligands for more than one type of biological target. This guide will illuminate the causality behind its efficacy and provide the technical details necessary for its successful application.
Physicochemical Profile and Drug-like Properties
A molecule's success as a drug is intimately tied to its physicochemical properties. Understanding these parameters for 4-(3-Aminopropoxy)benzamide is the first step in rational drug design.
| Property | Value | Source | Significance in Drug Design |
| Molecular Weight | 194.23 g/mol | [6] | Adheres to Lipinski's Rule of Five, favoring good oral bioavailability. |
| XLogP3 | 0.6 | [6] | Indicates a favorable balance between solubility and permeability. |
| Topological Polar Surface Area (TPSA) | 78.3 Ų | [6] | Suggests good potential for cell membrane permeability and oral absorption. |
| Hydrogen Bond Donors | 2 | [6] | The primary amine and amide N-H groups are key for target interaction. |
| Hydrogen Bond Acceptors | 4 | [6] | The amide carbonyl, ether oxygen, and amine nitrogen can accept H-bonds. |
| Rotatable Bonds | 5 | [6] | Provides conformational flexibility to adapt to different binding sites. |
Expert Insight: The TPSA of 78.3 Ų is particularly noteworthy. It sits well below the 140 Ų threshold often associated with poor oral bioavailability, yet is high enough to ensure sufficient aqueous solubility for formulation. The propoxy linker, as opposed to a shorter ethoxy or longer butoxy chain, often represents a "sweet spot" for achieving this balance between flexibility and pre-organization, minimizing the entropic penalty upon binding.[6]
Synthesis and Quality Control
The reliable synthesis and rigorous quality control of starting materials are non-negotiable in drug development. 4-(3-Aminopropoxy)benzamide is accessible through straightforward synthetic routes. A common approach involves the nucleophilic substitution of a protected aminopropanol derivative onto a 4-hydroxybenzamide precursor.
Below is a generalized workflow for its synthesis and subsequent incorporation into a lead molecule.
Caption: A generalized workflow for the synthesis of 4-(3-Aminopropoxy)benzamide and its subsequent use in amide coupling reactions.
Quality Control (QC): Before use, the identity and purity of the building block must be unequivocally confirmed.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of organic impurities.
-
Mass Spectrometry (MS): To verify the molecular weight (194.11 m/z for [M+H]⁺).
-
High-Performance Liquid Chromatography (HPLC): To determine purity, which should typically be >95% for use in medicinal chemistry.
Applications & Structure-Activity Relationship (SAR) Insights
The true value of a building block is demonstrated through its successful application. The 4-(3-aminopropoxy)benzamide moiety has been instrumental in the development of several classes of enzyme inhibitors.
Case Study: Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for treating certain cancers, particularly those with BRCA mutations.[7][8] The benzamide core is a classic pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, binding directly into the enzyme's active site.[3]
The Role of 4-(3-Aminopropoxy)benzamide:
-
Hydrogen Bonding: The primary amide of the benzamide group forms crucial hydrogen bonds with the backbone of Gly-863 and Ser-904 in the PARP-1 active site.[3] This interaction is a cornerstone of the inhibitory activity.
-
Vector for SAR Exploration: The terminal amine of the propoxy tail serves as a synthetic exit vector. It allows chemists to attach various chemical groups that can probe and occupy adjacent hydrophobic pockets of the enzyme, thereby significantly enhancing potency and modulating selectivity against different PARP family members.[3][9] For instance, attaching larger aromatic or heterocyclic groups via the amine can lead to potent PARP inhibitors.[3]
SAR Insights:
| Modification on the Amino Group | Resulting Effect on PARP Inhibition | Rationale |
| Small Alkyl Groups | Modest Potency | Fails to occupy additional binding pockets effectively. |
| Phenyl or Substituted Phenyl Rings | Increased Potency | Can form π-π stacking interactions with residues like Tyr-907, anchoring the inhibitor more tightly.[3] |
| Bulky Heterocycles | Potent and Selective Inhibition | Can be tailored to fit the specific contours and electrostatic environment of the target PARP isoform's active site.[3] |
Case Study: Kinase Inhibitors
Kinases are another major class of drug targets, particularly in oncology.[10] Benzamide derivatives have been developed as potent inhibitors of various kinases, including receptor tyrosine kinases like FLT3 and EGFR.[10][11][12]
In this context, the 4-(3-aminopropoxy)benzamide scaffold acts as a versatile linker. The benzamide can provide key interactions in the hinge region of the kinase, while the aminopropoxy chain projects out towards the solvent-exposed region, allowing for the attachment of larger moieties that confer selectivity and improve physicochemical properties.[10][12] Studies have shown that compounds containing an aminomethylbenzamide fragment can act as flexible linkers to achieve potent inhibition against kinases like EGFR.[10]
Experimental Protocol: Amide Coupling
This section provides a representative, self-validating protocol for coupling 4-(3-Aminopropoxy)benzamide to a carboxylic acid, a cornerstone reaction in medicinal chemistry.
Objective: To synthesize N-(3-(4-carbamoylphenoxy)propyl)-[Your-Carboxylic-Acid]-amide.
Materials:
-
4-(3-Aminopropoxy)benzamide (1.0 eq)
-
Your Carboxylic Acid (R-COOH) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the Carboxylic Acid (1.1 eq) and dissolve in anhydrous DMF.
-
Add 4-(3-Aminopropoxy)benzamide (1.0 eq) to the solution.
-
Add HATU (1.2 eq) to the reaction mixture.
-
Slowly add DIPEA (3.0 eq) to the flask while stirring. The reaction is often slightly exothermic.
-
Stir the reaction at room temperature for 4-16 hours.
-
Self-Validation/Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A successful reaction will show the consumption of the starting materials and the appearance of a new, higher molecular weight product spot.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane.[13]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final, pure compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, HRMS (High-Resolution Mass Spectrometry), and HPLC.
Expected Outcome: A pure, white to off-white solid. The yield will be dependent on the specific carboxylic acid used but is typically in the range of 60-90%.
Conclusion and Future Outlook
4-(3-Aminopropoxy)benzamide is more than just a chemical intermediate; it is a strategically designed building block that offers a compelling combination of a validated pharmacophore, an optimal linker, and a versatile synthetic handle.[6] Its utility in constructing potent inhibitors for key drug targets like PARPs and kinases underscores its importance in modern medicinal chemistry.[3][12]
Future applications may see this scaffold utilized in the design of Proteolysis Targeting Chimeras (PROTACs), where the terminal amine can be used to attach an E3 ligase binder, or in the development of probes for chemical biology.[14][15] As drug discovery continues to demand molecules with increasingly complex and optimized properties, the rational application of privileged building blocks like 4-(3-Aminopropoxy)benzamide will remain a critical strategy for success.
References
-
Bric, A. et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(4-(1,3-Benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl)benzamide. PubChem. Available at: [Link]
-
Felts, A. S. et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Poursadeghi, N. et al. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Pharmaceuticals (Basel). Available at: [Link]
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]
-
Wang, L. et al. (2016). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
-
MDPI. (2020). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules. Available at: [Link]
-
Kumar, A. et al. (2017). Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. Future Medicinal Chemistry. Available at: [Link]
-
ACS Publications. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Structural requirements for potent PARP inhibition. The benzamide... Available at: [Link]
-
Al-Warhi, T. et al. (2022). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis. Available at: [Link]
-
RWTH Publications. (n.d.). and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. Available at: [Link]
-
Al-Otaibi, J. et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules. Available at: [Link]
-
Bric, A. et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PubMed. Available at: [Link]
-
Targeted Oncology. (2020). An Overview of PARP Inhibitors in Ovarian Cancer. YouTube. Available at: [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1018600-42-4(4-(3-Aminopropoxy)benzamide) | Kuujia.com [kuujia.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 10. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-(4-(1,3-Benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl)benzamide | C22H16N4O3 | CID 4521392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]
- 14. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-(3-Aminopropoxy)benzamide in Bioconjugation
This technical guide provides a comprehensive overview of the principles and protocols for utilizing 4-(3-Aminopropoxy)benzamide as a versatile linker in bioconjugation. Designed for researchers, scientists, and drug development professionals, this document elucidates the chemical rationale behind its application, offers detailed experimental procedures, and provides insights into the characterization of the resulting bioconjugates.
Introduction: The Strategic Advantage of the Aminopropoxybenzamide Linker
4-(3-Aminopropoxy)benzamide is a chemical entity featuring a primary amine and a stable benzamide moiety, connected by a flexible propoxy linker. This unique structure offers several advantages in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The terminal primary amine serves as a readily accessible nucleophile for conjugation to a variety of electrophilic groups on biomolecules, while the benzamide core provides a rigid and stable scaffold that can influence the pharmacokinetic properties of the final conjugate. The propoxy chain offers spatial separation between the conjugated biomolecule and the payload, which can be crucial for maintaining the biological activity of both components.[1]
Chemical Properties and Handling
A thorough understanding of the chemical properties of 4-(3-Aminopropoxy)benzamide is paramount for its successful application.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂ | |
| Molecular Weight | 194.23 g/mol | |
| Appearance | Off-white to pale yellow solid | Typical for similar compounds |
| Solubility | Soluble in organic solvents (DMSO, DMF), sparingly soluble in water | Inferred from related structures |
Safety Precautions:
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3]
-
Precautionary Statements: Wear protective gloves, protective clothing, and eye protection. Wash hands thoroughly after handling.[2] In case of contact with eyes, rinse cautiously with water for several minutes.
It is imperative to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE).
Core Principle: The Nucleophilic Nature of the Primary Amine
The utility of 4-(3-Aminopropoxy)benzamide in bioconjugation stems from the nucleophilic character of its terminal primary amine. This amine readily reacts with various electrophilic functional groups, with one of the most common and well-characterized reactions being the formation of a stable amide bond with N-hydroxysuccinimide (NHS) esters.[5]
The NHS Ester Reaction: A Cornerstone of Bioconjugation
The reaction between a primary amine and an NHS ester is a cornerstone of bioconjugation due to its efficiency and the stability of the resulting amide bond. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Mechanism of NHS Ester Reaction with a Primary Amine.
The efficiency of this reaction is critically dependent on the pH of the reaction buffer. The primary amine must be in its unprotonated state (-NH₂) to act as a nucleophile. At a pH below 7, the amine is predominantly protonated (-NH₃⁺) and non-reactive. Conversely, at a high pH, the competing hydrolysis of the NHS ester becomes significant, reducing the conjugation efficiency.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
Data compiled from multiple sources.[5]
Protocol 1: Conjugation of 4-(3-Aminopropoxy)benzamide to an NHS-Ester Activated Antibody
This protocol describes the conjugation of 4-(3-Aminopropoxy)benzamide to an antibody that has been pre-activated with an NHS ester. This is a common scenario in the production of ADCs where the antibody is first functionalized.
Materials
-
NHS-ester activated antibody (e.g., via a heterobifunctional linker like SMCC)
-
4-(3-Aminopropoxy)benzamide
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns or dialysis cassettes (e.g., Zeba™ Spin Desalting Columns)
Experimental Workflow
Sources
Application Notes and Protocols: 4-(3-Aminopropoxy)benzamide in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the application of 4-(3-Aminopropoxy)benzamide as a novel linker component in the synthesis of antibody-drug conjugates (ADCs). While direct, extensive literature on this specific molecule is emerging, its structural motifs—a primary amine for versatile functionalization, a flexible propoxy chain, and a benzamide group for potential modulation of physicochemical properties—position it as a promising scaffold in modern ADC design. This guide will present a scientifically grounded, representative workflow for its incorporation into an ADC, from initial functionalization to final bioconjugation and characterization. The protocols herein are built upon established principles of bioconjugation chemistry to provide a robust starting point for researchers.
Introduction to Linker Technology in ADCs
Antibody-drug conjugates are a transformative class of therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells.[1] The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of drug release.[2][3] An ideal linker must be stable in systemic circulation to prevent premature release of the cytotoxic drug, yet allow for efficient cleavage and drug liberation within the target tumor cell.[3] Linkers can be broadly categorized as cleavable or non-cleavable, with the choice depending on the desired mechanism of action and the properties of the payload.[1]
The structure of 4-(3-Aminopropoxy)benzamide offers several advantageous features for a linker scaffold. The terminal primary amine serves as a versatile handle for a wide range of chemical modifications, allowing for its adaptation to various conjugation strategies.[4] The propoxy chain provides a flexible spacer to mitigate potential steric hindrance between the antibody and the payload. Furthermore, the benzamide moiety may influence the solubility and aggregation propensity of the final ADC.
Strategic Functionalization of 4-(3-Aminopropoxy)benzamide
To be utilized in ADC synthesis, the primary amine of 4-(3-Aminopropoxy)benzamide must be functionalized to create a reactive group for conjugation to either the antibody or the cytotoxic payload. Two common strategies are presented below: modification for cysteine-based conjugation and for lysine-based conjugation.
Synthesis of a Maleimide-Functionalized Linker for Cysteine Conjugation
This approach transforms the primary amine into a maleimide group, which can then react with free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds.
-
Principle: The primary amine of 4-(3-Aminopropoxy)benzamide is reacted with a bifunctional reagent containing a maleimide and an amine-reactive group (e.g., an N-hydroxysuccinimide [NHS] ester). This creates a maleimide-terminated linker ready for conjugation to a payload and subsequently to the antibody.
Protocol 1: Synthesis of a Maleimide-Activated 4-(3-Aminopropoxy)benzamide Linker
Materials:
-
4-(3-Aminopropoxy)benzamide
-
Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-(3-Aminopropoxy)benzamide (1 equivalent) in anhydrous DMF.
-
Add TEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve MC-NHS (1.1 equivalents) in anhydrous DMF.
-
Slowly add the MC-NHS solution to the 4-(3-Aminopropoxy)benzamide solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the maleimide-functionalized linker.
Activation for Lysine Conjugation
Alternatively, the amine can be part of a system that ultimately reacts with the abundant lysine residues on an antibody. A common method involves creating a linker-payload construct with a terminal carboxylic acid, which is then activated to an NHS ester for reaction with lysine amines.
Assembly of a Linker-Payload Construct
The functionalized 4-(3-Aminopropoxy)benzamide linker is then conjugated to the cytotoxic payload. The following is a representative protocol for conjugating a maleimide-functionalized linker to a thiol-containing payload.
Protocol 2: Conjugation of Maleimide-Linker to a Thiol-Containing Payload
Materials:
-
Maleimide-functionalized 4-(3-Aminopropoxy)benzamide linker (from Protocol 1)
-
Thiol-containing cytotoxic payload (e.g., a derivative of Monomethyl Auristatin E - MMAE)
-
Anhydrous DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the maleimide-functionalized linker (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Dissolve the thiol-containing payload (1.1 equivalents) in anhydrous DMF.
-
Add the payload solution to the linker solution and stir at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS to confirm the formation of the thioether bond.
-
The resulting linker-payload conjugate can be purified by preparative HPLC.
Antibody-Drug Conjugation and Characterization
The final step is the conjugation of the linker-payload construct to the monoclonal antibody. The following protocol describes a typical conjugation to reduced cysteine residues.
Protocol 3: Cysteine-Based Antibody-Drug Conjugation
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Linker-payload construct (from Protocol 2) dissolved in an organic co-solvent (e.g., DMSO or DMF)
-
Quenching agent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography [SEC] or tangential flow filtration [TFF])
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a calculated amount of TCEP solution to achieve partial reduction of interchain disulfide bonds. A typical molar excess of TCEP to antibody is 2-5 fold.
-
Incubate at 37°C for 1-2 hours.
-
-
Conjugation:
-
Cool the reduced antibody solution to room temperature.
-
Slowly add the linker-payload solution to the reduced antibody with gentle mixing. A typical molar excess of linker-payload to antibody is 5-10 fold.
-
Allow the conjugation reaction to proceed at room temperature for 1-2 hours.
-
-
Quenching:
-
Add a molar excess of N-acetylcysteine to quench any unreacted maleimide groups on the linker-payload.
-
Incubate for 20-30 minutes.
-
-
Purification:
-
Purify the ADC from unconjugated linker-payload and other small molecules using SEC or TFF. Exchange the buffer to a formulation buffer suitable for storage.
-
Characterization of the ADC
Thorough characterization of the resulting ADC is crucial to ensure its quality and consistency.
| Parameter | Analytical Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated to each antibody. |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To assess the percentage of monomeric ADC and detect the presence of aggregates. |
| Residual Free Drug | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | To quantify the amount of unconjugated linker-payload. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, CellTiter-Glo) | To determine the potency of the ADC on target cancer cell lines. |
| Antigen Binding | Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antibody's ability to bind its target antigen. |
Visualizing the ADC Synthesis Workflow
The following diagrams illustrate the key steps in the synthesis of an ADC using a 4-(3-Aminopropoxy)benzamide-based linker.
Figure 1. Workflow for ADC synthesis using a 4-(3-Aminopropoxy)benzamide-based linker.
Conclusion and Future Perspectives
4-(3-Aminopropoxy)benzamide represents a versatile and promising scaffold for the development of novel linkers in antibody-drug conjugates. Its straightforward functionalization via the primary amine allows for its integration into established conjugation chemistries. The protocols outlined in this application note provide a foundational framework for researchers to explore the potential of this and similar linker structures. Further investigation into how the benzamide moiety affects the physicochemical properties and in vivo performance of ADCs is warranted and will be crucial in optimizing the next generation of these targeted therapies.
References
-
Abzena. (n.d.). Abzena's Expertise in Custom Designed Linker- Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates. Retrieved from [Link]
-
Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]
-
Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: a new era of cancer therapy. Protein & Cell, 9(1), 33-46. [Link]
- Dennler, P., et al. (2014). A novel tool for the generation of defined antibody-drug conjugates.
- Strop, P., et al. (2013). Location matters: site of conjugation modulates stability and pharmacokinetics of antibody drug conjugates. Chemistry & Biology, 20(2), 161-167.
- Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody-Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561.
- Flygare, J. A., et al. (2013). Antibody-drug conjugates: a new wave of cancer therapeutics. Journal of Medicinal Chemistry, 56(19), 7631-7651.
- Tsuchikama, K., & An, Z. (2016). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell, 7(9), 623-638.
- Jain, N., et al. (2015). Current ADC linker chemistry. Pharmaceutical Research, 32(11), 3526-3540.
- Wu, F., et al. (2022). The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions. Letters in Organic Chemistry, 19(3).
- Nakama, T., et al. (2017). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates.
- Jones, J., et al. (1988). Benzamides can stimulate as well as inhibit the activity of nuclear ADP-ribosyltransferase. Carcinogenesis, 9(11), 2023-2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2018218004A1 - Linkers for antibody drug conjugates - Google Patents [patents.google.com]
- 3. Linkers for antibody drug conjugates - Patent US-12084403-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conjugating 4-(3-Aminopropoxy)benzamide to Proteins
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the covalent conjugation of the small molecule 4-(3-Aminopropoxy)benzamide to target proteins. This protocol is designed to be a robust starting point for researchers seeking to modify proteins with this specific benzamide derivative, for applications ranging from targeted drug delivery to biophysical studies. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol using a common and efficient crosslinking chemistry, and discuss methods for the characterization and purification of the resulting conjugate. The causality behind experimental choices is explained to empower researchers to adapt and optimize the protocol for their specific protein of interest.
Introduction: The "Why" and "How" of Conjugation
The conjugation of small molecules to proteins is a cornerstone of modern biotechnology and drug development.[1][2] By covalently attaching a molecule like 4-(3-Aminopropoxy)benzamide, a researcher can imbue a target protein with new functionalities. 4-(3-Aminopropoxy)benzamide is a versatile chemical entity possessing a primary amine, which serves as a convenient handle for conjugation, and a benzamide group that can play a role in molecular interactions.[3]
The primary strategic consideration for this conjugation is the exploitation of the terminal primary amine (-NH2) on the 4-(3-Aminopropoxy)benzamide molecule.[3] This nucleophilic group can readily react with a variety of electrophilic targets on a protein.[4][5] The most common and accessible targets on a protein for such a reaction are the primary amines found on the side chains of lysine residues and the N-terminus of the polypeptide chain.[4][5]
This protocol will focus on one of the most widely used and well-documented methods for amine-to-amine or amine-to-carboxyl coupling: carbodiimide chemistry , specifically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS).[6][7] This "zero-length" crosslinking approach forms a stable amide bond between the small molecule and the protein.[7]
The Chemistry of Conjugation: A Closer Look at EDC/NHS
The EDC/NHS chemistry is a two-step process that offers high coupling efficiency and the formation of a stable amide bond.[7][]
-
Activation of Carboxyl Groups: EDC first reacts with the carboxyl groups (-COOH) on the protein (present on aspartic acid and glutamic acid residues, and the C-terminus) to form a highly reactive O-acylisourea intermediate.[6][7]
-
Formation of a More Stable Intermediate: This intermediate is unstable in aqueous solutions and can be hydrolyzed, leading to low conjugation efficiency.[6] To circumvent this, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester.[7][9]
-
Nucleophilic Attack by the Amine: The primary amine of 4-(3-Aminopropoxy)benzamide then attacks the NHS ester, displacing the NHS and forming a stable amide bond, thus conjugating the small molecule to the protein.[4]
This two-step approach provides greater control over the reaction compared to using EDC alone.[][10]
Visualizing the Workflow
A clear understanding of the experimental sequence is crucial for success. The following diagram outlines the key stages of the conjugation protocol.
Caption: High-level workflow for conjugating 4-(3-Aminopropoxy)benzamide to a protein.
Detailed Experimental Protocol
This protocol provides a general framework. The optimal molar ratios of reagents and reaction times should be determined empirically for each specific protein.
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| 4-(3-Aminopropoxy)benzamide | Commercial Vendor | Ensure high purity. |
| Target Protein | In-house/Commercial | Purified and in a suitable buffer. |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Commercial Vendor | Store desiccated at -20°C. |
| NHS (N-hydroxysuccinimide) or Sulfo-NHS | Commercial Vendor | Sulfo-NHS is recommended for reactions in aqueous buffers to improve solubility and efficiency. |
| Activation/Coupling Buffer (e.g., MES Buffer) | In-house/Commercial | 0.1 M MES, 0.5 M NaCl, pH 6.0 is a good starting point. Avoid amine- and carboxyl-containing buffers. |
| Quenching Buffer (e.g., Tris or Glycine) | In-house/Commercial | To stop the reaction. |
| Purification Supplies | Commercial Vendor | Dialysis tubing, size-exclusion chromatography (SEC) column, or other appropriate resin. |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Commercial Vendor | For dissolving 4-(3-Aminopropoxy)benzamide if not readily soluble in the reaction buffer. |
Step-by-Step Methodology
Step 1: Preparation of Protein and Small Molecule
-
Protein Buffer Exchange: It is critical to ensure your protein is in an amine-free and carboxyl-free buffer, such as MES or HEPES, at the desired pH for the reaction. Phosphate buffers can also be used. Buffer exchange can be performed by dialysis or using a desalting column. The protein concentration should be accurately determined. A concentration of 2-5 mg/mL is a good starting point.[11]
-
Small Molecule Solution: Prepare a stock solution of 4-(3-Aminopropoxy)benzamide in an appropriate solvent. If using an organic solvent like DMF or DMSO, ensure the final concentration in the reaction mixture is low (typically <10%) to avoid protein denaturation.
Step 2: Activation of Protein Carboxyl Groups
-
In a microcentrifuge tube, add the protein solution to the Activation/Coupling Buffer.
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation/Coupling Buffer.
-
Add a molar excess of EDC and NHS to the protein solution. A starting point is a 20- to 50-fold molar excess of EDC and NHS over the protein.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.
Step 3: Conjugation with 4-(3-Aminopropoxy)benzamide
-
Add the desired molar excess of the 4-(3-Aminopropoxy)benzamide solution to the activated protein mixture. A 10- to 50-fold molar excess of the small molecule over the protein is a reasonable starting point.
-
Incubate the reaction for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
Step 4: Quenching the Reaction
-
To stop the conjugation reaction, add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[11]
-
Incubate for 15-30 minutes at room temperature.
Step 5: Purification of the Conjugate
-
Remove the excess unreacted small molecule and byproducts. This is a critical step to obtain a pure conjugate.
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) with several buffer changes over 24-48 hours.
-
Size-Exclusion Chromatography (SEC): This method is effective for separating the larger protein conjugate from the smaller, unreacted molecules.[12]
-
Affinity Chromatography: If the protein has a tag (e.g., His-tag), affinity purification can be employed.[13]
Visualizing the Chemical Reaction
Caption: The two-step EDC/NHS reaction mechanism for protein conjugation.
Characterization of the Protein Conjugate
After purification, it is essential to characterize the conjugate to confirm successful labeling and determine the degree of substitution.
-
SDS-PAGE: A simple way to visualize the conjugate. A successful conjugation may result in a slight increase in the molecular weight of the protein, which might be observable as a shift in the band on the gel.
-
UV-Vis Spectroscopy: If the small molecule has a distinct absorbance peak, this can be used to estimate the degree of labeling.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most accurate method to determine the molecular weight of the conjugate and calculate the number of small molecules attached per protein.
-
High-Performance Liquid Chromatography (HPLC): Techniques like reverse-phase or ion-exchange HPLC can be used to assess the purity of the conjugate and separate different species.[14]
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inefficient activation of carboxyl groups. | - Ensure EDC and NHS are fresh and have been stored correctly.- Optimize the pH of the activation buffer (typically pH 4.5-6.0 for EDC activation).- Increase the molar excess of EDC/NHS. |
| Hydrolysis of the NHS ester. | - Use the activated protein immediately after the 15-30 minute incubation.- Use Sulfo-NHS for better stability in aqueous solutions. | |
| Presence of competing nucleophiles. | - Ensure the protein buffer is free of primary amines (e.g., Tris, glycine). | |
| Protein Precipitation | High concentration of organic solvent from the small molecule stock solution. | - Keep the final concentration of organic solvent below 10%.- Add the small molecule solution dropwise with gentle mixing. |
| Protein instability under reaction conditions. | - Perform the reaction at a lower temperature (4°C).- Optimize the pH of the reaction buffer to one where the protein is more stable. | |
| High Polydispersity of Conjugate | Over-labeling of the protein. | - Reduce the molar excess of the small molecule.- Decrease the reaction time.- Consider a different conjugation strategy targeting a more specific site if available (e.g., cysteine residues). |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the conjugation of 4-(3-Aminopropoxy)benzamide to proteins using EDC/NHS chemistry. By understanding the principles behind each step and employing rigorous purification and characterization techniques, researchers can confidently generate well-defined protein-small molecule conjugates for a wide array of applications in research and drug development.
References
- Vertex AI Search, "Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation".
- Vertex AI Search, "Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC - NIH".
- Vertex AI Search, "Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US".
- Vertex AI Search, "Amine-Reactive Crosslinker Overview - Creative Proteomics".
- Vertex AI Search, "Advanced Protein Conjugation Techniques - BOC Sciences".
- Vertex AI Search, "Chemical Conjugation - Creative Biolabs".
- Vertex AI Search, "Amide coupling Protocol for Amino PEG - AxisPharm".
- Vertex AI Search, "Small-molecule-protein conjugation procedures - PubMed".
- Vertex AI Search, "Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC - PubMed Central".
- Vertex AI Search, "Cas no 1018600-42-4 (4-(3-Aminopropoxy)benzamide)".
- Vertex AI Search, "Conjugation Protocol for Amine-Reactive Dyes".
- Vertex AI Search, "Engineered protein-small molecule conjugates empower selective enzyme inhibition - PMC".
- Vertex AI Search, "instructions - edc - Thermo Fisher Scientific".
- Vertex AI Search, "EDC/NHS conjugation: Is it possible to activate amine first? - ResearchGate".
- Vertex AI Search, "Protein Cross-Linking & Protein Modification Reagents - G-Biosciences".
- Vertex AI Search, "Structural characterization of protein–polymer conjugates. I. Assessing heterogeneity of a small PEGylated protein and mapping conjugation sites using ion exchange chromatography and top-down tandem mass spectrometry | Request PDF - ResearchGate".
- Vertex AI Search, "Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry | Langmuir - ACS Publications".
- Vertex AI Search, "Protein Cross-Linkers - G-Biosciences".
- Vertex AI Search, "High Efficiency & Stability Protein CrossLinking with EDC & NHS - G-Biosciences".
- Vertex AI Search, "Amine coupling through EDC/NHS: a practical approach - PubMed".
- Vertex AI Search, "3.3: Protein Purification - Biology LibreTexts".
- Vertex AI Search, "Overview of Affinity Purification | Thermo Fisher Scientific - US".
Sources
- 1. Small-molecule-protein conjugation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineered protein-small molecule conjugates empower selective enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1018600-42-4(4-(3-Aminopropoxy)benzamide) | Kuujia.com [kuujia.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 6. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. resources.tocris.com [resources.tocris.com]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. アフィニティー精製に関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(3-Aminopropoxy)benzamide in the Development of PROTACs
Introduction: A Paradigm Shift in Targeted Protein Degradation
The advent of Proteolysis Targeting Chimeras (PROTACs) has catalyzed a fundamental shift in drug discovery, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to achieve this targeted elimination. A PROTAC consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent destruction by the proteasome.[4]
Among the 600+ E3 ligases in the human genome, Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1-RBX1 E3 ligase complex (CRL4-CRBN), has become a cornerstone of PROTAC development.[5] Much of this is due to the well-understood pharmacology of immunomodulatory imide drugs (IMiDs) like thalidomide and pomalidomide, which are effective CRBN recruiters.[5][6] However, these traditional ligands are not without their challenges, including chemical instability and the induction of off-target "neosubstrate" degradation.[6][7]
This guide focuses on a novel, non-phthalimide CRBN binder, 4-(3-Aminopropoxy)benzamide , and its application in the next generation of PROTACs. We will explore its advantages, provide detailed protocols for its incorporation into PROTACs, and outline a robust workflow for validating the resulting degraders. Benzamide-type derivatives represent a significant advancement, offering enhanced chemical stability and a more selective neosubstrate profile, thereby providing a clearer path to potent and highly specific therapeutic agents.[6][7][8]
Section 1: Core Principles of 4-(3-Aminopropoxy)benzamide as a CRBN Ligand
The efficacy of a PROTAC is critically dependent on the quality of its E3 ligase ligand. 4-(3-Aminopropoxy)benzamide has emerged as a superior alternative to classical IMiDs for several key reasons rooted in its chemical structure and binding modality.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for its application in complex synthetic workflows.
| Property | Value | Source |
| CAS Number | 1018600-42-4 | [9] |
| Molecular Formula | C10H14N2O2 | [9] |
| Molecular Weight | 194.23 g/mol | [9] |
| Hydrogen Bond Donors | 2 | [9] |
| Hydrogen Bond Acceptors | 4 | [9] |
| Rotatable Bond Count | 5 | [9] |
| Topological Polar Surface Area | 78.3 Ų | [9] |
| XLogP3 | 0.6 | [9] |
Table 1: Key physicochemical properties of 4-(3-Aminopropoxy)benzamide.
Mechanism of Action and Key Advantages
The primary amine on the propoxy linker serves as a versatile synthetic handle for linker attachment, while the benzamide core provides stability and crucial binding interactions with CRBN.[9] Unlike phthalimide-based IMiDs, which are susceptible to hydrolytic degradation, benzamide derivatives exhibit significantly improved chemical stability.[6][7]
Causality Behind the Choice:
-
Enhanced Stability: The benzamide scaffold is more resistant to hydrolysis than the glutarimide ring found in thalidomide analogs, leading to PROTACs with better metabolic profiles.[6][10]
-
Reduced Off-Target Effects: IMiDs are known to induce the degradation of endogenous proteins called neosubstrates (e.g., IKZF1/3). Conformationally-locked benzamide ligands have been shown to have a significantly decreased capacity to recruit these neosubstrates, leading to a more selective and potentially safer degrader.[6][7]
-
Synthetic Tractability: The exposed primary amine provides a direct and reliable point for linker conjugation using standard amidation or other coupling chemistries, streamlining the synthetic process.[9][11]
Section 2: Design and Synthesis of a Benzamide-Based PROTAC
The design of a successful PROTAC is an iterative process of optimizing its three components.[] The use of 4-(3-Aminopropoxy)benzamide simplifies the E3 ligase ligand selection, allowing researchers to focus on the target ligand and the crucial linker chemistry.
General PROTAC Design and Synthesis Workflow
The following diagram illustrates the logical flow from component selection to the final, purified PROTAC molecule.
Protocol 2: Western Blot Analysis for Target Protein Degradation
Rationale: Western blotting is the most direct and widely used method to visualize and quantify the reduction in the levels of a target protein within cells, serving as the primary confirmation of PROTAC activity. [13] Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium, FBS, and supplements
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
Step-by-Step Methodology:
-
Cell Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a vehicle-only control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay. This is a critical self-validating step to ensure equal protein loading.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Analysis:
-
Strip the membrane and re-probe with the loading control antibody (e.g., GAPDH) to confirm equal loading.
-
Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the DMSO control.
-
Protocol 3: Mechanistic Validation via Competition Assay
Rationale: To prove that degradation is dependent on the PROTAC forming a ternary complex, a competition experiment is performed. [3]By adding an excess of a free ligand that binds to the same E3 ligase (in this case, a non-degrading CRBN ligand like pomalidomide or even free 4-(3-aminopropoxy)benzamide), the PROTAC's ability to engage CRBN is competitively inhibited, which should rescue the degradation of the target protein.
Step-by-Step Methodology:
-
Cell Treatment:
-
Plate cells as described in Protocol 2.
-
Determine the concentration of your PROTAC that gives significant degradation (e.g., the DC80 or DC90 from the dose-response curve).
-
Prepare treatment groups:
-
Group 1: Vehicle (DMSO) control.
-
Group 2: PROTAC at its effective concentration.
-
Group 3: Free CRBN ligand (e.g., pomalidomide) at a high concentration (e.g., 10-20 µM).
-
Group 4: PROTAC + a 100-fold excess of the free CRBN ligand.
-
-
Treat the cells for the same duration as in the initial degradation experiment.
-
-
Analysis:
-
Perform cell lysis, protein quantification, and Western blotting as detailed in Protocol 2.
-
Expected Outcome: The degradation of the POI observed in Group 2 should be significantly reduced or completely abolished in Group 4. This result validates that the PROTAC's activity is directly dependent on its engagement with CRBN.
-
Section 4: Data Interpretation
Quantitative analysis is key to comparing the efficacy of different PROTACs. The two most important metrics derived from a dose-response experiment are the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation achieved).
| Metric | Definition | Interpretation |
| DC50 | The molar concentration of a PROTAC required to degrade 50% of a target protein. | A measure of potency . A lower DC50 value indicates a more potent PROTAC. |
| Dmax | The maximum percentage of protein degradation observed at high PROTAC concentrations. | A measure of efficacy . A higher Dmax (closer to 100%) indicates more complete degradation. |
Table 2: Key metrics for quantifying PROTAC performance.
Example Data for Benzamide-based PROTACs: Recent studies have demonstrated the successful application of benzamide-type ligands in creating potent degraders for targets like BRD4 and HDAC6, often outperforming reference PROTACs based on traditional IMiDs. [6][7]
Conclusion
4-(3-Aminopropoxy)benzamide represents a significant step forward in the design of targeted protein degraders. Its inherent chemical stability and improved selectivity profile address key limitations of first-generation CRBN ligands. By providing a reliable and synthetically accessible anchor for PROTAC assembly, it allows researchers to focus on the complex interplay between the target ligand, linker, and the formation of a productive ternary complex. The protocols and workflows outlined in this guide provide a comprehensive framework for the successful design, synthesis, and validation of novel benzamide-based PROTACs, empowering scientists to develop the next wave of precision medicines.
References
- University of Wisconsin–Madison. (2024).
-
Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link]
-
Pavan, M., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. [Link]
-
Scilight Press. (2023). Proteolysis Targeting Chimeras (PROTACs): An Innovative Strategy for Targeted Protein Degradation and Disease Treatment. Scilight Press. [Link]
-
Smith, B. E., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]
-
JoVE. (2023). Chemical Inactivation-E3 Ubiquitin Ligase Cereblon By Homo-PROTACs. [Link]
-
LookChem. (n.d.). Cas no 1018600-42-4 (4-(3-Aminopropoxy)benzamide). [Link]
-
Barber, D. M., et al. (2020). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. [Link]
-
Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Publications. [Link]
-
PubMed. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PubMed. [Link]
-
Wang, C., et al. (2024). Application of PROTACs in Target Identification and Target Validation. PMC. [Link]
-
ACS Publications. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. [Link]
- Google Patents. (2023).
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]
-
ResearchGate. (2021). (PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [Link]
-
Sun, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]
-
Edmond, D., et al. (2019). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Medicinal Chemistry Letters. [Link]
-
PubChem. (n.d.). 4-(3-Phenylmethoxypropyl)benzamide. [Link]
-
Liu, Z., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Molecular Biomedicine. [Link]
-
ResearchGate. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. [Link]
-
Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
-
ChemRxiv. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]
-
ResearchGate. (2024). (PDF) Application of PROTACs in target identification and validation. [Link]
-
Wikipedia. (n.d.). Benzamide. [Link]
-
Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. [Link]
-
CD Bioparticles. (n.d.). PROTAC Linkers. [Link]
-
ResearchGate. (n.d.). Frequency of CRBN ligands used in PROTAC compounds. [Link]
-
Buetow, L., & Huang, D. T. (2016). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC. [Link]
-
The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. [Link]
Sources
- 1. Proteolysis Targeting Chimeras (PROTACs): An Innovative Strategy for Targeted Protein Degradation and Disease Treatment [sciltp.com]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 5. asset.library.wisc.edu [asset.library.wisc.edu]
- 6. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. 1018600-42-4(4-(3-Aminopropoxy)benzamide) | Kuujia.com [kuujia.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 13. portlandpress.com [portlandpress.com]
Application Notes & Protocols: Leveraging 4-(3-Aminopropoxy)benzamide for Custom Linker Synthesis in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in Peptide Amide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides by anchoring the C-terminal amino acid to an insoluble polymer support, allowing for efficient, sequential addition of amino acids.[1][2] The choice of the linker—the molecular bridge between the peptide and the resin—is paramount as it dictates the conditions under which the final peptide can be cleaved and determines the functionality of the C-terminus (e.g., acid or amide).[1][3] For the synthesis of C-terminal peptide amides, a class of molecules with significant biological activity, specialized linkers that release the peptide with a terminal CONH₂ group upon cleavage are required.[3]
While pre-functionalized resins like Rink Amide or PAL resins are widely used, the synthesis of novel linkers allows for greater flexibility in modifying linker properties such as acid lability, stability, or the introduction of spacers. This guide details the application of 4-(3-Aminopropoxy)benzamide , a versatile bifunctional molecule, as a foundational building block for creating a custom, acid-labile linker on a solid support for the express purpose of synthesizing C-terminal peptide amides.[4]
Scientific Rationale: Why Use 4-(3-Aminopropoxy)benzamide?
4-(3-Aminopropoxy)benzamide is not a linker itself, but an intermediate ideal for linker construction. Its structure offers distinct advantages:
-
Bifunctionality : It possesses a primary amine suitable for covalent attachment to a functionalized resin and a stable benzamide core.[4] The benzamide moiety is a key structural feature of established amide-producing linkers.
-
Propoxy Spacer : The three-carbon propoxy chain provides spatial separation between the resin matrix and the site of peptide synthesis, which can improve reaction kinetics and minimize steric hindrance.
-
Foundation for Acid-Labile Systems : The benzamide core can be readily integrated into an acid-labile linker system, analogous to the widely-used Rink Amide or PAL linkers.[3] Final cleavage with strong acid, such as Trifluoroacetic Acid (TFA), proceeds via a mechanism that generates a stable carbocation on the linker, releasing the peptide as a C-terminal amide.[5]
This application note provides a complete workflow, from the initial functionalization of a base resin to the final cleavage of the desired peptide amide.
Experimental Workflow & Protocols
The overall strategy involves a three-stage process:
-
Stage 1: Custom Resin Preparation. 4-(3-Aminopropoxy)benzamide is attached to an aldehyde-functionalized base resin via reductive amination.
-
Stage 2: Handle Attachment. An acid-labile handle (in this case, the core component of the Rink Amide linker) is coupled to the resin-bound amine.
-
Stage 3: Fmoc-Based Solid-Phase Peptide Synthesis. Standard SPPS cycles are performed to assemble the peptide, followed by acidolytic cleavage.
Caption: Overall workflow for custom linker synthesis and subsequent peptide production.
Protocol 1: Functionalization of Aldehyde Resin via Reductive Amination
Objective: To covalently attach 4-(3-Aminopropoxy)benzamide to a solid support. This protocol utilizes reductive amination on an aldehyde-functionalized resin, a robust method for forming stable secondary amine linkages.[6]
Materials:
-
Aldehyde-functionalized resin (e.g., 4-formyl-3-methoxyphenoxy)butyryl AM resin, 1.0 mmol/g substitution)
-
4-(3-Aminopropoxy)benzamide
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (Na(OAc)₃BH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
1% Acetic Acid in DMF
Procedure:
-
Resin Swelling: Swell 1 g of aldehyde resin (1.0 mmol) in DMF (10 mL) in a reaction vessel for 1 hour with gentle agitation.
-
Amine Solution Preparation: In a separate vial, dissolve 4-(3-Aminopropoxy)benzamide (582 mg, 3.0 mmol, 3 eq.) in 10 mL of 1% acetic acid in DMF.
-
Imine Formation: Drain the DMF from the swollen resin. Add the amine solution to the resin and agitate at room temperature for 2 hours to facilitate the formation of the Schiff base (imine).
-
Reduction: Add sodium cyanoborohydride (188 mg, 3.0 mmol, 3 eq.) to the reaction vessel. Caution: NaBH₃CN is toxic and should be handled in a fume hood. Ensure the reaction is vented appropriately. Agitate the mixture for 12-16 hours at room temperature.
-
Washing: Drain the reaction mixture and wash the resin sequentially with:
-
DMF (3 x 15 mL)
-
DCM (3 x 15 mL)
-
MeOH (3 x 15 mL)
-
DCM (3 x 15 mL)
-
-
Confirmation (Optional): Perform a qualitative test (e.g., Chloranil test) to confirm the presence of a secondary amine and the absence of a primary amine.
-
Drying: Dry the functionalized resin under vacuum for several hours.
Protocol 2: Rink Amide Handle Attachment
Objective: To couple the acid-labile handle, completing the linker synthesis. This step creates the acid-sensitive moiety required for TFA cleavage.
Materials:
-
Resin from Protocol 1
-
Fmoc-Rink Amide linker (5-(4-(Fmoc-aminomethyl)-3,5-dimethoxyphenoxy)valeric acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
DMF, DCM
Procedure:
-
Resin Swelling: Swell the resin from Protocol 1 (1.0 mmol) in 10 mL of DMF for 1 hour.
-
Activation Solution: In a separate vial, dissolve Fmoc-Rink Amide linker (1.62 g, 3.0 mmol, 3 eq.) and Oxyma Pure (426 mg, 3.0 mmol, 3 eq.) in 15 mL of DMF.
-
Coupling: Drain the DMF from the resin. Add the activation solution to the resin, followed by DIC (468 µL, 3.0 mmol, 3 eq.).
-
Reaction: Agitate the mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction using a Kaiser test on a small sample of resin beads. The test should be negative (yellow beads), indicating the absence of free secondary amines. If the test is positive, continue the reaction overnight.
-
Capping (if necessary): If unreacted sites persist, cap them by treating the resin with a solution of 10% acetic anhydride and 10% diisopropylethylamine (DIPEA) in DMF for 30 minutes.
-
Washing: Drain the coupling solution and wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and finally DMF (2 x 15 mL). The resin is now ready for peptide synthesis.
Protocol 3: Standard Fmoc-SPPS Cycle & Final Cleavage
Objective: To synthesize the target peptide and release it from the custom resin as a C-terminal amide.
A. Fmoc Deprotection and Amino Acid Coupling This stage follows standard Fmoc-SPPS procedures. The general cycle is:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the linker (first cycle) or the N-terminal amino acid (subsequent cycles).
-
Washing: Wash thoroughly with DMF to remove piperidine.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (3-5 eq.) using a suitable activator (e.g., DIC/Oxyma or HATU/DIPEA) in DMF for 1-2 hours.
-
Washing: Wash with DMF and DCM.
-
Repeat this cycle until the desired peptide sequence is assembled.
B. Final Cleavage and Deprotection The final step uses a strong acid cocktail to cleave the peptide from the linker and simultaneously remove side-chain protecting groups.
Caption: Simplified mechanism of acidolytic cleavage to yield a C-terminal peptide amide.
Cleavage Cocktail Composition: The choice of scavengers in the TFA cocktail is critical to prevent side reactions with sensitive amino acids.
| Sensitive Residue(s) in Peptide | Recommended Cleavage Cocktail (TFA/Scavenger/H₂O) | Purpose of Scavenger(s) |
| Cysteine (Cys), Methionine (Met) | 94% TFA / 2.5% EDT / 2.5% H₂O / 1% TIS | EDT reduces oxidized Met and scavenges cations to protect Cys. TIS (Triisopropylsilane) is a potent cation scavenger. |
| Tryptophan (Trp) | 95% TFA / 2.5% H₂O / 2.5% EDT | EDT protects the indole ring of Trp from alkylation by carbocations generated during cleavage. |
| Arginine (Arg) | 95% TFA / 2.5% H₂O / 2.5% TIS | TIS effectively scavenges cations that could modify the guanidinium group. |
| No sensitive residues | 95% TFA / 5% H₂O | Water acts as a scavenger for simple peptides. |
Procedure:
-
Preparation: Place the dry, peptide-bound resin (approx. 100-200 mg) in a reaction vessel.
-
Add Cocktail: Add the appropriate cleavage cocktail (5-10 mL per gram of resin).
-
Reaction: Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Reduce the volume of the TFA solution under a stream of nitrogen and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the peptide using reverse-phase HPLC.
Concluding Remarks for the Senior Scientist
The use of 4-(3-Aminopropoxy)benzamide as a foundational element for custom linker design offers a powerful strategy for peptide chemists. It provides a rational and flexible approach to generating resins for C-terminal peptide amide synthesis, moving beyond reliance on commercially available supports. The protocols outlined here are built upon robust, well-established chemical principles of solid-phase synthesis, including reductive amination and acid-labile cleavage mechanisms analogous to those of Rink and PAL linkers.[3][6] This methodology not only enables the synthesis of target peptide amides but also opens avenues for further linker innovation, allowing researchers to fine-tune properties such as cleavage kinetics and spacer length to meet the specific demands of complex peptide targets.
References
-
de la Torre, B. G., & Albericio, F. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 28(15), 5885. Available at: [Link]
-
Guillier, F., Orain, D., & Bradley, M. (2001). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 101(12), 3717-3782. Available at: [Link]
-
Chen, S., et al. (2017). Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs). RSC Advances, 7(54), 33671-33687. Available at: [Link]
-
Chembase.cn. (n.d.). Cas no 1018600-42-4 (4-(3-Aminopropoxy)benzamide). Retrieved from [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(6), 333-360. Available at: [Link]
-
AAPPTec. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]
-
Fields, G. B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]
-
Reddit. (2023). Anyone have an idea about the mechanism for the cleavage of this linker?. r/chemhelp. Retrieved from [Link]
Sources
Application Notes and Protocols for the Synthesis of 4-(3-Aminopropoxy)benzamide Derivatives
Abstract
This comprehensive guide provides detailed, step-by-step protocols for the synthesis of 4-(3-aminopropoxy)benzamide, a key structural motif in numerous pharmacologically active compounds. The protocols are designed for researchers, scientists, and drug development professionals, offering not only procedural instructions but also in-depth explanations of the underlying chemical principles. This document outlines two robust synthetic strategies, complete with experimental details, characterization data, safety protocols, and troubleshooting advice to ensure reliable and reproducible results.
Introduction: The Significance of 4-(3-Aminopropoxy)benzamide Derivatives
The 4-(3-aminopropoxy)benzamide scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets. Its unique combination of a flexible aminopropoxy linker and a rigid benzamide moiety allows for diverse interactions with protein binding sites. Derivatives of this core structure have shown promise as potent inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs), making them valuable candidates in the development of novel therapeutics for cancer and other diseases.[1] The synthetic accessibility and modular nature of this scaffold further enhance its appeal for the generation of compound libraries in drug discovery campaigns.
This application note details two distinct and reliable synthetic routes to 4-(3-aminopropoxy)benzamide, starting from the readily available 4-hydroxybenzamide. Each route offers specific advantages, and the choice between them may depend on the scale of the synthesis, the availability of reagents, and the desired purity of the final product.
Synthetic Strategies and Protocols
Two primary synthetic routes are presented:
-
Route A: A two-step process involving the Williamson ether synthesis to introduce the propoxy chain, followed by a Gabriel synthesis to install the terminal amine. This route is cost-effective and suitable for large-scale synthesis.
-
Route B: A three-step sequence utilizing a Mitsunobu reaction with a Boc-protected amino alcohol, followed by deprotection. This route offers mild reaction conditions and is often preferred for its high functional group tolerance and stereochemical control, although it involves an additional protection/deprotection step.
Route A: Williamson Ether Synthesis and Gabriel Synthesis
This classic approach first establishes the ether linkage, followed by the introduction of the primary amine.
Caption: Synthetic workflow for Route A.
Causality: This step utilizes the Williamson ether synthesis, a reliable method for forming ethers. The phenolic hydroxyl group of 4-hydroxybenzamide is deprotonated by a mild base, potassium carbonate, to form a phenoxide nucleophile. This nucleophile then displaces a bromide ion from 1,3-dibromopropane in an SN2 reaction. Acetone is a suitable polar aprotic solvent for this reaction, and refluxing provides the necessary activation energy. An excess of 1,3-dibromopropane is used to minimize the formation of the bis-alkylated product.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Hydroxybenzamide | 137.14 | 10.0 g | 72.9 mmol |
| 1,3-Dibromopropane | 201.86 | 44.2 g (22.3 mL) | 219 mmol |
| Potassium Carbonate | 138.21 | 20.2 g | 146 mmol |
| Acetone | - | 250 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzamide (10.0 g, 72.9 mmol), potassium carbonate (20.2 g, 146 mmol), and acetone (250 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1,3-dibromopropane (22.3 mL, 219 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with acetone (2 x 30 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from ethanol/water to afford pure 4-(3-bromopropoxy)benzamide as a white solid.
Causality: The Gabriel synthesis is employed to convert the alkyl bromide to a primary amine, effectively preventing the over-alkylation that can occur with direct amination.[2] The phthalimide anion acts as a surrogate for ammonia and is a good nucleophile for the SN2 displacement of the bromide.[3] The resulting N-alkylated phthalimide is then cleaved with hydrazine hydrate, which acts as a nucleophile to open the phthalimide ring and release the desired primary amine.[4]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(3-Bromopropoxy)benzamide | 258.10 | 10.0 g | 38.7 mmol |
| Potassium Phthalimide | 185.22 | 7.9 g | 42.6 mmol |
| Dimethylformamide (DMF) | - | 100 mL | - |
| Hydrazine hydrate (64%) | 50.06 | 3.8 mL | ~77.4 mmol |
| Ethanol | - | 150 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-(3-bromopropoxy)benzamide (10.0 g, 38.7 mmol) and potassium phthalimide (7.9 g, 42.6 mmol) in DMF (100 mL).
-
Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into 400 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain N-(3-(4-carbamoylphenoxy)propyl)phthalimide.
-
Suspend the dried intermediate in ethanol (150 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (3.8 mL, ~77.4 mmol) and reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and add 1 M HCl (50 mL).
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with 2 M NaOH to pH > 12 and extract with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-(3-aminopropoxy)benzamide.
Route B: Mitsunobu Reaction and Boc Deprotection
This route is advantageous for its mild conditions and high yields, though it requires the use of a protecting group.
Caption: Synthetic workflow for Route B.
Causality: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[5][6] The protection is achieved by reacting 3-amino-1-propanol with di-tert-butyl dicarbonate (Boc₂O) in a mixed solvent system to ensure solubility of both the starting material and the reagent.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Amino-1-propanol | 75.11 | 10.0 g | 133 mmol |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 31.8 g | 146 mmol |
| 1,4-Dioxane | - | 100 mL | - |
| Water | - | 100 mL | - |
| Sodium Bicarbonate | 84.01 | 13.4 g | 160 mmol |
Procedure:
-
In a 500 mL flask, dissolve 3-amino-1-propanol (10.0 g, 133 mmol) and sodium bicarbonate (13.4 g, 160 mmol) in a mixture of water (100 mL) and 1,4-dioxane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (31.8 g, 146 mmol) in 1,4-dioxane (50 mL) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the 1,4-dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give tert-butyl (3-hydroxypropyl)carbamate as a colorless oil.
Causality: The Mitsunobu reaction is a powerful method for forming C-O bonds under mild, neutral conditions.[7][8] It involves the activation of the alcohol with a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD).[9] The resulting alkoxyphosphonium salt is then displaced by the phenoxide of 4-hydroxybenzamide in an SN2 reaction.[10]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Hydroxybenzamide | 137.14 | 5.0 g | 36.5 mmol |
| tert-butyl (3-hydroxypropyl)carbamate | 175.23 | 7.0 g | 40.1 mmol |
| Triphenylphosphine (PPh₃) | 262.29 | 10.5 g | 40.1 mmol |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 8.1 g (8.0 mL) | 40.1 mmol |
| Tetrahydrofuran (THF), anhydrous | - | 150 mL | - |
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzamide (5.0 g, 36.5 mmol), tert-butyl (3-hydroxypropyl)carbamate (7.0 g, 40.1 mmol), and triphenylphosphine (10.5 g, 40.1 mmol).
-
Add anhydrous THF (150 mL) and stir until all solids are dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (8.0 mL, 40.1 mmol) dropwise over 20 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl (3-(4-carbamoylphenoxy)propyl)carbamate.
Causality: The Boc group is readily cleaved under acidic conditions.[11][12] Trifluoroacetic acid (TFA) is commonly used for this purpose as it is volatile and easily removed. The reaction proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| tert-butyl (3-(4-carbamoylphenoxy)propyl)carbamate | 294.35 | 5.0 g | 17.0 mmol |
| Dichloromethane (DCM) | - | 50 mL | - |
| Trifluoroacetic acid (TFA) | 114.02 | 12.7 g (8.6 mL) | 111 mmol |
Procedure:
-
Dissolve tert-butyl (3-(4-carbamoylphenoxy)propyl)carbamate (5.0 g, 17.0 mmol) in DCM (50 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C.
-
Add TFA (8.6 mL, 111 mmol) dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water and basify with 2 M NaOH to pH > 12.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to give 4-(3-aminopropoxy)benzamide.
Characterization of Intermediates and Final Product
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | 1H NMR (DMSO-d6, 400 MHz) δ (ppm) | 13C NMR (DMSO-d6, 101 MHz) δ (ppm) | MS (ESI+) m/z |
| 4-(3-Bromopropoxy)benzamide | 8.01 (s, 1H), 7.85 (d, J = 8.8 Hz, 2H), 7.23 (s, 1H), 6.98 (d, J = 8.8 Hz, 2H), 4.15 (t, J = 6.2 Hz, 2H), 3.70 (t, J = 6.6 Hz, 2H), 2.25 (p, J = 6.4 Hz, 2H) | 167.5, 161.8, 130.1, 126.5, 114.2, 65.9, 31.8, 30.9 | 258.0, 260.0 [M+H]+ |
| tert-butyl (3-(4-carbamoylphenoxy)propyl)carbamate | 7.95 (s, 1H), 7.82 (d, J = 8.8 Hz, 2H), 7.18 (s, 1H), 6.95 (d, J = 8.8 Hz, 2H), 6.85 (t, J = 5.5 Hz, 1H), 4.02 (t, J = 6.4 Hz, 2H), 3.08 (q, J = 6.5 Hz, 2H), 1.85 (p, J = 6.5 Hz, 2H), 1.38 (s, 9H) | 167.5, 161.9, 155.7, 130.0, 126.3, 114.1, 77.5, 66.5, 37.8, 29.5, 28.3 | 295.2 [M+H]+ |
| 4-(3-Aminopropoxy)benzamide | 7.98 (s, 1H), 7.83 (d, J = 8.8 Hz, 2H), 7.20 (s, 1H), 6.96 (d, J = 8.8 Hz, 2H), 4.05 (t, J = 6.4 Hz, 2H), 2.80 (t, J = 6.8 Hz, 2H), 1.88 (p, J = 6.6 Hz, 2H), 1.55 (br s, 2H) | 167.5, 162.0, 130.0, 126.2, 114.1, 66.9, 38.8, 30.5 | 195.1 [M+H]+ |
Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.
Safety and Handling Precautions
General: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood.
Specific Reagent Hazards:
-
1,3-Dibromopropane: This is a flammable liquid and is harmful if swallowed or comes into contact with skin.[13][14] It is also toxic to aquatic life.[15] Handle with care, avoiding inhalation and skin contact.
-
Sodium Azide (if used as an alternative to Gabriel Synthesis): Sodium azide is highly toxic if ingested or absorbed through the skin.[16] It can form explosive heavy metal azides and reacts with acids to produce highly toxic and explosive hydrazoic acid.[4][17] Do not use metal spatulas for handling and avoid contact with acids.
-
Trifluoroacetic Acid (TFA): TFA is highly corrosive and causes severe skin burns and eye damage. Handle only in a fume hood with appropriate PPE.
-
Hydrazine Hydrate: Hydrazine is a suspected carcinogen and is toxic and corrosive. Handle with extreme care, avoiding inhalation and skin contact.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Williamson ether synthesis | Incomplete deprotonation of 4-hydroxybenzamide. | Ensure the potassium carbonate is anhydrous and use a slight excess. Increase reaction time. |
| Side reaction (bis-alkylation). | Use a larger excess of 1,3-dibromopropane. | |
| Incomplete reaction in Gabriel synthesis | Poor quality potassium phthalimide. | Use freshly opened or properly stored potassium phthalimide. |
| Insufficient temperature. | Ensure the reaction temperature is maintained at 80 °C. | |
| Low yield in Mitsunobu reaction | Wet reagents or solvent. | Use anhydrous THF and ensure all glassware is flame-dried. |
| Degradation of DIAD. | Use fresh DIAD and add it slowly at 0 °C. | |
| Incomplete Boc deprotection | Insufficient acid or reaction time. | Increase the amount of TFA or extend the reaction time. Monitor by TLC. |
References
- But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry – An Asian Journal, 2(11), 1340–1355.
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Heydari, A., Khaksar, S., & Tajbakhsh, M. (2008). 1,1,1,3,3,3-Hexafluoroisopropanol: A Recyclable Solvent and Promoter for Efficient and Chemoselective N-Boc Protection of Amines. Synthesis, 2008(19), 3126–3130.
- Chakraborti, A. K., & Chankeshwara, S. V. (2006). Perchloric acid adsorbed on silica-gel (HClO4–SiO2) as a new, highly efficient, inexpensive and reusable catalyst for chemoselective N-tert-butoxycarbonylation of amines. Organic & Biomolecular Chemistry, 4(14), 2769–2771.
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]
-
University of Tennessee Health Science Center. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 1. 1 H-NMR of reaction intermediate III. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Staudinger Reaction. Retrieved from [Link]
- Google Patents. (n.d.). WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
-
Wikipedia. (n.d.). Staudinger reaction. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium azide. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
-
PubMed. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Retrieved from [Link]
-
University of Calgary. (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Azide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]
-
YouTube. (2021). Synthesis of Benzamide. Retrieved from [Link]
-
ResearchGate. (2025). An Unusual N Boc Deprotection of Benzamides under Basic Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Retrieved from [Link]
-
ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
-
Loba Chemie. (2016). 1,3-DIBROMOPROPANE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Gabriel synthesis of RNH2. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]
Sources
- 1. bmse000668 Benzamide at BMRB [bmrb.io]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uthsc.edu [uthsc.edu]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. lobachemie.com [lobachemie.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. ehs.wisc.edu [ehs.wisc.edu]
- 17. nj.gov [nj.gov]
The Strategic Application of 4-(3-Aminopropoxy)benzamide as a Versatile Linker in Fluorescent Probe Development
Introduction: The Critical Role of Linkers in Fluorescent Probe Design
In the intricate world of molecular probes, the linker is not merely a spacer but a critical determinant of a probe's efficacy, influencing its solubility, stability, and target-binding affinity. The judicious selection of a linker can significantly enhance the performance of a fluorescent probe in complex biological environments. This application note delves into the synthesis, properties, and applications of 4-(3-aminopropoxy)benzamide, a bifunctional linker that offers a unique combination of structural rigidity and flexibility, making it an invaluable tool for researchers in cellular imaging, diagnostics, and drug discovery.
The benzamide moiety provides a stable aromatic core, while the aminopropoxy chain introduces a flexible, hydrophilic spacer with a terminal primary amine. This primary amine serves as a versatile handle for conjugation to a wide array of molecules, including fluorophores, biomolecules, and therapeutic agents.
Key Advantages of 4-(3-Aminopropoxy)benzamide as a Linker
The unique chemical architecture of 4-(3-aminopropoxy)benzamide confers several advantages in the design of fluorescent probes:
-
Enhanced Water Solubility: The propoxy chain and the terminal amine group contribute to the hydrophilicity of the linker, which can improve the aqueous solubility of the final probe, a crucial factor for biological applications.
-
Optimal Spacer Length and Flexibility: The three-carbon propoxy chain provides sufficient distance between the fluorophore and the conjugated biomolecule, minimizing potential steric hindrance and unfavorable interactions that could quench fluorescence or impede target binding. The flexibility of the chain allows for optimal orientation of the probe components.
-
Biocompatibility: The benzamide and aminopropoxy moieties are generally well-tolerated in biological systems, reducing the likelihood of off-target effects and cytotoxicity.
-
Versatile Conjugation Chemistry: The terminal primary amine is readily reactive with a variety of commercially available amine-reactive fluorophores and crosslinkers, such as those containing N-hydroxysuccinimide (NHS) esters or isothiocyanates, allowing for straightforward and efficient probe synthesis.
Synthesis and Characterization of 4-(3-Aminopropoxy)benzamide
The synthesis of 4-(3-aminopropoxy)benzamide can be achieved through a multi-step process, typically starting from 4-hydroxybenzamide.
Protocol 1: Synthesis of 4-(3-Aminopropoxy)benzamide
Materials:
-
4-Hydroxybenzamide
-
1-Bromo-3-chloropropane
-
Potassium carbonate (K₂CO₃)
-
Sodium azide (NaN₃)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water (H₂O)
-
Dimethylformamide (DMF), anhydrous
-
Ammonia (aqueous solution)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)
Procedure:
-
Step 1: Synthesis of 4-(3-Chloropropoxy)benzamide:
-
In a round-bottom flask, dissolve 4-hydroxybenzamide in anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Slowly add 1-bromo-3-chloropropane to the reaction mixture.
-
Heat the mixture at 60-70°C overnight with stirring.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(3-chloropropoxy)benzamide.
-
-
Step 2: Synthesis of 4-(3-Azidopropoxy)benzamide:
-
Dissolve 4-(3-chloropropoxy)benzamide in anhydrous DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture at 80-90°C for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.
-
The resulting 4-(3-azidopropoxy)benzamide is often used in the next step without further purification.
-
-
Step 3: Synthesis of 4-(3-Aminopropoxy)benzamide (Staudinger Reduction):
-
Dissolve 4-(3-azidopropoxy)benzamide in a mixture of THF and water.
-
Add triphenylphosphine to the solution and stir at room temperature. The reaction progress can be monitored by the evolution of nitrogen gas.
-
Stir the reaction overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(3-aminopropoxy)benzamide.
-
Characterization:
The structure and purity of the synthesized 4-(3-aminopropoxy)benzamide should be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the presence of all expected protons and carbons.[1][2][3]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.[2][4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, C-O).
Application: Conjugation of 4-(3-Aminopropoxy)benzamide to a Fluorophore
The terminal amine of 4-(3-aminopropoxy)benzamide provides a convenient point of attachment for fluorescent dyes. The following protocol describes a general procedure for coupling with an NHS-activated fluorophore.
Protocol 2: Amine-Reactive Fluorophore Conjugation
Materials:
-
4-(3-Aminopropoxy)benzamide
-
NHS-activated fluorophore (e.g., NHS-fluorescein, NHS-rhodamine)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or HPLC for purification
Procedure:
-
Dissolution of Reactants:
-
Dissolve the NHS-activated fluorophore in anhydrous DMF or DMSO to prepare a stock solution.
-
Dissolve 4-(3-aminopropoxy)benzamide in the reaction buffer.
-
-
Coupling Reaction:
-
Slowly add the fluorophore stock solution to the solution of 4-(3-aminopropoxy)benzamide while stirring.
-
Add a small amount of TEA or DIPEA to maintain a basic pH and facilitate the reaction.
-
Protect the reaction mixture from light and stir at room temperature for several hours to overnight. The reaction progress can be monitored by TLC or HPLC.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, the fluorescently labeled linker can be purified from unreacted components.
-
For small-scale reactions, purification can be achieved using a size-exclusion chromatography column to separate the larger conjugate from the smaller, unreacted fluorophore and linker.
-
For higher purity and larger scales, reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended purification method.[5]
-
Characterization of the Fluorescent Linker:
-
UV-Vis Spectroscopy: To determine the absorption maxima of the fluorophore and confirm successful conjugation.
-
Fluorescence Spectroscopy: To measure the excitation and emission spectra and the quantum yield of the fluorescently labeled linker.
-
Mass Spectrometry: To confirm the molecular weight of the final conjugate.
Workflow Diagrams
Synthesis of 4-(3-Aminopropoxy)benzamide
Caption: Synthetic scheme for 4-(3-aminopropoxy)benzamide.
Fluorescent Probe Conjugation Workflow
Caption: General workflow for conjugating the linker to a fluorophore.
Applications in Cellular Imaging
Fluorescent probes utilizing the 4-(3-aminopropoxy)benzamide linker can be designed to target specific cellular components or processes. For instance, the benzamide end can be further modified to incorporate a targeting moiety, such as a peptide or a small molecule inhibitor, while the other end is labeled with a fluorophore.
Hypothetical Application: Imaging of a Specific Kinase
A fluorescent probe could be designed by attaching a known kinase inhibitor to the benzamide nitrogen of the linker and a fluorophore to the terminal amine. This probe could then be used to visualize the localization and dynamics of the target kinase in living cells using fluorescence microscopy.
Caption: Conceptual workflow for a targeted fluorescent probe.
Conclusion and Future Perspectives
4-(3-aminopropoxy)benzamide is a highly adaptable and advantageous linker for the development of sophisticated fluorescent probes. Its straightforward synthesis, favorable physicochemical properties, and versatile reactivity make it an attractive choice for researchers aiming to create novel tools for biological imaging and analysis. Future work may involve the development of derivatives of this linker with altered lengths, rigidities, and functionalities to further fine-tune the properties of fluorescent probes for specific and demanding applications, including in vivo imaging and high-throughput screening.
References
-
A Coupling of Benzamides and Donor/Acceptor Diazo–Compounds to form γ-Lactams via Rh(III)–Catalyzed C–H Activation. J Am Chem Soc. 2014;136(18):6570-6573.
-
WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs - Google Patents. Accessed January 26, 2026.
-
FRET-based and Other Fluorescent Proteinase Probes. Chembiochem. 2014;15(13):1876-1886.
-
WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents. Accessed January 26, 2026.
-
Synthesis, Spectral Characterization, Antimicrobial and Theoretical Calculation of Some 4-(tosylamino)benzohydrazide Derivatives. Walsh Medical Media. Accessed January 26, 2026.
-
GMBS Crosslinker Reagent - Cyanagen. Accessed January 26, 2026.
-
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. J Med Chem. 2022;65(1):305-323.
-
Coupling Protocol for Primary Amine of a Ligand - Sigma-Aldrich. Accessed January 26, 2026.
-
Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. Mol Pharm. 2009;6(4):1136-1147.
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Preprints.org. 2021.
-
Multistage characterization of label-derived oleamide: chromatographic purification with NMR structural elucidation and UPLC/Q-TOF-MS quantitation for pharmaceutical packaging compatibility assessment. Anal Methods. 2022;14(34):3267-3276.
-
Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent. Bioconjug Chem. 2007;18(5):1643-1649.
-
Strategies to reduce impurities in benzamide synthesis - Benchchem. Accessed January 26, 2026.
-
FRET Ratiometric Nanoprobes for Nanoparticle Monitoring. Nanomaterials (Basel). 2021;11(12):3371.
-
Amine coupling through EDC/NHS: a practical approach. Methods Mol Biol. 2010;627:15-26.
-
NMR And Mass Spectrometry In Pharmaceutical Development - Outsourced Pharma. Accessed January 26, 2026.
-
4-Maleimidobutyric Acid Heterobifunctional Crosslinker - Creative Biolabs. Accessed January 26, 2026.
-
Engineering Redox-Sensitive Linkers for Genetically Encoded FRET-Based Biosensors. Bioconjug Chem. 2007;18(5):1442-1448.
-
Preparation of benzamide - PrepChem.com. Accessed January 26, 2026.
-
Synthesis of Tertiary Benzamides (III) via Pd-Catalyzed Coupling of Arylboronic Esters and Carbamoyl Chlorides. Org Lett. 2010;12(11):2582-2585.
-
Owen Doerksen - Knowledge Commons. Accessed January 26, 2026.
-
FRET AnAlysis oF GREEn And oRAnGE FluoREscEnT PRoTEins FoR ThEiR usE As. J Undergrad Res. 2017;16:1-6.
-
Multistage characterization of label-derived oleamide: chromatographic purification with NMR structural elucidation and UPLC/Q-TOF-MS quantitation for pharmaceutical packaging compatibility assessment. Anal Methods. 2022;14(34):3267-3276.
-
The schematic procedures of coupling reaction of aa-RNA and NHS ester-linked TF3. ResearchGate. Accessed January 26, 2026.
-
FRETing about the details: Case studies in the use of a genetically encoded fluorescent amino acid for distance-dependent energy transfer. Protein Sci. 2021;30(1):9-21.
-
Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. Bioconjug Chem. 2016;27(12):2852-2861.
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. World Journal of Pharmaceutical Research. 2023;12(4):2259-2269.
-
NMR characterization of fourth-generation PAMAM dendrimers in the presence and absence of palladium dendrimer-encapsulated nanoparticles. J Am Chem Soc. 2009;131(1):341-350.
-
Solubilization and purification of an alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid binding protein from bovine brain. J Neurochem. 1992;58(4):1199-1206.
Sources
- 1. A Coupling of Benzamides and Donor/Acceptor Diazo–Compounds to form γ-Lactams via Rh(III)–Catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. NMR characterization of fourth-generation PAMAM dendrimers in the presence and absence of palladium dendrimer-encapsulated nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]
- 5. Multistage characterization of label-derived oleamide: chromatographic purification with NMR structural elucidation and UPLC/Q-TOF-MS quantitation for pharmaceutical packaging compatibility assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Surface Modification Using 4-(3-Aminopropoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive guide for the utilization of 4-(3-Aminopropoxy)benzamide in surface modification protocols. This bifunctional molecule, possessing a terminal primary amine and a stable benzamide moiety, serves as an effective linker for the covalent immobilization of biomolecules and for altering the surface properties of various substrates. These application notes detail the underlying chemical principles, provide step-by-step protocols for surface functionalization, and describe essential characterization techniques to validate the modification process. The protocols are designed to be robust and adaptable for a range of substrates, including those with carboxylated surfaces, making them highly relevant for applications in drug delivery, diagnostics, and biomaterial development.
Introduction: The Versatility of 4-(3-Aminopropoxy)benzamide in Surface Engineering
Surface modification is a critical technology in numerous scientific and industrial fields, enabling the tailored functionality of materials for specific applications. The choice of a suitable linker molecule is paramount for achieving stable and functional surfaces. 4-(3-Aminopropoxy)benzamide is a versatile chemical intermediate that is particularly well-suited for this purpose.[1] Its structure incorporates a primary amine, which is a nucleophilic functional group readily available for covalent bond formation, and a benzamide group that imparts rigidity and stability to the resulting monolayer.[1] The propoxy spacer provides flexibility and reduces steric hindrance, facilitating efficient coupling reactions.[1]
The primary amine of 4-(3-Aminopropoxy)benzamide can be readily coupled to surfaces functionalized with carboxylic acids using carbodiimide chemistry, such as the widely employed 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[2][3][4] This reaction forms a stable amide bond, covalently linking the molecule to the surface.[2] This approach is broadly applicable to a variety of substrates that can be engineered to present carboxylic acid groups, including polymers, self-assembled monolayers (SAMs) on gold or silicon, and nanoparticles.
These application notes will provide detailed protocols for the covalent immobilization of 4-(3-Aminopropoxy)benzamide onto a model carboxylated surface, along with methods for characterizing the newly functionalized surface.
Core Principles of Covalent Immobilization
The covalent attachment of 4-(3-Aminopropoxy)benzamide to a carboxylated surface is a two-step process facilitated by EDC and NHS. Understanding the chemistry behind this process is crucial for troubleshooting and optimizing the protocol.
-
Activation of Carboxylic Acids: EDC reacts with the surface-bound carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the carboxyl group.[4]
-
Formation of a Stable Intermediate: To improve the efficiency of the reaction, NHS is introduced. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and can react efficiently with primary amines.[5]
-
Amine Coupling: The primary amine of 4-(3-Aminopropoxy)benzamide then attacks the NHS ester, displacing the NHS and forming a stable amide bond, thus covalently attaching the molecule to the surface.
This well-established chemistry provides a reliable method for creating robust and functionalized surfaces.[3]
Experimental Protocols
The following protocols provide a step-by-step guide for the surface modification of a carboxyl-terminated substrate with 4-(3-Aminopropoxy)benzamide.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| 4-(3-Aminopropoxy)benzamide | (Example) Sigma-Aldrich | (Example) 12345 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | (Example) Thermo Fisher Scientific | (Example) 22980 |
| N-Hydroxysuccinimide (NHS) | (Example) Thermo Fisher Scientific | (Example) 24500 |
| Carboxy-terminated Self-Assembled Monolayer (SAM) on a Gold Substrate | (Example) Platypus Technologies | (Example) AU.1000.C11 |
| Anhydrous Ethanol | (Example) Sigma-Aldrich | (Example) 459836 |
| Mes-buffered Saline (MBS) | (Example) Sigma-Aldrich | (Example) M3671 |
| Phosphate-buffered Saline (PBS) | (Example) Thermo Fisher Scientific | (Example) 10010023 |
| Ultrapure Water | (e.g., Milli-Q® system) | - |
Protocol: Covalent Immobilization of 4-(3-Aminopropoxy)benzamide
This protocol is optimized for a standard carboxyl-terminated SAM on a gold-coated silicon wafer. Modifications may be necessary for other substrates.
Step 1: Substrate Preparation
-
Clean the carboxyl-terminated substrate by sonicating in anhydrous ethanol for 10 minutes.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Place the substrate in a clean, dry reaction vessel.
Step 2: Activation of Carboxyl Groups
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in 0.1 M MES buffer, pH 6.0.
-
Immediately immerse the cleaned substrate in the EDC/NHS solution.
-
Incubate for 15-30 minutes at room temperature with gentle agitation. This step activates the surface carboxyl groups.[6]
Step 3: Covalent Coupling of 4-(3-Aminopropoxy)benzamide
-
Prepare a 10 mM solution of 4-(3-Aminopropoxy)benzamide in PBS, pH 7.4.
-
Remove the substrate from the EDC/NHS solution and rinse thoroughly with ultrapure water to remove excess activation reagents.
-
Immediately immerse the activated substrate in the 4-(3-Aminopropoxy)benzamide solution.
-
Incubate for 2 hours at room temperature with gentle agitation.
Step 4: Post-Reaction Washing
-
Remove the substrate from the 4-(3-Aminopropoxy)benzamide solution.
-
Wash the substrate sequentially with PBS, ultrapure water, and anhydrous ethanol to remove any non-covalently bound molecules.
-
Dry the modified substrate under a gentle stream of nitrogen gas.
-
Store the functionalized substrate in a desiccator until further use.
Characterization of the Modified Surface
Thorough characterization is essential to confirm the successful immobilization of 4-(3-Aminopropoxy)benzamide. The following techniques are recommended:
Contact Angle Goniometry
Contact angle measurement is a simple and effective technique to assess changes in surface hydrophobicity upon modification.[7]
-
Principle: The contact angle of a water droplet on a surface is dependent on the surface's chemical composition. A change in the contact angle after the modification process indicates a change in the surface chemistry.
-
Expected Results: A carboxyl-terminated surface is typically hydrophilic. After successful immobilization of the aromatic 4-(3-Aminopropoxy)benzamide, an increase in the water contact angle is expected, indicating a more hydrophobic surface. For example, a bare gold surface might have a contact angle of ~90°, a carboxyl-terminated SAM might be around 30-40°, and after coupling with an aromatic amine, it could increase to 60-70°.
| Surface | Expected Water Contact Angle (θ) |
| Bare Gold | ~90° |
| Carboxyl-terminated SAM | 30-40° |
| 4-(3-Aminopropoxy)benzamide Modified | 60-70° |
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface.[8]
-
Principle: XPS analyzes the kinetic energy of electrons ejected from the top 1-10 nm of a material when it is irradiated with X-rays. The binding energies of these electrons are characteristic of the elements and their chemical environment.
-
Expected Results:
-
Nitrogen (N 1s) Signal: The most direct evidence for the successful immobilization of 4-(3-Aminopropoxy)benzamide is the appearance of a nitrogen peak (N 1s) in the XPS spectrum, which is absent on the initial carboxyl-terminated surface. The N 1s peak for an amide is typically observed around 400 eV.
-
Carbon (C 1s) Signal: Deconvolution of the C 1s peak can reveal the presence of new carbon species. The aromatic ring of the benzamide moiety will contribute to the C-C/C-H peak at ~284.8 eV, and the amide carbonyl (C=O) will appear at a higher binding energy, typically around 288 eV.
-
Oxygen (O 1s) Signal: A change in the shape and intensity of the O 1s peak is also expected due to the introduction of the amide oxygen.
-
Workflow and Logical Relationships
The entire process, from substrate preparation to characterization, can be visualized as a sequential workflow.
Figure 1: Workflow for surface modification.
Conclusion and Future Applications
The protocols outlined in these application notes provide a robust framework for the successful covalent immobilization of 4-(3-Aminopropoxy)benzamide onto carboxylated surfaces. The bifunctional nature of this molecule opens up a wide range of possibilities for subsequent surface engineering. The terminal benzamide group can be further modified, or it can serve as a stable, passive layer. The primary application of such a modified surface is as a platform for the attachment of biomolecules, such as proteins, peptides, or nucleic acids, via their carboxyl groups using a second round of EDC/NHS chemistry. This makes 4-(3-Aminopropoxy)benzamide an invaluable tool in the development of biosensors, targeted drug delivery systems, and biocompatible coatings for medical implants.
References
-
Protocols for covalent immobilization of enzymes: a) binding to epoxy-activated carriers through amino or phenolic groups; b) activation of amino supports with glutaraldehyde and further binding with amino groups of the enzyme or with mannoses of glycoproteins; and c) activation of hydroxyl moieties of supports with cyanogen bromide and coupling to amino enzyme groups. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Schematic outlining the covalent immobilization process of laminin onto AR2G coated biosensors, and subsequent binding of poly-L-lysine and nanodiamonds. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
4-(3-Aminopropoxy)benzamide. (n.d.). Chembase.cn. Retrieved January 26, 2026, from [Link]
-
Reaction scheme for EDC/NHS mediated amine coupling to a carboxylate SAMs. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Carboxylated Surface. (n.d.). Biomat. Retrieved January 26, 2026, from [Link]
-
Advancing contact angle measurements (q A / ) for various unmodified and modified surfaces with SAMs. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Surface functionalization with a benzamidine derivative. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Surface Functional Group Characterization Using Chemical Derivatization X-ray Photoelectron Spectroscopy (CD-XPS). (n.d.). BAM. Retrieved January 26, 2026, from [Link]
-
Surface Functional Group Characterization Using Chemical Derivatization X-ray Photoelectron Spectroscopy (CD-XPS). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
A Modified Contact Angle Measurement Process to Suppress Oil Drop Spreading and Improve Precision. (2022). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. (2013). International Journal of Electrochemical Science. Retrieved January 26, 2026, from [Link]
-
Amine coupling through EDC/NHS: a practical approach. (2010). PubMed. Retrieved January 26, 2026, from [Link]
-
Optimizing SSMMP-Based Fillers with −NH2 Functionalization and PIM‐1 Coating for High-Performance CO2/CH4. (2026). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Surface modification and functionalization through the self-assembled monolayer and graft polymerization. (2005). PubMed. Retrieved January 26, 2026, from [Link]
-
XPS and NEXAFS studies of aliphatic and aromatic amine species on functionalized surfaces. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Surface functionalization of thin-film composite membranes with copper nanoparticles for antimicrobial surface properties. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
The role of coatings and contact angle measurements on biomedical devices. (n.d.). Biolin Scientific. Retrieved January 26, 2026, from [Link]
-
Surface modification of nano-silica with amides and imides for use in polyester nanocomposites. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Amine coupling through EDC/NHS: a practical approach. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
XPS-based multi-technique analyses for comprehensive understanding of functional materials. (n.d.). Cardiff University. Retrieved January 26, 2026, from [Link]
-
Contact angles for the amine-functionalized (SW-NH2), non-zwitterionic polyaspartamide PDMA-Tyr and zwitterionic polyaspartamides PSBA-Tyr and/or PCBA-Tyr coated silica wafers. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Functionalization of Halloysite Nanotubes for Environmental and Drug Delivery Applications. (n.d.). University of Groningen. Retrieved January 26, 2026, from [Link]
Sources
- 1. biomat.it [biomat.it]
- 2. Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. electrochemsci.org [electrochemsci.org]
- 7. biolinscientific.com [biolinscientific.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of 4-(3-Aminopropoxy)benzamide Conjugates
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Quantifying 4-(3-Aminopropoxy)benzamide Conjugates
4-(3-Aminopropoxy)benzamide serves as a versatile linker molecule in the synthesis of various drug conjugates, antibody-drug conjugates (ADCs), and probe molecules. The aminopropoxy group provides a flexible spacer, while the benzamide moiety offers a stable aromatic core for further functionalization. The primary amine allows for conjugation to a variety of payloads, including small molecule drugs, fluorophores, or biotin tags. The precise and accurate quantification of these conjugates in complex biological matrices is paramount for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies during drug discovery and development. This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 4-(3-Aminopropoxy)benzamide conjugates, with a focus on liquid chromatography-mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA).
Strategic Approach to Method Selection
The choice of analytical method is dictated by several factors, including the nature of the conjugate, the required sensitivity and selectivity, the sample matrix, and the intended application. For quantitative analysis in biological fluids, LC-MS/MS is often the gold standard due to its high sensitivity, specificity, and wide dynamic range.[1][2] Immunoassays, such as ELISA, provide a high-throughput alternative, particularly for screening large numbers of samples, but may require the development of specific antibodies.
Caption: Decision workflow for selecting an appropriate analytical method.
Section 1: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the cornerstone for the bioanalysis of small molecule drug conjugates, offering exceptional selectivity and sensitivity.[1][2] The following protocols are designed for the quantification of a generic 4-(3-Aminopropoxy)benzamide conjugate in human plasma.
Principle of the Method
The method involves the extraction of the analyte and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a reversed-phase HPLC column and detection by a tandem mass spectrometer. Quantification is achieved by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the IS.
Sample Preparation: The Foundation of Accurate Quantification
Effective sample preparation is crucial to remove matrix interferences that can suppress or enhance the analyte signal.[3] The choice of technique depends on the physicochemical properties of the conjugate.
Protocol 1: Protein Precipitation (PPT)
This is a rapid and simple method suitable for initial screening and methods requiring moderate sensitivity.[3]
-
Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Spike: Add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte).
-
Precipitate: Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Analyze: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract and can be used to concentrate the analyte, leading to higher sensitivity.[3]
-
Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Load 100 µL of plasma sample (pre-treated with 10 µL of IS and diluted with 400 µL of 4% phosphoric acid in water).
-
Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Follow steps 7-9 from the PPT protocol.
Caption: Overview of sample preparation workflows for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific conjugate.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | UHPLC system | Provides better resolution and faster analysis times. |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention for aromatic compounds.[4][5] |
| Mobile Phase A | 0.1% Formic acid in water | Provides protons for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Common organic solvent for reversed-phase.[6] |
| Gradient | 5-95% B over 5 minutes | A generic gradient to elute a wide range of polarities.[7] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | |
| Mass Spectrometer | Triple quadrupole | Ideal for quantitative MRM analysis.[2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amine group is readily protonated. |
| MRM Transitions | To be determined by direct infusion of the analyte and IS | Essential for selectivity and sensitivity. |
Method Validation
A bioanalytical method must be validated to ensure its reliability. Key validation parameters are outlined in the FDA guidance.[8][9]
Table 2: Key Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria (FDA Guidance) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS. |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ). |
| Precision | Coefficient of variation (CV) ≤15% (≤20% at LLOQ). |
| Linearity | Correlation coefficient (r²) ≥ 0.99. |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Stability | Analyte stability established under various storage and handling conditions. |
Section 2: High-Throughput Screening with Competitive ELISA
For applications requiring the analysis of a large number of samples, a competitive ELISA can be a time- and cost-effective alternative to LC-MS/MS. This assay is particularly useful for screening for the presence of the conjugate.
Principle of Competitive ELISA for Small Molecules
Since small molecules like the 4-(3-Aminopropoxy)benzamide conjugate (hapten) are generally not immunogenic on their own, they are conjugated to a carrier protein to elicit an antibody response.[10] In a competitive ELISA, the sample analyte competes with a labeled conjugate for binding to a limited number of specific antibodies.[11] The signal is inversely proportional to the amount of analyte in the sample.
Caption: Principle of a competitive ELISA for small molecule detection.
Protocol for Competitive ELISA
-
Coating: Coat a 96-well microplate with an antibody specific to the 4-(3-Aminopropoxy)benzamide moiety. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).[12]
-
Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add standards or samples to the wells, followed immediately by the addition of a known amount of enzyme-labeled 4-(3-Aminopropoxy)benzamide conjugate (e.g., HRP-conjugate). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the enzyme substrate (e.g., TMB for HRP). Incubate in the dark until a color develops.
-
Stopping: Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Analysis: Generate a standard curve by plotting the absorbance versus the logarithm of the standard concentration. Determine the concentration of the analyte in the samples from the standard curve.
Considerations for ELISA Development
-
Antibody Specificity: The antibody should have high affinity and specificity for the 4-(3-Aminopropoxy)benzamide portion of the conjugate, with minimal cross-reactivity to the conjugated partner or other endogenous molecules.
-
Conjugate for Coating/Competition: The structure of the hapten-protein conjugate used for immunization and the enzyme-labeled conjugate for the assay can influence the specificity and sensitivity of the ELISA.[10]
-
Matrix Effects: Biological samples may contain substances that interfere with the assay. It is important to evaluate and minimize matrix effects during method development.
Conclusion
The analytical methods described in this application note provide robust and reliable approaches for the detection and quantification of 4-(3-Aminopropoxy)benzamide conjugates. The choice between LC-MS/MS and ELISA will depend on the specific requirements of the study. For regulatory submissions requiring high accuracy and precision, a validated LC-MS/MS method is essential. For high-throughput screening purposes, a well-developed competitive ELISA can be a valuable tool. Careful method development and validation are critical to ensure the generation of high-quality data for informed decision-making in drug development.
References
- Naz, S., et al. (2014). Quantitative analysis of small molecules in biological samples.
-
Kim, J., et al. (2020). Quantification of an Antibody-Conjugated Drug in Rat Plasma by an Affinity Capture LC-MS/MS Method for a Novel Prenyl Transferase-Mediated Site-Specific Antibody–Drug Conjugate. Molecules. [Link]
-
Ali, A., & Ali, S. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Molecular Structure. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
SeraCare. (n.d.). Technical Guide for ELISA - Protocols. [Link]
-
Clarke, N. J., & R. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. ACS Medicinal Chemistry Letters. [Link]
-
van de Merbel, N. C. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Schütz, H. (n.d.). Bioanalytical Method Development and Validation. BEBAC. [Link]
-
ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Patel, D. J., et al. (2019). Bioanalytical Method Development and Validation: A Review. ResearchGate. [Link]
-
Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]
-
International Journal of Pharmaceutical and Analytical Research. (2023). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. [Link]
-
Mechetina, T. A., et al. (1998). ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates. PubMed. [Link]
-
Li, Y., & Wu, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Future Science OA. [Link]
-
IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. [Link]
-
Emery Pharma. (2023). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]
-
BioChain Institute Inc. (n.d.). ELISA Test Procedures. [Link]
-
Li, W., et al. (2010). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. PubMed. [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2023). Bioanalytical Method Development and Validation: A Review. [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? [Link]
-
Henion, J., et al. (1998). Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples. Analytical Chemistry. [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. m.youtube.com [m.youtube.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. ionsource.com [ionsource.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. fda.gov [fda.gov]
- 10. ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. seracare.com [seracare.com]
- 12. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
4-(3-Aminopropoxy)benzamide for creating targeted drug delivery systems
An In-Depth Technical Guide to Leveraging 4-(3-Aminopropoxy)benzamide for Targeted Drug Delivery Systems
Introduction: The Architect of Precision Therapeutics
In the pursuit of next-generation therapeutics, the principle of targeted drug delivery stands as a paramount strategy. The goal is to maximize the therapeutic index of a drug by ensuring its accumulation at the site of disease while minimizing exposure to healthy tissues, thereby reducing off-target toxicity.[1] This "magic bullet" concept relies on a sophisticated interplay between a therapeutic agent, a targeting moiety, and a carrier system.[1] At the heart of constructing these complex systems is the need for versatile molecular linkers that can bridge these components. 4-(3-Aminopropoxy)benzamide emerges as a uniquely qualified candidate for this role.
This bifunctional molecule, featuring a terminal primary amine and a stable benzamide core, serves as an elegant and efficient tether.[2] Its aminopropoxy tail provides a flexible, reactive handle for conjugation, while the benzamide group contributes to the structural stability and potential for beneficial secondary interactions.[2] This guide, designed for researchers and drug development professionals, provides a detailed exploration of 4-(3-Aminopropoxy)benzamide's application in creating targeted nanoparticle-based drug delivery systems, complete with the underlying scientific rationale and step-by-step protocols.
Section 1: Core Characteristics of 4-(3-Aminopropoxy)benzamide
Understanding the fundamental properties of this linker is critical for its successful implementation in any synthesis or conjugation workflow.
Physicochemical Properties
The molecule's structure is defined by two key functional domains connected by a flexible propoxy chain, which enhances solubility and molecular mobility.[2]
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄N₂O₂ | [2] |
| Molecular Weight | 194.23 g/mol | [2] |
| Appearance | Off-white to white solid | [3] |
| Key Functional Groups | Primary Amine (-NH₂), Amide (-CONH₂) | [2] |
| Primary Reactive Site | The terminal primary amine is highly nucleophilic and readily participates in conjugation reactions.[2] | N/A |
| Core Structure | The benzamide group provides a rigid, stable aromatic core.[2] | N/A |
Handling and Safety Precautions
As with any reactive chemical intermediate, proper handling is essential.
-
Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.
-
Handling: Avoid creating dust. Use in a well-ventilated area or fume hood.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and moisture to prevent degradation of the reactive amine group.[3]
-
Toxicity: Benzamide derivatives may be harmful if swallowed and are suspected of causing genetic defects; therefore, exposure should be minimized.[4][5]
Section 2: The Scientific Rationale: A Bifunctional Linker for Bioconjugation
The utility of 4-(3-Aminopropoxy)benzamide stems directly from its molecular architecture. The primary amine is the workhorse for covalent modification, allowing it to be anchored to a variety of surfaces and molecules.
The terminal primary amine can be conjugated to:
-
Carboxylic Acid Groups: Abundantly present on the surface of many polymeric nanoparticles (e.g., PLGA, PCL) and proteins. This is typically achieved via amide bond formation using carbodiimide chemistry (EDC/NHS).
-
Activated Esters: Such as N-Hydroxysuccinimide (NHS) esters, which react efficiently with primary amines to form stable amide bonds.
-
Aldehydes: Forming a Schiff base that can be subsequently stabilized by reduction (reductive amination).[6]
-
Isothiocyanates: Yielding a stable thiourea linkage.
This versatility allows a two-stage approach to building a drug delivery system: first, attaching the linker to a nanoparticle carrier, and second, using the now-exposed benzamide end (or attaching another molecule to it if further derivatized) or simply using it to modify surface properties. The primary application, however, is to functionalize a surface with primary amines.
Caption: Workflow for creating a targeted nanoparticle system.
Section 5: Essential Characterization of the Final Conjugate
Confirmation of successful conjugation is a non-negotiable step. A combination of techniques should be employed to validate each step of the functionalization process.
| Technique | Purpose | Expected Outcome |
| Dynamic Light Scattering (DLS) | Measures hydrodynamic diameter and size distribution. | A slight increase in nanoparticle size after each conjugation step. A low Polydispersity Index (PDI) indicates a stable, non-aggregated formulation. [7] |
| Zeta Potential Analysis | Measures surface charge. | A shift in zeta potential from negative (for -COOH NPs) to positive or less negative (after amine functionalization), followed by a potential change depending on the charge of the targeting ligand. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of new chemical bonds. | Appearance of new peaks corresponding to the amide bond (~1650 cm⁻¹) and characteristic peaks from the benzamide and targeting ligand. [8] |
| Ninhydrin Assay or Amine Quantification Kits | Quantifies the number of primary amines on the nanoparticle surface. | A significant increase in amine concentration after conjugation with 4-(3-Aminopropoxy)benzamide, confirming successful functionalization. [9] |
| Transmission Electron Microscopy (TEM) | Visualizes nanoparticle morphology and size. | Confirms that nanoparticles have maintained their structural integrity and have not undergone significant aggregation during the conjugation process. |
Section 6: Downstream Validation: From Benchtop to Biological System
Once the targeted nanoparticle system is synthesized and characterized, its biological efficacy must be evaluated.
In Vitro Evaluation
-
Cellular Uptake Studies: Use fluorescently labeled nanoparticles to quantify uptake in target cells (expressing the receptor for the ligand) versus non-target cells (lacking the receptor). This is often done using flow cytometry or confocal microscopy.
-
Cytotoxicity Assays (e.g., MTT, LDH): If the nanoparticle is loaded with a cytotoxic drug, its enhanced efficacy in killing target cells compared to non-targeted nanoparticles or the free drug should be demonstrated. [10]* Binding Affinity Assays: Techniques like Surface Plasmon Resonance (SPR) can quantify the binding interaction between the targeted nanoparticles and the immobilized receptor.
In Vivo Evaluation
-
Pharmacokinetics and Biodistribution: In an appropriate animal model, the circulation half-life and accumulation of the nanoparticles in the target organ (e.g., a tumor) versus other organs are measured, often using imaging techniques (e.g., IVIS) or by quantifying the drug/nanoparticle content in harvested tissues. [11]* Therapeutic Efficacy Studies: In a disease model (e.g., tumor-bearing mice), the ability of the targeted system to inhibit disease progression (e.g., reduce tumor volume) is compared against control groups. [11]
Caption: The logical pathway for development and validation.
Conclusion
4-(3-Aminopropoxy)benzamide is more than a simple chemical; it is a critical enabler for the rational design of sophisticated, targeted drug delivery vehicles. Its defined structure, flexible linker arm, and highly reactive primary amine provide a robust and reliable platform for conjugating targeting ligands to nanoparticle carriers. By following validated protocols for conjugation and implementing a thorough characterization strategy, researchers can confidently build and test novel therapeutic systems with the potential to significantly improve treatment outcomes for a wide range of diseases.
References
-
Targeting, K. (2013) Key Targeting Approaches for Pharmaceutical Drug Delivery. Available at: [Link] (Accessed: January 26, 2026).
-
Xie, Y. et al. (2023) "Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy," Pharmaceuticals, 16(11), p. 1591. Available at: [Link].
-
Cas no 1018600-42-4 (4-(3-Aminopropoxy)benzamide) (no date). Available at: [Link] (Accessed: January 26, 2026).
-
Lee, C.C. et al. (2011) "Recent Advances in Targeted Drug Delivery Approaches Using Dendritic Polymers," Journal of Drug Delivery, 2011, pp. 1–9. Available at: [Link].
-
Gao, H. et al. (2011) "Synthesis and characterization of amino-functionalized silica nanoparticles," Journal of Materials Science and Chemical Engineering, 03(08), pp. 10–14. Available at: [Link].
-
Gupta, B. and Torchilin, V.P. (2004) "Current methods for attaching targeting ligands to liposomes and nanoparticles," Journal of Pharmaceutical Sciences, 93(8), pp. 1980–1992. Available at: [Link].
-
Juárez-García, M.E. et al. (2022) "Chemical Conjugation in Drug Delivery Systems," Polymers, 14(17), p. 3644. Available at: [Link].
-
(2018) FutForm WP4 – D4.1 - Standardized protocols for the formulation of nanoparticles with defined properties. Available at: [Link] (Accessed: January 26, 2026).
-
Garrison, J.C. et al. (2008) "In vitro and in vivo metabolism of Lu-AMBA, a GRP-receptor binding compound, and the synthesis and characterization of its metabolites," Journal of Medicinal Chemistry, 51(21), pp. 6778–6788. Available at: [Link].
-
Wall, A. et al. (2020) "One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation," Chemical Science, 11(42), pp. 11455–11460. Available at: [Link].
-
Koczka, K. et al. (2022) "Targeted Delivery Methods for Anticancer Drugs," Pharmaceutics, 14(3), p. 658. Available at: [Link].
-
Qamar, M.A., Ali, N. and Nabi, M. (2023) "Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice," Journal of Rehman Medical Institute, 3. Available at: [Link].
-
(no date) Examples of Targeted delivery | Download Table. Available at: [Link] (Accessed: January 26, 2026).
- Rebeiro, P. et al. (1994) 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
-
Tian, T. et al. (2015) "Synthesis and Antitumor Activities Evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in Vitro and in Vivo," European Journal of Medicinal Chemistry, 96, pp. 443–450. Available at: [Link].
-
(no date) Current methods for attaching targeting ligands to liposomes and nanoparticles | Request PDF. Available at: [Link] (Accessed: January 26, 2026).
-
de Carvalho, G.F. et al. (2024) "Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols," Foods, 14(6), p. 973. Available at: [Link].
-
Gamboa, J.M. and Leong, K.W. (2013) "In vitro and in vivo models for the study of oral delivery of nanoparticles," Advanced Drug Delivery Reviews, 65(6), pp. 800–810. Available at: [Link].
-
(no date) (PDF) Targeted for drug delivery. Available at: [Link] (Accessed: January 26, 2026).
-
Conte, C. et al. (2023) "Characterization and Functionalization Approaches for the Study of Polymeric Nanoparticles: The State of the Art in Italian Research," International Journal of Molecular Sciences, 24(1), p. 472. Available at: [Link].
-
(no date) Current methods for attaching targeting ligands to liposomes and nanoparticles. Available at: [Link] (Accessed: January 26, 2026).
-
de Carvalho, G.F. et al. (2024) "Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols," Foods, 14(6), p. 973. Available at: [Link] (Accessed: January 26, 2026).
-
Dinç, A. and Becer, C.R. (2023) "Advances in Drug Targeting, Drug Delivery, and Nanotechnology Applications: Therapeutic Significance in Cancer Treatment," Polymers, 15(13), p. 2933. Available at: [Link].
-
Sopaj, L. (2020) "Fabrication and Characterization of Novel AgNPs Functionalized with Ch," Masters Theses. Available at: [Link] (Accessed: January 26, 2026).
-
(no date) In vitro and in vivo toxicology. Available at: [Link] (Accessed: January 26, 2026).
-
Wall, A. et al. (2020) "One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation," Chemical Science, 11(42), pp. 11455–11460. Available at: [Link].
-
Mitchell, M.J. et al. (2021) "Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections," Current Opinion in Biotechnology, 69, pp. 167–178. Available at: [Link].
-
Dasa, S.S.K. et al. (2012) "Ligation Strategies for Targeting Liposomal Nanocarriers," Pharmaceutics, 4(4), pp. 563–586. Available at: [Link].
-
Zhang, M. et al. (2014) "The Chemical Tagging of Bioactive Amides by Cooperative Catalysis: Applications in the Syntheses of Drug Conjugates," Angewandte Chemie International Edition, 53(52), pp. 14428–14432. Available at: [Link].
-
Sharma, S. et al. (2023) "Functionalized nanoparticles: Tailoring properties through surface energetics and coordination chemistry for advanced biomedical applications," Nanoscale, 15(12), pp. 5566–5597. Available at: [Link].
-
(2016) BENZAMIDE FOR SYNTHESIS MSDS CAS-No.: 55-21-0 MSDS. Available at: [Link] (Accessed: January 26, 2026).
-
Al-Halifa, S. et al. (2019) "Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines," Vaccines, 7(4), p. 165. Available at: [Link].
-
Sharma, A. et al. (2021) "Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases," Molecules, 26(17), p. 5352. Available at: [Link].
-
Mohammadi, F. et al. (2020) "BSA nanoparticles as controlled release carriers for isophethalaldoxime palladacycle complex; synthesis, characterization, in vitro evaluation, cytotoxicity and release kinetics analysis," New Journal of Chemistry, 44(22), pp. 9494–9505. Available at: [Link].
-
(no date) Synthesis and catalytic activity of amino-functionalized SBA-15 materials with controllable channel lengths and amino loadings. Available at: [Link] (Accessed: January 26, 2026).
-
(no date) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link] (Accessed: January 26, 2026).
-
Bertrand, N. et al. (2022) "The Hitchhiker's Guide to Human Therapeutic Nanoparticle Development," Pharmaceutics, 14(7), p. 1461. Available at: [Link].
-
(no date) "review article on novel drug delivery systems," WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link] (Accessed: January 26, 2026).
-
(no date) (PDF) biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. Available at: [Link] (Accessed: January 26, 2026).
-
(no date) SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Available at: [Link] (Accessed: January 26, 2026).
-
Al-Shuaeeb, R.A.A. et al. (2017) "General Dialdehyde Click Chemistry for Amine Bioconjugation," Bioconjugate Chemistry, 28(6), pp. 1643–1652. Available at: [Link].
-
Benzamide (2024) Wikipedia. Available at: [Link] (Accessed: January 26, 2026).
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. 1018600-42-4(4-(3-Aminopropoxy)benzamide) | Kuujia.com [kuujia.com]
- 3. lobachemie.com [lobachemie.com]
- 4. Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice | Journal of Rehman Medical Institute [jrmi.pk]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. General Dialdehyde Click Chemistry for Amine Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. gba-group-pharma.com [gba-group-pharma.com]
- 11. In vitro and in vivo metabolism of Lu-AMBA, a GRP-receptor binding compound, and the synthesis and characterization of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Setup for Reactions Involving 4-(3-Aminopropoxy)benzamide
Introduction: The Versatility of a Bifunctional Linker
4-(3-Aminopropoxy)benzamide is a versatile chemical intermediate distinguished by its unique bifunctional structure. It incorporates a stable benzamide core, a flexible propoxy linker, and a reactive primary amine.[1] This combination makes it a valuable building block in medicinal chemistry and material science. The benzamide moiety provides a rigid scaffold that can participate in hydrogen bonding and other binding interactions, while the terminal primary amine offers a reactive handle for a wide array of chemical transformations.[1] This guide provides a detailed exploration of the experimental considerations, core reactions, and step-by-step protocols for effectively utilizing 4-(3-Aminopropoxy)benzamide in a research setting.
Physicochemical Properties & Handling
A thorough understanding of the compound's properties is critical for experimental design.
Table 1: Physicochemical Properties of 4-(3-Aminopropoxy)benzamide
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| CAS Number | 1018600-42-4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Topological Polar Surface Area | 78.3 Ų | [1] |
| Appearance | Typically an off-white to white solid | [2] |
Safety & Handling Precautions
As a benzamide derivative containing a primary amine, 4-(3-Aminopropoxy)benzamide requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound must be consulted, general precautions for related aminobenzamides should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[3][4]
-
Respiratory Protection: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of dust.[5] If significant dust is generated, use a NIOSH-approved respirator.
-
Skin and Eye Contact: The compound may cause skin and serious eye irritation.[3][6] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[4]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[3][5]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[4]
Core Reactivity and Applications
The reactivity of 4-(3-Aminopropoxy)benzamide is dominated by its terminal primary amine, which readily acts as a nucleophile. The most common and synthetically valuable reaction is amide bond formation.
Primary Application: Amide Bond Formation
The primary amine provides a nucleophilic site for reaction with activated carboxylic acids or acyl halides to form a new, stable amide bond. This is one of the most frequently used reactions in drug discovery for linking molecular fragments.[7]
Caption: General schematic for amide bond formation.
Detailed Experimental Protocol: EDC/HOBt Mediated Amide Coupling
This protocol details the coupling of a generic carboxylic acid to 4-(3-Aminopropoxy)benzamide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to improve efficiency and minimize side reactions.
Rationale for Reagent Selection
-
EDC (Carbodiimide): This is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine.[7]
-
HOBt (Additive): In the presence of HOBt, the O-acylisourea intermediate is rapidly converted to an HOBt-ester. This new intermediate is still highly reactive towards amines but is less prone to side reactions like racemization (for chiral acids) and the formation of stable N-acylurea byproducts.[7]
-
Solvent (DMF or DCM): Anhydrous aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used as they effectively dissolve the reactants and do not interfere with the reaction.
-
Base (DIPEA): A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) may be included to neutralize any hydrochloride salts present (e.g., if using EDC hydrochloride) and to ensure the amine nucleophile remains deprotonated and reactive.
Workflow Diagram
Caption: Step-by-step workflow for amide coupling.
Step-by-Step Methodology
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equivalent).
-
Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.
-
Addition of Amine: Add 4-(3-Aminopropoxy)benzamide (1.0-1.2 equivalents) to the solution and stir until fully dissolved.
-
Addition of Coupling Reagents: To the stirred solution, add HOBt (1.1 equivalents) followed by EDC hydrochloride (1.2 equivalents). If the carboxylic acid or amine salt is used, or if EDC hydrochloride is the reagent, add DIPEA (2.0-3.0 equivalents).[7]
-
Reaction: Seal the flask under an inert atmosphere (e.g., nitrogen or argon) and allow the mixture to stir at room temperature.
-
Monitoring: Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC could be 5-10% Methanol in Dichloromethane. The disappearance of the limiting starting material indicates reaction completion, which typically occurs within 12-24 hours.[7]
-
Workup:
-
Once the reaction is complete, dilute the mixture with a larger volume of an organic solvent like Ethyl Acetate (EtOAc).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally, brine.
-
Separate the organic layer.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient elution of methanol in dichloromethane or ethyl acetate in hexanes to isolate the pure amide product.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for Amide Coupling Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive coupling reagents (degraded by moisture).2. Insufficient reaction time.3. Sterically hindered reactants. | 1. Use fresh, high-purity coupling reagents. Ensure all glassware and solvents are anhydrous.2. Allow the reaction to proceed for a longer duration (up to 48h).3. Consider switching to a more powerful coupling agent like HATU or HBTU. Gentle heating (40-50 °C) may also be beneficial.[8] |
| N-acylurea Byproduct Formation | The O-acylisourea intermediate rearranges before reacting with the amine. This is more common when HOBt is omitted. | Ensure HOBt (or a similar additive like OxymaPure) is added before or concurrently with EDC. |
| Starting Material Remains | 1. Stoichiometry is incorrect.2. One of the reactants is impure. | 1. Carefully check the mass and molar calculations. Using a slight excess (1.1-1.2 eq) of the non-limiting reagent can help drive the reaction to completion.2. Confirm the purity of starting materials via NMR or LC-MS before starting the reaction. |
Conclusion
4-(3-Aminopropoxy)benzamide is a highly valuable synthetic intermediate due to its dual functionality. The protocols and guidelines presented here, particularly for amide bond formation, provide a robust framework for researchers to successfully incorporate this molecule into their synthetic strategies. By understanding the causality behind reagent choice and potential pitfalls, scientists can efficiently generate novel derivatives for applications in drug discovery and beyond.
References
- A Coupling of Benzamides and Donor/Acceptor Diazo–Compounds to form γ-Lactams via Rh(III)–Catalyzed C–H Activation. (2014). National Institutes of Health.
- 4-(3-Chloropropoxy)benzamide.Smolecule.
- Process for the synthesis of a benzamide derivative.Google Patents.
- SAFETY DATA SHEET - 3-Amino-4-methoxybenzamide. (2025). Fisher Scientific.
- Identifying and minimizing side reactions in benzamide synthesis. (2025). BenchChem.
- Nucleophilic acyl substitution reaction on different benzamides.ResearchGate.
- 4-(3-Aminopropoxy)benzamide.Chemical Supplier Page.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.National Institutes of Health.
- 4-(3-Phenylmethoxypropyl)benzamide.PubChem.
- Benzamide MATERIAL SAFETY DATA SHEET.CDH Fine Chemical.
- BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY.CyberLeninka.
- Safety Data Sheet - 3-amino Benzamide. (2025). Cayman Chemical.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025). ResearchGate.
- SAFETY DATA SHEET - p-Aminobenzamide. (2025). Sigma-Aldrich.
- Safety Data Sheet Benzamide.metasci.
- Benzamide.Wikipedia.
Sources
- 1. 1018600-42-4(4-(3-Aminopropoxy)benzamide) | Kuujia.com [kuujia.com]
- 2. Benzamide - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 4-(3-Aminopropoxy)benzamide
Welcome to the comprehensive technical support guide for the synthesis of 4-(3-Aminopropoxy)benzamide. This document is intended for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this synthesis. Our focus is on delivering practical, field-tested insights grounded in established chemical principles to ensure the successful and efficient production of this target molecule.
Introduction to the Synthetic Strategy
The synthesis of 4-(3-Aminopropoxy)benzamide is most effectively achieved through a two-step sequence. This strategy involves an initial Williamson ether synthesis to form the core structure, followed by a deprotection step to reveal the desired primary amine. This approach is designed to maximize yield and purity by preventing undesirable side reactions.
The overall synthetic pathway can be visualized as follows:
Technical Support Center: Troubleshooting Low Yield in 4-(3-Aminopropoxy)benzamide Reactions
Welcome to the technical support center for the synthesis of 4-(3-Aminopropoxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions. Our goal is to help you diagnose and resolve issues leading to low product yields, ensuring the success of your experiments.
I. Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in the synthesis of 4-(3-Aminopropoxy)benzamide can be frustrating and costly. This section provides a systematic approach to identifying and addressing the root causes of this issue.
Q1: My final yield of 4-(3-Aminopropoxy)benzamide is significantly lower than expected. What are the most common causes?
Several factors can contribute to a lower-than-expected yield. The most common culprits include:
-
Incomplete Reaction: The reaction may not have proceeded to completion, leaving a significant amount of starting material unreacted.
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and complicate purification.
-
Degradation of Starting Materials or Product: The chemical stability of the reactants and the final product under the reaction conditions is crucial.
-
Losses During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.[1]
A logical first step is to analyze the crude reaction mixture to determine the mass balance and identify the major components.
Q2: How can I determine if the initial reaction is incomplete?
Monitoring the reaction progress is essential to ensure it has gone to completion. Two common techniques for this are:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively assess the presence of starting materials in the reaction mixture. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the disappearance of the reactants and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For a more quantitative analysis, LC-MS is the preferred method. It can accurately identify and quantify the amounts of starting materials, product, and any major byproducts in the crude reaction mixture.
If a significant amount of starting material is detected after the expected reaction time, consider extending the reaction time or moderately increasing the temperature.[1]
Q3: What are the likely side reactions, and how can I minimize them?
The synthesis of 4-(3-Aminopropoxy)benzamide, often proceeding via a Williamson ether synthesis-type reaction, is susceptible to several side reactions.[2]
-
N-Alkylation vs. O-Alkylation: A common synthetic route involves the reaction of 4-hydroxybenzamide with a 3-halopropylamine derivative or a protected 3-aminopropanol. In this case, the phenoxide ion is the desired nucleophile for O-alkylation. However, under certain conditions, the amide nitrogen could potentially compete as a nucleophile, leading to N-alkylation. To favor O-alkylation, ensure the complete deprotonation of the phenolic hydroxyl group by using a suitable base.
-
Elimination Reactions: The alkylating agent can undergo base-catalyzed elimination to form an alkene, which is a common competing pathway in Williamson ether synthesis.[2] Using a primary alkyl halide and avoiding excessively high temperatures can minimize this side reaction.[3]
-
Dialkylation: The primary amine of the product can potentially react with another molecule of the alkylating agent, leading to a dialkylated byproduct. Using a protecting group on the amine of the 3-aminopropoxy moiety, which is removed in a subsequent step, is a standard strategy to prevent this.
The choice of reaction conditions, particularly the base and solvent, can significantly influence the prevalence of these side reactions.
Q4: I suspect my starting materials or product are degrading. What are the signs, and how can I prevent this?
Degradation can be a subtle but significant contributor to low yields.
-
Signs of Degradation: Discoloration of the reaction mixture (e.g., turning dark brown or black) or the appearance of multiple unexpected spots on a TLC plate can indicate degradation.
-
Stability of 4-Hydroxybenzamide: 4-Hydroxybenzamide is generally stable under recommended storage conditions.[4][5] However, prolonged exposure to strong bases or high temperatures could lead to decomposition.
-
Amine Protecting Group Stability: If a protecting group like Boc (tert-butoxycarbonyl) is used for the amine, its stability under the reaction conditions is critical. While generally stable, some conditions can lead to premature deprotection.[6]
-
Product Stability: The final product, 4-(3-Aminopropoxy)benzamide, contains a primary amine and an amide, which are generally stable. However, the ether linkage could be susceptible to cleavage under harsh acidic conditions.
To prevent degradation, it is advisable to use the mildest effective reaction conditions and to protect sensitive functional groups.
Q5: What are the best practices for workup and purification to maximize yield?
Significant product loss can occur during the isolation and purification stages.[1]
-
Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. For 4-(3-Aminopropoxy)benzamide, which has a basic amine group, adjusting the pH to be basic will ensure it is in its free base form and more soluble in organic solvents.
-
Washing: Minimize the volume of washing solutions to avoid partitioning of the product back into the aqueous layer.
-
Crystallization: If purification is done by crystallization, the choice of solvent is critical. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[1] Slow cooling can help in the formation of pure crystals.[7]
-
Chromatography: For column chromatography, careful selection of the stationary and mobile phases is necessary to achieve good separation from impurities without significant product loss on the column.
A well-planned workup and purification strategy is essential for maximizing the recovery of the final product.
II. Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal reaction temperature and time for the synthesis?
The optimal temperature and time are highly dependent on the specific synthetic route and reagents used. For a typical Williamson ether synthesis involving 4-hydroxybenzamide and a protected 3-halopropanol, a temperature range of 60-80 °C is often employed.[8] Reaction times can vary from a few hours to overnight. It is crucial to monitor the reaction's progress by TLC or LC-MS to determine the optimal time for quenching the reaction.[9]
FAQ 2: Which solvent system is recommended for this reaction?
Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the base while not strongly solvating the nucleophile, thus increasing its reactivity. Common choices include:
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Dimethyl sulfoxide (DMSO)
The choice of solvent can also affect the solubility of the reactants and the reaction rate.
FAQ 3: How does the choice of base affect the reaction outcome?
The base plays a critical role in deprotonating the phenol of 4-hydroxybenzamide to form the nucleophilic phenoxide. The strength and type of base can influence the reaction rate and the formation of side products.
| Base | pKa of Conjugate Acid | Common Applications & Considerations |
| Potassium Carbonate (K₂CO₃) | ~10.3 | A mild and commonly used base, often effective in DMF or acetonitrile. |
| Sodium Hydride (NaH) | ~36 | A very strong, non-nucleophilic base that provides irreversible deprotonation. Requires anhydrous conditions. |
| Sodium Hydroxide (NaOH) | ~15.7 | A strong base that can be used in aqueous or biphasic systems. May introduce water, which can be detrimental in some cases. |
FAQ 4: Are there any specific recommendations for the purification of 4-(3-Aminopropoxy)benzamide?
Purification can often be achieved by crystallization from a suitable solvent system, such as ethanol/water or isopropanol/water.[1] If chromatographic purification is necessary, silica gel is a common stationary phase. A mobile phase consisting of a mixture of a polar solvent (e.g., methanol) and a less polar solvent (e.g., dichloromethane), often with a small amount of a basic modifier like triethylamine or ammonium hydroxide, can be effective in eluting the basic product and preventing tailing on the column.
III. Experimental Protocols & Visualizations
General Synthetic Scheme
A common route for the synthesis of 4-(3-Aminopropoxy)benzamide involves the protection of 3-amino-1-propanol, followed by activation of the hydroxyl group (e.g., tosylation or conversion to a halide), reaction with 4-hydroxybenzamide, and final deprotection.
Caption: A typical multi-step synthesis of 4-(3-Aminopropoxy)benzamide.
Troubleshooting Workflow
When faced with low yield, a systematic approach to troubleshooting is essential.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing 4-(3-Aminopropoxy)benzamide Conjugation Efficiency
Welcome to the technical support resource for 4-(3-Aminopropoxy)benzamide applications. As Senior Application Scientists, we have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into maximizing the efficiency of your conjugation experiments. This center moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.
Understanding the Reagent: 4-(3-Aminopropoxy)benzamide
4-(3-Aminopropoxy)benzamide is a versatile bifunctional linker.[1] Its key features are a terminal primary aliphatic amine and a stable benzamide group.
-
Reactive Handle: The primary aliphatic amine (-NH₂) at the end of the propoxy chain is the principal site for conjugation. Its nucleophilicity allows it to readily form stable covalent bonds with various electrophilic functional groups.
-
Core Structure: The benzamide core provides structural rigidity and stability. The primary amide on the aromatic ring is significantly less reactive than the terminal aliphatic amine and typically does not participate in standard coupling reactions.[2][3]
The primary application involves forming a new amide bond by reacting the terminal amine with an activated carboxylic acid on a target molecule (e.g., a protein, antibody, or functionalized surface). The most common and well-documented method for this is carbodiimide chemistry, specifically using EDC and NHS (or its water-soluble analog, Sulfo-NHS).
General Conjugation Workflow
The following diagram illustrates a typical two-step conjugation process using EDC/Sulfo-NHS chemistry, which is a cornerstone of bioconjugation.[4]
Caption: General workflow for a two-step EDC/Sulfo-NHS conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is a two-step EDC/Sulfo-NHS protocol recommended over a one-step reaction? A1: A two-step protocol significantly improves efficiency and reduces side reactions. In the first step, the carboxyl group on your target molecule is activated with EDC and Sulfo-NHS at an acidic pH (around 6.0). This forms a more stable Sulfo-NHS ester intermediate.[4] You can then raise the pH to 7.2-8.5 for the second step, where 4-(3-Aminopropoxy)benzamide is added. This pH is optimal for the primary amine to be deprotonated and highly nucleophilic. A one-step reaction (mixing everything at once) can lead to EDC-mediated cross-linking of your target molecule if it also contains amines, and the competing hydrolysis of the highly reactive O-acylisourea intermediate is much faster.
Q2: My target molecule is a protein. Which amino acid residues will 4-(3-Aminopropoxy)benzamide couple to? A2: When using EDC/NHS chemistry, you are activating the carboxylic acids on your protein. These are found on the side chains of aspartic acid (Asp) and glutamic acid (Glu), as well as the C-terminus of the protein chain. The primary amine of 4-(3-Aminopropoxy)benzamide will then react with these activated sites.
Q3: What are the most critical parameters to control during the conjugation? A3: The three most critical parameters are pH , buffer composition , and reagent stoichiometry .
-
pH: As detailed in A1, optimal pH for the activation step (4.5-6.0) and the coupling step (7.2-8.5) are different.[4][5]
-
Buffer: Crucially, you must avoid buffers containing primary amines, such as Tris or glycine, during the coupling step, as they will compete with your linker and quench the reaction.[6][7] Use non-amine-containing buffers like MES for activation and PBS or borate buffer for coupling.
-
Stoichiometry: The molar ratio of EDC/NHS to carboxyl groups, and the ratio of your linker to the target molecule, must be optimized to control the degree of labeling and avoid unwanted modifications.
Q4: How do I remove unreacted 4-(3-Aminopropoxy)benzamide after the reaction? A4: The choice of purification method depends on the size of your final conjugate.
-
For large biomolecules (proteins, antibodies): Dialysis, size exclusion chromatography (SEC), or tangential flow filtration (TFF) are highly effective at separating the large conjugate from the small, unreacted linker and coupling reagents.[7][8]
-
For small molecule conjugates: Purification is typically achieved using chromatographic techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) or normal-phase column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during conjugation experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Inactive Reagents: EDC and NHS esters are moisture-sensitive. | Store reagents desiccated at the recommended temperature. Use freshly prepared solutions. |
| 2. Competing Nucleophiles: Buffer contains primary amines (e.g., Tris, glycine, sodium azide).[7][9] | Perform buffer exchange into an amine-free buffer (e.g., PBS, MES, HEPES) before starting the reaction.[7] | |
| 3. Rapid Hydrolysis of NHS-Ester: The Sulfo-NHS ester intermediate has a limited half-life in aqueous solution.[5][10] | Add the 4-(3-Aminopropoxy)benzamide promptly after the activation step. Do not let the activated molecule sit for an extended period. | |
| 4. Suboptimal pH: Incorrect pH for either the activation or coupling step reduces efficiency. | Strictly control the pH. Use MES buffer (pH 4.5–6.0) for activation and PBS or Borate buffer (pH 7.2–8.5) for coupling.[4][11] | |
| 5. Steric Hindrance: The target carboxyl group or the linker's amine is sterically hindered, slowing the reaction.[12] | Increase reaction time or temperature (e.g., incubate at room temperature instead of 4°C). Consider alternative, more potent coupling reagents like HATU or PyBOP, though these are less common in aqueous bioconjugation.[12][13] | |
| Poor Reproducibility | 1. Inconsistent Reagent Preparation: Variation in concentration of EDC/NHS or linker solutions. | Always prepare fresh solutions of EDC and NHS immediately before use. Quantify stock solutions of your target molecule and linker accurately. |
| 2. Fluctuation in Reaction Parameters: Inconsistent reaction times, temperatures, or pH values between experiments. | Maintain a detailed and consistent protocol. Calibrate pH meters regularly. Use temperature-controlled incubators or water baths. | |
| Precipitation/Aggregation of Conjugate (especially proteins) | 1. High Degree of Labeling: Excessive modification can alter the protein's isoelectric point and solubility. | Reduce the molar excess of EDC/NHS and/or the linker to target a lower degree of labeling. |
| 2. Use of Organic Co-solvents: Some protocols suggest using DMSO to dissolve the linker, which can denature proteins if the final concentration is too high. | Ensure the final concentration of organic solvent (e.g., DMSO, DMF) is minimal and compatible with your protein's stability (typically <5-10% v/v). | |
| 3. Incorrect Storage: The final conjugate may be unstable in the final purification buffer. | Store the purified conjugate in a suitable buffer, often containing stabilizers like glycerol or BSA, and aliquot to avoid freeze-thaw cycles.[7] |
Experimental Protocols & Methodologies
Protocol 1: EDC/Sulfo-NHS Conjugation of 4-(3-Aminopropoxy)benzamide to a Protein
This protocol provides a validated starting point for conjugating the linker to available carboxyl groups on a generic protein like Bovine Serum Albumin (BSA).
Materials:
-
Target Protein (e.g., BSA)
-
4-(3-Aminopropoxy)benzamide
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X PBS (phosphate-buffered saline), pH 7.4 (must be amine-free)
-
EDC (1-Ethyl-3-[3-dimethylaminopropopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification: Zeba™ Spin Desalting Columns or similar for buffer exchange and purification.
Procedure:
-
Preparation of Protein:
-
Dissolve the protein in Activation Buffer to a concentration of 2-10 mg/mL. If the protein is in a different buffer, perform a buffer exchange into the Activation Buffer.
-
-
Preparation of Reagents (Prepare Fresh):
-
Prepare a 10 mg/mL solution of 4-(3-Aminopropoxy)benzamide in ultrapure water or DMSO.
-
Prepare 100 mM solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of Carboxyl Groups (Step 1):
-
Add a 50-fold molar excess of both EDC and Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with Linker (Step 2):
-
Add a 100 to 200-fold molar excess of the 4-(3-Aminopropoxy)benzamide solution to the activated protein.
-
The pH will rise slightly. For optimal coupling, adjust the pH to 7.2-7.5 by adding a small amount of 1 M PBS at pH 8.0 if necessary, or simply proceed in the MES buffer (efficiency may be slightly lower but often sufficient).
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted Sulfo-NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted linker and coupling byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., 1X PBS, pH 7.4).
-
Collect the purified protein conjugate.
-
-
Characterization:
-
Confirm conjugation using techniques described in Section 6.
-
Mechanism of EDC/Sulfo-NHS Amide Bond Formation
The diagram below details the chemical transformations during the conjugation process.
Sources
- 1. 1018600-42-4(4-(3-Aminopropoxy)benzamide) | Kuujia.com [kuujia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzamide - Wikipedia [en.wikipedia.org]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 8. Antibody Drug Conjugate Manufacturing: Purification [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bachem.com [bachem.com]
challenges in the purification of 4-(3-Aminopropoxy)benzamide products
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(3-Aminopropoxy)benzamide. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the unique challenges presented by this molecule's dual functionality—a polar primary amine and a benzamide moiety. Our aim is to equip you with the expertise to overcome common purification hurdles and achieve high-purity products.
Introduction: The Purification Challenge
The purification of 4-(3-Aminopropoxy)benzamide is often complicated by its amphiphilic nature. The aromatic benzamide portion confers some organic solubility, while the primary amine on the propoxy tail imparts basicity and high polarity, leading to a high affinity for polar solvents and stationary phases. This duality can result in issues such as poor crystallization, streaking on silica gel, and difficulty in separating the final product from polar starting materials and byproducts. This guide is structured to address these specific challenges systematically.
Troubleshooting Guide: A Problem-Solving Approach
This section is designed in a question-and-answer format to directly address specific experimental issues.
Question 1: My final product is an oil or a waxy solid and fails to crystallize. What are the likely causes and how can I induce crystallization?
Answer: Oiling out is a common issue for polar molecules like 4-(3-Aminopropoxy)benzamide and is often due to the presence of impurities that disrupt the crystal lattice formation or the use of an inappropriate crystallization solvent.
Probable Causes:
-
Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) may still be present.
-
Excess Starting Material: Unreacted 3-aminopropanol is a polar and viscous liquid that can inhibit crystallization.
-
Hygroscopic Nature: The primary amine can absorb atmospheric water, leading to a hydrated, non-crystalline form.
-
Inappropriate Solvent System: The chosen solvent may be too good of a solvent even at low temperatures, or the polarity mismatch between a solvent/anti-solvent pair may be too drastic, causing rapid precipitation instead of slow crystallization.
Step-by-Step Troubleshooting Protocol:
-
Initial Cleanup: If significant impurities are suspected, first attempt a workup to remove the most likely offenders. An acid-base extraction can be effective. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash with a dilute acid (e.g., 1M HCl) to protonate and extract the basic 4-(3-Aminopropoxy)benzamide and any unreacted 3-aminopropanol into the aqueous layer.[1][2] The aqueous layer can then be basified (e.g., with 2M NaOH) to a pH of 11-12 and the product back-extracted into an organic solvent.[2]
-
Solvent Selection for Recrystallization: Based on the principle of "like dissolves like," and data from similar molecules, a polar protic solvent is a good starting point. For benzamides, alcohols and water are often suitable.[3][4][5]
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., isopropanol, ethanol, methanol, water, acetonitrile). An ideal solvent will dissolve the compound when hot but show poor solubility when cold.[6]
-
Solvent System Recommendation: A mixture of ethanol and water is a promising system. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the solid and allow it to cool slowly.[7]
-
-
Inducing Crystallization:
-
Slow Cooling: Allow the flask to cool to room temperature undisturbed, followed by cooling in an ice bath.[5]
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface to create nucleation sites.
-
Seeding: If you have a small amount of pure solid, add a single crystal to the cooled, supersaturated solution.
-
| Solvent System | Rationale |
| Isopropanol/Water | Good balance of polarity for dissolving at heat and precipitating on cooling. |
| Ethanol/Water | Similar to isopropanol/water, often effective for polar compounds.[7] |
| Acetonitrile | A polar aprotic solvent that can be effective for recrystallizing amides. |
Question 2: I am having trouble removing unreacted 4-cyanobenzamide or 3-aminopropanol. How can I effectively separate these from my product?
Answer: The removal of starting materials requires targeting their unique chemical properties—neutrality in the case of 4-cyanobenzamide and high basicity and polarity for 3-aminopropanol.
Troubleshooting Strategies:
-
For Unreacted 3-Aminopropanol (a basic impurity):
-
Acid Wash: During the workup, wash the organic layer containing your crude product with a dilute aqueous acid solution (e.g., 0.5-1M HCl). The basic 3-aminopropanol will be protonated and partition into the aqueous layer.[1][2] Your product, also being basic, will also extract. Therefore, this is best used if the other starting material is neutral.
-
Aqueous Copper Sulfate Wash: A wash with a 10% aqueous copper sulfate solution can complex with the primary amine of 3-aminopropanol, facilitating its removal into the aqueous layer. This can be less aggressive than an acid wash.
-
Vacuum Distillation: If present in large quantities, much of the low molecular weight 3-aminopropanol can be removed under high vacuum, though this may not remove trace amounts.
-
-
For Unreacted 4-Cyanobenzamide (a neutral/weakly acidic impurity):
-
Base Wash: A wash with a dilute base (e.g., 1M NaOH) during workup will not significantly affect the neutral 4-cyanobenzamide but will ensure your product and any acidic impurities are in their free base form.
-
Acid-Base Extraction: This is the most robust method.
-
Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Extract with dilute HCl. Both your product and 3-aminopropanol will move to the aqueous layer, leaving the 4-cyanobenzamide in the organic layer.
-
Separate the layers. The organic layer containing 4-cyanobenzamide can be discarded.
-
Basify the aqueous layer to pH >10 with NaOH and extract with an organic solvent to recover your purified product.
-
-
-
Chromatography: If extraction methods are insufficient, column chromatography is the next step. Due to the polarity of the product, normal-phase silica gel chromatography can be challenging.
-
Normal Phase with Modifier: Use a mobile phase of dichloromethane and methanol with a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 90:10:0.1 DCM:MeOH:NH4OH) to prevent peak tailing.[8]
-
Reverse Phase HPLC: For high purity, preparative reverse-phase HPLC using a C18 column with a mobile phase of water and acetonitrile containing a modifier like formic acid or trifluoroacetic acid is effective.[9][10]
-
Question 3: My product streaks badly on TLC plates and gives poor separation during column chromatography on silica gel. What can I do to improve this?
Answer: Streaking is a classic sign of strong interaction between a basic compound and the acidic silanol groups on the surface of silica gel.
Workflow for Improved Chromatography:
Detailed Protocols:
-
Protocol 1: Flash Chromatography with Basic Modifier
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase Preparation: Prepare your eluent system (e.g., Dichloromethane/Methanol). To this, add 0.5-1% by volume of triethylamine or a 7N solution of ammonia in methanol.
-
Equilibration: Equilibrate the column with the modified mobile phase for at least 3-5 column volumes before loading your sample.
-
Elution: Run the chromatography as a gradient from a lower polarity (e.g., 100% DCM with modifier) to a higher polarity (e.g., 90:10 DCM/MeOH with modifier).
-
-
Protocol 2: Reverse-Phase Flash Chromatography
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B). A modifier is often needed. For basic compounds, a low pH (0.1% formic acid or TFA) can improve peak shape by protonating the amine. Alternatively, a high pH (0.1% ammonium hydroxide) can be used with pH-stable columns.[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent like methanol or DMF.
-
Elution: Start with a high percentage of aqueous phase (e.g., 95% A) and gradually increase the organic phase (e.g., to 100% B).
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of 4-(3-Aminopropoxy)benzamide? A1: Besides unreacted starting materials, common impurities include:
-
Benzoic acid derivative: Hydrolysis of the amide or nitrile starting material can lead to the corresponding carboxylic acid.[3]
-
Di-acylated byproduct: The primary amine of the product can react with another molecule of the activated benzoic acid derivative, leading to a di-acylated species. Careful control of stoichiometry is crucial to minimize this.[7]
-
Side-products from the aminopropanol: Commercial 3-aminopropanol can contain impurities or degrade to form secondary amines, which can lead to related benzamide byproducts.
Q2: What is a good starting point for developing a TLC method for this compound? A2: A good starting mobile phase is a 95:5 or 90:10 mixture of Dichloromethane:Methanol.[12] If the spot remains at the baseline, increase the methanol content. If significant tailing is observed, add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase. Visualization can be achieved with a UV lamp (254 nm) and a potassium permanganate stain, which reacts with the amine group.[13]
Q3: Can I purify this compound without chromatography? A3: Yes, if the impurities are primarily starting materials, a well-designed acid-base extraction followed by recrystallization can often yield a product of sufficient purity (>95%).[1][2] Chromatography is generally reserved for removing impurities with similar properties to the product or for achieving very high purity (>99%).
Q4: How should I store the purified 4-(3-Aminopropoxy)benzamide? A4: Due to the primary amine, the compound can be sensitive to air and carbon dioxide over time, potentially forming a carbamate salt. It is best stored in a well-sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dark place.
General Purification Workflow
This diagram outlines a general strategy for the purification of crude 4-(3-Aminopropoxy)benzamide.
References
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
-
Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Molecular Liquids, 286. [Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
University of California, Irvine. (n.d.). Recrystallization of Benzoic Acid. [Link]
-
Biotage. (n.d.). Successful flash chromatography. [Link]
- Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Asian Journal of Pharmaceutical and Clinical Research, 12(4), 2260-2266.
-
S. G. R. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
ResearchGate. (2021, November 27). Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine?. [Link]
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. [Link]
-
jezdez1. (2022, November 1). Recrystallisation of benzoic acid [Video]. YouTube. [Link]
-
ResearchGate. (2025, August 10). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- Zhang, W., et al. (2019). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PLoS ONE, 14(9), e0222525.
- Lozano Mera, B. D., Carrera Almendáriz, L. S., & Flores Huilcapi, A. G. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxypoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital, 4(2), 169-184.
- Mant, C. T., & Hodges, R. S. (2007). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.).
-
S. G. R. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]
-
Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- Wu, Y., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(10), 2664.
-
University of Wisconsin-Madison Chemistry Department. (n.d.). Experiment 3: Separation of a Mixture by Acid-Base Extraction. [Link]
-
King Group, University of Sheffield. (n.d.). Successful Flash Chromatography. [Link]
-
Wikipedia. (2023, December 1). Benzamide. [Link]
-
PubChem. (n.d.). Benzamide. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
-
Organic Chemistry at SD Miramar College. (2017, September 8). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
side reactions to avoid when using 4-(3-Aminopropoxy)benzamide
Welcome to the technical support center for 4-(3-Aminopropoxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this versatile bifunctional molecule. By understanding the interplay of its primary amine, ether linkage, and benzamide moiety, you can mitigate common side reactions and ensure the success of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 4-(3-Aminopropoxy)benzamide?
A1: The molecule possesses three main functional groups, but their reactivity varies significantly.
-
Primary Aliphatic Amine (-NH₂): This is the most nucleophilic and reactive site on the molecule. It will readily participate in reactions such as acylation, alkylation, and Schiff base formation.[1][2]
-
Benzamide (-CONH₂): The amide bond is generally stable. However, it can be susceptible to hydrolysis under harsh acidic or basic conditions, typically requiring elevated temperatures.[3][4][5][6]
-
Aryl Alkyl Ether (-O-): The ether linkage is the most stable group under typical reaction conditions. Cleavage requires strong acids like HBr or HI, or specific Lewis acids, and is not a common side reaction in most applications.[7][8]
Q2: How should I store 4-(3-Aminopropoxy)benzamide to ensure its stability?
A2: The compound should be stored in a cool, dry, and dark place. The primary amine is susceptible to slow oxidation and can react with atmospheric carbon dioxide over time to form a carbamate salt. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended.
Q3: Can I use this molecule in aqueous solutions?
A3: Yes, the molecule is soluble in water to some extent due to the presence of the amine and amide groups which can form hydrogen bonds.[2] Primary aliphatic amines are slightly basic and will form alkaline solutions in water.[2] However, be mindful of the pH. Strongly acidic or basic aqueous solutions, especially when heated, can lead to the hydrolysis of the benzamide group.[3][4]
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific experimental issues and provides actionable solutions based on the chemical principles of the molecule's functional groups.
Scenario 1: Low Yield in Amide Coupling Reactions (Acylation of the Primary Amine)
Problem: When reacting 4-(3-aminopropoxy)benzamide with a carboxylic acid (or its activated form) to form a new amide bond, I get a low yield of my desired product and multiple spots on my TLC plate.
Likely Cause: The primary amine is highly nucleophilic, but several side reactions can occur during standard amide coupling protocols.
Potential Side Reactions & Solutions:
| Side Reaction | Mechanistic Cause | Prevention & Troubleshooting Strategy |
| Diacylation | The newly formed amide's N-H bond is still weakly acidic and can be deprotonated by a strong base, leading to a second acylation. | 1. Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the amine relative to the acylating agent. 2. Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to minimize side reactions. 3. Temperature Control: Run the reaction at 0°C to room temperature. Avoid excessive heating. |
| Reaction with Coupling Reagent | Carbodiimide coupling reagents like EDC or DCC can react with the amine to form N-acylurea byproducts if the activated carboxylic acid is not consumed quickly.[9] | 1. Order of Addition: Activate the carboxylic acid with the coupling reagent (and an additive like HOBt) before adding the 4-(3-aminopropoxy)benzamide.[10] 2. Use Additives: Include additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to form a more stable active ester intermediate, which reduces the formation of N-acylurea.[10] |
| Formation of Symmetric Anhydride | If using an acyl chloride or chloroformate, it can react with the unreacted carboxylic acid to form a symmetric anhydride, which can complicate purification. | 1. Slow Addition: Add the acylating agent dropwise to the solution of the amine and a base at a low temperature (e.g., 0°C). 2. Use Pre-activated Esters: Consider using pre-formed activated esters (e.g., NHS esters) of your carboxylic acid for a cleaner reaction. |
Workflow for Successful Amide Coupling
Caption: Recommended workflow for amide coupling.
Scenario 2: Unwanted Reaction at the Benzamide Group
Problem: I am trying to perform a reaction that requires strong basic or acidic conditions, and I am observing cleavage of the parent molecule.
Likely Cause: The benzamide and ether functional groups, while relatively stable, are not inert to all conditions.
Potential Side Reactions & Solutions:
| Side Reaction | Mechanistic Cause | Prevention & Troubleshooting Strategy |
| Benzamide Hydrolysis | Under strong aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH) with heating, the amide bond can hydrolyze to form 4-(3-aminopropoxy)benzoic acid and ammonia.[3][4][6] | 1. Avoid Harsh pH and Heat: If possible, find alternative reaction conditions that are milder. Amide hydrolysis is generally slow at room temperature but accelerates significantly with heat.[5] 2. Protect the Amine: If harsh conditions are unavoidable, consider first protecting the primary amine (e.g., as a Boc-carbamate) to prevent it from catalyzing or participating in degradation pathways. 3. Anhydrous Conditions: If the reaction allows, use anhydrous conditions to prevent hydrolysis. |
| Ether Cleavage | Treatment with very strong acids like HBr or HI, particularly at elevated temperatures, can cleave the aryl alkyl ether bond to yield 4-hydroxybenzamide and 3-bromopropane-1-amine (or the iodo equivalent).[7] | 1. Avoid Strong Protic Acids: Do not use HBr or HI for tasks like salt formation or catalysis if ether cleavage is a concern. Use alternatives like HCl or TFA. 2. Alternative Reagents: For specific dealkylations, reagents like boron trichloride (BCl₃) are also effective at cleaving ethers and should be avoided unless this is the desired reaction.[11] |
Troubleshooting Logic: Identifying the Source of Byproducts
Caption: Decision tree for byproduct identification.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation using EDC/HOBt
This protocol is designed to minimize common side reactions during the formation of a new amide bond at the primary amine.
-
Carboxylic Acid Activation:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve your carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise and stir the mixture at 0°C for 30 minutes. Successful activation is often indicated by the solution becoming clear.
-
-
Amine Coupling:
-
In a separate flask, dissolve 4-(3-Aminopropoxy)benzamide (1.1 eq) in a minimal amount of the same anhydrous solvent.
-
Add the amine solution dropwise to the activated carboxylic acid mixture at 0°C.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
-
References
- Smolecule. (n.d.). 4-(3-Chloropropoxy)benzamide.
- National Institutes of Health. (n.d.). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.
-
Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]
-
Autechaux. (n.d.). Cas no 1018600-42-4 (4-(3-Aminopropoxy)benzamide). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Save My Exams. (2025). Primary Aliphatic Amines (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Benzamide | C7H7NO | CID 2331 - PubChem. Retrieved from [Link]
-
National Institutes of Health. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Retrieved from [Link]
-
GEOCITIES.ws. (n.d.). Hydrolysis of Benzamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]
-
ResearchGate. (2024). Effect of Fabricated Nanostructure on Biological Activity of Synthesized Benzamide Cationic Surfactants. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Study Mind. (n.d.). Amines - Amine Synthesis (A-Level Chemistry). Retrieved from [Link]
-
University of Calgary. (n.d.). Ch24 : ArOR + HX -> ArOH + RX. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab? Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Wordpress. (2026). Metal-Catalysed Ether Cleavages. Retrieved from [Link]
-
Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]
-
OpenStax. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
BYJU'S. (n.d.). Amines. Retrieved from [Link]
-
ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development. Retrieved from [Link]
Sources
- 1. 1018600-42-4(4-(3-Aminopropoxy)benzamide) | Kuujia.com [kuujia.com]
- 2. savemyexams.com [savemyexams.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. geocities.ws [geocities.ws]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
Technical Support Center: Enhancing the Stability of 4-(3-Aminopropoxy)benzamide Linkers in ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the stability of 4-(3-aminopropoxy)benzamide linkers in antibody-drug conjugates (ADCs). Our goal is to equip you with the knowledge to diagnose and resolve common issues encountered during your experiments, thereby enhancing the efficacy and safety of your ADC constructs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability of 4-(3-aminopropoxy)benzamide linkers.
Q1: What is the primary mechanism of instability for 4-(3-aminopropoxy)benzamide linkers in ADCs?
The principal instability concern for linkers incorporating a 4-(3-aminopropoxy)benzamide moiety is premature cleavage in systemic circulation before the ADC reaches the target tumor cells.[][] This premature release of the cytotoxic payload can lead to off-target toxicity and a diminished therapeutic window.[][3] The amide bond within the benzamide group can be susceptible to hydrolysis, a reaction catalyzed by plasma esterases or other circulating enzymes.[4]
Q2: What are the initial indicators of linker instability in my ADC experiments?
Initial signs of linker instability often manifest as:
-
Increased off-target toxicity in preclinical models: This suggests the payload is being released systemically rather than at the tumor site.[][3]
-
Reduced ADC efficacy: If the payload is released prematurely, less of it reaches the target cells, leading to a weaker therapeutic effect.[][3]
-
Detection of free payload in plasma samples: Analytical methods like LC-MS can identify the unconjugated drug in circulation.[4][5]
-
Changes in ADC heterogeneity: An increase in the proportion of lower drug-to-antibody ratio (DAR) species over time during in-vitro plasma stability assays can indicate payload loss.[]
Q3: How does the hydrophobicity of the linker-payload complex affect ADC stability?
The hydrophobicity of the linker and its attached payload can significantly impact the overall stability of the ADC.[][] Highly hydrophobic payloads can induce aggregation of the ADC, which can lead to faster clearance from circulation and potential immunogenicity.[][7][8] Furthermore, aggregation can physically stress the ADC structure, potentially increasing the susceptibility of the linker to cleavage.[] Introducing hydrophilic components, such as polyethylene glycol (PEG) spacers, into the linker design can help mitigate these effects.[][]
Q4: Can the conjugation site on the antibody influence the stability of the 4-(3-aminopropoxy)benzamide linker?
Yes, the site of conjugation on the antibody can have a profound impact on linker stability.[9] Linkers attached to certain amino acid residues may be more sterically hindered or located in microenvironments that protect them from enzymatic or hydrolytic cleavage. Site-specific conjugation technologies, which allow for precise placement of the linker-payload, can yield more homogeneous ADCs with improved and more predictable stability profiles compared to stochastic conjugation methods.[10][]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues related to the stability of 4-(3-aminopropoxy)benzamide linkers.
Issue 1: Premature Payload Release Observed in Plasma Stability Assays
Symptoms:
-
LC-MS analysis of plasma samples shows a significant increase in free payload over time.
-
A corresponding decrease in the average drug-to-antibody ratio (DAR) is observed via techniques like HIC-HPLC or mass spectrometry.
Potential Causes & Solutions:
| Potential Cause | Proposed Solution & Rationale |
| Enzymatic Cleavage by Plasma Esterases/Proteases | 1. Linker Modification: Introduce steric hindrance near the amide bond. For example, adding a methyl group to the benzylic position can shield the amide from enzymatic attack.[4] 2. Flanking Amino Acids: If the linker is part of a larger peptide sequence, altering the amino acids adjacent to the benzamide can influence enzyme recognition and cleavage. 3. Alternative Linker Chemistries: Consider exploring non-cleavable linkers if the therapeutic strategy allows.[10][12] Non-cleavable linkers release the drug upon lysosomal degradation of the entire antibody, offering greater plasma stability.[3][12] |
| Hydrolytic Instability of the Amide Bond | 1. pH Optimization of Formulation: Ensure the ADC formulation buffer is at a pH that minimizes amide hydrolysis. Typically, a pH range of 5.0-6.5 is preferred for antibody stability.[] 2. Excipient Screening: Include stabilizing excipients in the formulation, such as sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbate 20/80), which can help maintain the conformational integrity of the ADC and protect the linker.[13] |
Issue 2: ADC Aggregation During Storage or In-Vitro Experiments
Symptoms:
-
Visible precipitation or cloudiness in the ADC solution.
-
Increase in high molecular weight species detected by Size Exclusion Chromatography (SEC).[7][14]
-
Inconsistent results in cell-based assays.
Potential Causes & Solutions:
| Potential Cause | Proposed Solution & Rationale |
| High Hydrophobicity of the Linker-Payload | 1. Incorporate Hydrophilic Spacers: Introduce PEG or other hydrophilic moieties into the linker design to increase the overall solubility of the ADC.[][] 2. Optimize Drug-to-Antibody Ratio (DAR): Higher DAR values can increase hydrophobicity and aggregation.[8][14] Aim for a lower, more homogeneous DAR (e.g., 2 or 4) through controlled conjugation methods.[] |
| Inappropriate Formulation Conditions | 1. Buffer and pH Screening: Systematically screen different buffer systems and pH values to find the optimal conditions for ADC solubility and stability.[] 2. Addition of Stabilizers: Arginine, for instance, is known to act as an aggregation suppressor for proteins and can be included in the formulation. |
| Stochastic Conjugation Leading to Heterogeneity | 1. Site-Specific Conjugation: Employ enzymatic or engineered cysteine/unnatural amino acid conjugation methods to produce a more homogeneous ADC population, which is often less prone to aggregation.[10][] |
Workflow for Investigating Linker Instability
Caption: A workflow for diagnosing and addressing linker instability.
Section 3: Experimental Protocols
Protocol 1: Plasma Stability Assessment by LC-MS
Objective: To quantify the release of free payload from an ADC in plasma over time.
Materials:
-
ADC stock solution
-
Human or mouse plasma (sodium heparin as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid
-
Protein precipitation solution (e.g., cold ACN with an internal standard)
-
LC-MS system
Procedure:
-
Thaw plasma at 37°C and centrifuge to remove any precipitates.
-
Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed plasma.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), aliquot 50 µL of the plasma/ADC mixture.
-
Add 200 µL of cold protein precipitation solution to the aliquot.
-
Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate plasma proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS analysis.
-
Analyze the supernatant by a validated LC-MS method to quantify the concentration of the released payload.
-
Plot the concentration of free payload versus time to determine the rate of release.
Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC-HPLC)
Objective: To monitor the formation of high molecular weight species (aggregates) in an ADC formulation.
Materials:
-
ADC sample
-
SEC-HPLC system with a UV detector
-
Appropriate SEC column (e.g., TSKgel G3000SWxl)
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Inject a known amount (e.g., 50 µg) of the ADC sample onto the column.
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates.
-
Integrate the peak areas to calculate the percentage of monomer and aggregates.
-
For stability studies, analyze samples at various time points and under different stress conditions (e.g., elevated temperature).
Structure of 4-(3-Aminopropoxy)benzamide Linker and Potential Cleavage Site
Caption: Schematic of an ADC with a 4-(3-aminopropoxy)benzamide linker.
Section 4: References
-
Lu, J., et al. (2022). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications. Retrieved from [Link]
-
BioPharm International. (2023). Exploring the Optimization of Linker Chemistries for ADCs. Retrieved from [Link]
-
Singh, R., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Pro, B., et al. (2022). Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability. Cancers. Retrieved from [Link]
-
Sygnature Discovery. (2025). Linker Technologies in ADCs - How They Impact Efficacy & Stability. YouTube. Retrieved from [Link]
-
IPHASE Biosciences. (2025). ADC Drugs: Concepts of Linker Cleavage and Payload Release. Retrieved from [Link]
-
Creative Biolabs. (n.d.). ADC Physical Stability Analysis Service. Retrieved from [Link]
-
Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Wagner, A., et al. (2014). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Drug Targeting. Retrieved from [Link]
-
St. Amant, A. H., et al. (2019). Cleavable linkers in antibody-drug conjugates. Journal of Controlled Release. Retrieved from [Link]
-
Cytiva. (2025). Aggregation in antibody-drug conjugates: causes and mitigation. Retrieved from [Link]
-
Ackerman, S. E., et al. (2011). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. mAbs. Retrieved from [Link]
-
Dorywald, V., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals. Retrieved from [Link]
-
O'Donoghue, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Synthesis and Comparative Properties of Two Amide-Generating Resin Linkers for Use in Solid Phase Peptide Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Lee, S. H., et al. (2007). Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent. Bioconjugate Chemistry. Retrieved from [Link]
-
Spring, D. (n.d.). Cleavable linkers in antibody–drug conjugates. David Spring's group. Retrieved from [Link]
-
Sciex. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Retrieved from [Link]
-
Wu, Y., et al. (2023). Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development. Journal of Nanobiotechnology. Retrieved from [Link]
-
ResearchGate. (n.d.). PK profiles of ADCs with different linker stability. Retrieved from [Link]
-
NanoTemper. (2023). De-risk your ADC development process with these stability considerations. Retrieved from [Link]
-
MDPI. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2026). Design and Synthesis of Tri-Ring P 3 Benzamide-Containing Aminonitriles as Potent, Selective, Orally Effective Inhibitors of Cathepsin K. Retrieved from [Link]
-
Leukocare. (n.d.). ADC Formulation Analytics: Overcoming Development Challenges. Retrieved from [Link]
-
Abzena. (2024). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Retrieved from [Link]
-
Catalent. (n.d.). Antibody drug-conjugates (ADCs): Analytical considerations for QC release, stability testing, characterization and comparability. Retrieved from [Link]
-
RSC Publishing. (n.d.). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. Retrieved from [Link]
-
PubMed. (2012). Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators. Retrieved from [Link]
-
Kim, E. G., et al. (2023). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). Chapter 3: Linker Design and Impact on ADC Properties. Retrieved from [Link]
Sources
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. books.rsc.org [books.rsc.org]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. biopharminternational.com [biopharminternational.com]
- 12. youtube.com [youtube.com]
- 13. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-biolabs.com [creative-biolabs.com]
Technical Support Center: Overcoming Solubility Challenges with 4-(3-Aminopropoxy)benzamide Derivatives
Welcome to the technical support center for 4-(3-aminopropoxy)benzamide derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility challenges with this important class of compounds. Here, we provide practical, scientifically-grounded solutions to help you advance your research.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of 4-(3-aminopropoxy)benzamide derivatives.
Q1: Why are my 4-(3-aminopropoxy)benzamide derivatives poorly soluble in aqueous media?
A1: The solubility of these derivatives is governed by a balance of competing structural features:
-
Hydrophobic Benzamide Core: The benzamide portion of the molecule, containing an aromatic ring, is inherently hydrophobic and contributes to low aqueous solubility.[1] Structurally similar compounds like benzamide itself are only slightly soluble in water.[2][3]
-
Ionizable Amine Group: The key to solubility enhancement lies in the aminopropoxy tail. This primary aliphatic amine is basic and can be protonated to form a highly polar, water-soluble ammonium salt.[4][5][6]
-
Crystal Lattice Energy: For solid compounds, the energy holding the crystal structure together (lattice energy) must be overcome by the energy of solvation. High lattice energy can significantly limit solubility, a common issue with crystalline "brick-dust" type molecules.[7]
Q2: I'm preparing for an in vitro assay. What is the quickest and most common first step to improve solubility in my buffer (e.g., PBS pH 7.4)?
A2: The most direct first step is pH adjustment . Since your compound has a basic amine, lowering the pH of your aqueous medium will protonate the amine, converting it to a much more soluble cationic salt.
-
Expert Insight: The pKa of a typical primary alkylamine is around 9-10. To ensure >99% protonation and maximize solubility, the pH of the solution should be at least 2 units below the pKa. For most in vitro assays, preparing a concentrated stock in an acidic solution (e.g., pH 4-5) and then diluting it into your final assay buffer is a robust strategy. While the final pH will be close to 7.4, the compound may remain in solution at the lower final concentration (kinetic solubility). Always check for precipitation in the final assay medium.
Q3: My compound precipitates when I dilute my DMSO stock solution into aqueous buffer. What's happening and how can I prevent it?
A3: This is a classic problem of a solvent shift. Your compound is highly soluble in the organic solvent (DMSO) but crashes out when introduced to the aqueous environment where it is poorly soluble. This is especially common for BCS Class II compounds (low solubility, high permeability).[8]
Troubleshooting Steps:
-
Lower the Stock Concentration: Try making a less concentrated DMSO stock.
-
Use Co-solvents: Instead of diluting directly into a purely aqueous buffer, dilute into a buffer containing a small percentage of a water-miscible organic co-solvent like polyethylene glycol (PEG), propylene glycol, or ethanol.[9][10] This helps soften the solvent shift.
-
Change Dilution Method: Add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously. This rapid mixing can sometimes create a kinetically stable supersaturated solution sufficient for an experiment.
-
pH Pre-adjustment: Ensure your aqueous buffer is at an optimal pH for solubility (as discussed in Q2) before adding the DMSO stock.
Q4: Is it worthwhile to synthesize the hydrochloride (HCl) salt of my compound?
A4: Yes, absolutely. For basic compounds like yours, forming a salt is one of the most common and effective methods to increase aqueous solubility and dissolution rate.[11] An HCl salt is a standard choice for primary amines.[12]
-
Mechanism: The salt form is already ionized. When the solid salt is added to water, it readily dissociates into the soluble protonated amine and its counter-ion, bypassing the energy barrier required to break up the crystal lattice of the free base. This can increase solubility by several orders of magnitude.[11]
Troubleshooting Guides & Advanced Strategies
When simple pH adjustments are not sufficient, a more systematic approach is required. These guides provide workflows and in-depth solutions for more persistent solubility issues.
Guide 1: Systematic Workflow for Solubility Enhancement
This workflow provides a logical decision tree for systematically addressing solubility problems, from initial screening to formulation for in vivo studies.
Caption: A decision-making workflow for improving the solubility of amine-containing compounds.
Guide 2: Leveraging Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble molecules, like the benzamide portion of your compound, forming an "inclusion complex" that has significantly greater aqueous solubility.[14][15][16]
When to Use Cyclodextrins:
-
When pH modification and simple co-solvents are insufficient or incompatible with your experimental system.
-
For developing formulations for in vivo studies, as they are generally well-tolerated.[13]
-
To improve drug stability in solution.[14]
Recommended Cyclodextrin:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): It has high aqueous solubility and a favorable safety profile, making it a common choice in pharmaceutical development.[14]
Guide 3: Developing Co-Solvent Formulations for Preclinical Studies
For early preclinical studies, such as pharmacokinetic (PK) screens in rodents, using a solution is highly preferred.[9] When aqueous solubility is limited, a multi-component co-solvent system, often called a vehicle, is necessary. The goal is to solubilize the compound without causing adverse effects from the vehicle itself.[9]
Commonly Used Preclinical IV Vehicles: The following table outlines several tiered vehicle options. It is recommended to start with the simplest system and add complexity only as needed to achieve the target concentration.
| Vehicle Composition | Max Recommended % (Typical) | Primary Use | Key Considerations |
| Saline or 5% Dextrose in Water (D5W) | 100% | IV Bolus | Ideal, but often insufficient for poorly soluble compounds. |
| 5-10% DMSO in Saline/D5W | 10% | IV Bolus | Can cause hemolysis at higher concentrations. Use with caution. |
| 30% Propylene Glycol in D5W | 30% | IV Infusion | Can cause hypotension if administered too rapidly. |
| 20-40% PEG-400 in Saline | 40% | IV Infusion | Can cause hypertension and bradycardia in some models.[17] |
| 10% Solutol HS 15 in Saline | 10% | IV Infusion | A non-ionic surfactant that can improve solubility. |
| 20% DMA / 40% PG / 40% PEG-400 | 100% (as a mix) | IV Infusion | A more complex vehicle designed for very challenging compounds.[17] |
DMA: N,N-Dimethylacetamide; PG: Propylene glycol; PEG-400: Polyethylene Glycol 400.
Key Experimental Protocols
Protocol 3.1: Preparation of a Hydrochloride (HCl) Salt
This protocol describes a standard lab-scale method for converting the free base of a 4-(3-aminopropoxy)benzamide derivative to its more soluble HCl salt.[18]
Materials:
-
4-(3-aminopropoxy)benzamide derivative (free base)
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether
-
2.0 M HCl solution in Diethyl Ether (commercially available)
-
Magnetic stirrer and stir bar
-
Glass filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: Dissolve the free base compound in a minimal amount of anhydrous DCM in a flask. Stir until a clear solution is obtained. Gentle warming (30-35°C) may be applied if necessary.[19]
-
Acidification: While stirring, add the 2.0 M HCl in ether solution dropwise. A cloudy suspension or precipitate should form, indicating the salt is crashing out of the solution.[19]
-
Stoichiometry: Add a slight molar excess of HCl (e.g., 1.1 equivalents) to ensure complete conversion.
-
Precipitation & Isolation: Continue stirring the suspension for 30-60 minutes at room temperature to allow for complete precipitation.
-
Filtration: Collect the solid salt by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether or DCM to remove any unreacted starting material or excess HCl.[19]
-
Drying: Dry the resulting white or off-white solid under vacuum to yield the final HCl salt.
-
Validation (Recommended): Confirm successful salt formation by comparing the melting point to the free base and/or using analytical techniques like FTIR or NMR.
Protocol 3.2: Preparation of a Cyclodextrin Inclusion Complex
This protocol details the solvent evaporation method for preparing a solid inclusion complex with HP-β-CD.[1]
Materials:
-
4-(3-aminopropoxy)benzamide derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol (or other suitable organic solvent)
-
Deionized Water
-
Rotary evaporator
Procedure:
-
Drug Solution: Dissolve the 4-(3-aminopropoxy)benzamide derivative in a suitable volume of ethanol.[1]
-
Cyclodextrin Solution: In a separate flask, dissolve HP-β-CD in deionized water. A 1:1 or 1:2 molar ratio of drug to cyclodextrin is a common starting point.
-
Mixing: Slowly add the drug solution to the aqueous cyclodextrin solution while stirring continuously.
-
Complexation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the inclusion complex.[1]
-
Solvent Removal: Remove the ethanol and water under reduced pressure using a rotary evaporator. This will yield a solid powder.[1]
-
Drying & Collection: Further dry the solid complex under vacuum to remove any residual solvent.
-
Characterization (Recommended): Confirm complex formation using methods such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or FTIR spectroscopy.[1] These techniques can verify that the drug is encapsulated within the cyclodextrin.
References
-
Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. [Link]
-
ResearchGate. (2025, August 9). Study of pH-dependent drugs solubility in water. [Link]
-
ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. [Link]
- Google Patents. (2010).
-
PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
PubMed. Accuracy of calculated pH-dependent aqueous drug solubility. [Link]
-
Pharmaceutical Technology. Salt Selection in Drug Development. [Link]
-
PubMed. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. [Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
-
PubMed. Solubility Enhancement of Benfotiamine, a Lipid Derivative of Thiamine by Solid Dispersion Technique. [Link]
-
PubChem. 4-(3-Phenylmethoxypropyl)benzamide. [Link]
-
Pen-Y-Bryn School. Solubility and pH of amines. [Link]
-
ResearchGate. Preclinical formulations for discovery and toxicology: physicochemical challenges. [Link]
-
KiloMentor. (2017, March 11). Preparation of Pharmaceutical Salts. [Link]
-
ResearchGate. (2025, September 25). EXPLORING MODERN TECHNIQUES FOR SOLUBILITY ENHANCEMENT IN DRUG FORMULATIONS. [Link]
-
American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]
-
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
-
Kent Academic Repository. (2020, October 20). Advanced Methodologies for Pharmaceutical Salt Synthesis. [Link]
-
Chemistry LibreTexts. (2023, January 23). Basic Properties of Amines. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. [Link]
-
Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]
-
Wikipedia. Benzamide. [Link]
-
Journal of Pharmaceutical Investigation. (2019, March 16). Solubility enhancement and application of cyclodextrins in local drug delivery. [Link]
-
PubMed Central. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
PubMed Central. Hydrochloride Salt of the GABAkine KRM-II-81. [Link]
-
University of Texas. Principles of Drug Action 1, Spring 2005, Amines. [Link]
-
Cambridge MedChem Consulting. Formulation. [Link]
-
PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
MDPI. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
-
Cheméo. Benzamide (CAS 55-21-0) - Chemical & Physical Properties. [Link]
-
Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]
-
PubChem. Benzamide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzamide - Wikipedia [en.wikipedia.org]
- 3. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1018600-42-4(4-(3-Aminopropoxy)benzamide) | Kuujia.com [kuujia.com]
- 5. issr.edu.kh [issr.edu.kh]
- 6. webhome.auburn.edu [webhome.auburn.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. admescope.com [admescope.com]
- 10. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 13. scispace.com [scispace.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
- 19. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of 4-(3-Aminopropoxy)benzamide Linkers
Welcome to the technical support center for the 4-(3-Aminopropoxy)benzamide linker. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and foundational knowledge to prevent the premature cleavage of this critical linker. Our goal is to equip you with the expertise to ensure the stability and efficacy of your bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is the 4-(3-Aminopropoxy)benzamide linker and where is it commonly used?
The 4-(3-Aminopropoxy)benzamide linker is a chemical moiety used to connect a payload, such as a drug, to a carrier molecule, typically an antibody in an antibody-drug conjugate (ADC). It consists of a benzamide group, which provides a stable amide bond for payload attachment, and an aminopropoxy chain that serves as a spacer and attachment point to the carrier. Its design aims to maintain stability in systemic circulation while allowing for specific payload release at the target site.[1][2]
Q2: What are the primary causes of premature cleavage of this linker?
Premature cleavage of the 4-(3-Aminopropoxy)benzamide linker is primarily attributed to two main chemical vulnerabilities:
-
Hydrolysis of the Amide Bond: The amide bond, while generally stable, can undergo hydrolysis under certain conditions, particularly at non-physiological pH or in the presence of certain enzymes.[3][4][5]
-
Instability of the Ether Bond: The propoxy chain contains an ether linkage which can be susceptible to cleavage under harsh acidic conditions, although this is less common under physiological conditions.
Q3: What are the initial signs that my linker may be undergoing premature cleavage?
Common indicators of premature linker cleavage include:
-
A decrease in the drug-to-antibody ratio (DAR) over time, as determined by techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (LC-MS).[6]
-
The appearance of free payload or linker-payload fragments in analytical separations (e.g., HPLC-MS).[6][7]
-
Reduced efficacy of the ADC in cell-based assays or in vivo models.
-
Increased off-target toxicity in preclinical studies, suggesting systemic release of the payload.[6]
Q4: How can I quickly assess the stability of my conjugate?
A preliminary stability assessment can be performed by incubating the ADC in plasma from the intended species (e.g., human, mouse) at 37°C and analyzing samples at various time points (e.g., 0, 24, 48, 72 hours) by HPLC-MS to detect the presence of cleavage products.[7][8]
In-Depth Troubleshooting Guides
Issue 1: Premature Cleavage via Amide Bond Hydrolysis
The amide bond in the benzamide linker is the most common site of premature cleavage. While robust, it is not impervious to hydrolysis, which can be influenced by several factors.[3][9]
Root Cause Analysis:
-
pH-Mediated Hydrolysis: The rate of amide hydrolysis is significantly influenced by pH. Both acidic and basic conditions can catalyze the cleavage of the amide bond.[4][5][10][11] At acidic pH, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[12] Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.[5][13]
-
Enzymatic Degradation: Certain enzymes present in plasma, such as proteases and esterases, can potentially recognize and cleave the amide bond, although this is highly dependent on the specific enzyme and the steric accessibility of the linker.[14][15]
Preventative Measures & Solutions:
-
Strict pH Control During Conjugation and Storage: Maintain the pH of all buffers used during the conjugation, purification, and storage of the ADC within a stable range, typically between 6.0 and 7.5.[16] Avoid exposing the conjugate to harsh acidic or basic conditions, even for short periods.
-
Buffer Optimization: Utilize buffers with good buffering capacity in the desired pH range. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice for storage.
-
Formulation Development: For long-term storage, consider lyophilization or the use of stabilizing excipients that can help maintain the local pH environment and reduce water activity.
-
Structural Modification of the Linker: If persistent hydrolysis is observed, consider linker designs that incorporate steric hindrance around the amide bond to reduce its accessibility to water and enzymes.[17]
Experimental Protocols
Protocol 1: Linker Stability Assessment under Varying pH Conditions
Objective: To determine the effect of pH on the stability of the 4-(3-Aminopropoxy)benzamide linker in an ADC.
Materials:
-
Your ADC stock solution
-
A series of buffers with pH values ranging from 4.0 to 9.0 (e.g., acetate, phosphate, borate buffers)
-
Incubator at 37°C
-
HPLC-MS system
Procedure:
-
Dilute the ADC to a final concentration of 1 mg/mL in each of the different pH buffers.
-
Take an initial sample (T=0) from each solution for immediate analysis.
-
Incubate all samples at 37°C.
-
Collect aliquots at various time points (e.g., 24, 48, 72, 168 hours).
-
Analyze all samples by HPLC-MS to quantify the amount of intact ADC and any cleavage products.
-
Plot the percentage of intact ADC versus time for each pH condition to determine the rate of degradation.
Protocol 2: Analysis of Cleavage Products by HPLC-MS
Objective: To identify and quantify the products of premature linker cleavage.
Methodology:
-
Sample Preparation: Prepare samples from in vitro stability studies (as in Protocol 1) or from in vivo plasma samples.
-
Chromatographic Separation: Use a reverse-phase HPLC column (e.g., C18) with a gradient of water and acetonitrile containing 0.1% formic acid to separate the intact ADC, free payload, and other fragments.
-
Mass Spectrometry Detection: Couple the HPLC to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to identify the molecular weights of the eluting species.[6][7]
-
Data Analysis: Compare the mass spectra of the degradation products to the theoretical masses of the expected cleavage products (e.g., free payload, payload-linker fragment, 4-hydroxybenzamide). Quantify the relative abundance of each species by integrating the peak areas from the chromatogram.
Data Interpretation and Visualization
Table 1: Example Data from a pH Stability Study
| pH | % Intact ADC (T=0) | % Intact ADC (T=24h) | % Intact ADC (T=72h) | % Intact ADC (T=168h) |
| 4.0 | 100 | 92 | 75 | 50 |
| 5.0 | 100 | 98 | 90 | 82 |
| 6.0 | 100 | 99 | 97 | 95 |
| 7.4 | 100 | 99 | 98 | 96 |
| 8.0 | 100 | 97 | 91 | 85 |
| 9.0 | 100 | 90 | 70 | 45 |
Interpretation: The data clearly shows that the linker is most stable at pH 6.0 and 7.4. Significant degradation is observed at both acidic (pH 4.0) and basic (pH 9.0) conditions.
Diagrams
Caption: Mechanism of amide bond hydrolysis.
Sources
- 1. adcreview.com [adcreview.com]
- 2. purepeg.com [purepeg.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. geocities.ws [geocities.ws]
- 14. biochempeg.com [biochempeg.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biochempeg.com [biochempeg.com]
Technical Support Center: Spectroscopic Analysis of 4-(3-Aminopropoxy)benzamide
Welcome to the technical support center for the analysis of 4-(3-Aminopropoxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and subtleties encountered during the spectroscopic characterization of this molecule. My approach here is to move beyond simple data reporting and delve into the causality behind the spectroscopic behaviors you observe, providing you with the tools to troubleshoot effectively and ensure the integrity of your results.
Section 1: Foundational Concerns - Stability and Sample Handling
Before delving into specific analytical techniques, it's crucial to address the stability of 4-(3-Aminopropoxy)benzamide. The molecule's bifunctional nature, containing both a primary amine and a benzamide group, presents unique handling challenges that can directly impact spectroscopic outcomes.
FAQ: My sample purity appears to decline in solution, particularly in my NMR tube. What is the likely cause?
This is a common observation and often points to the hydrolytic instability of the amide bond, a known characteristic of some benzamide derivatives, especially in the presence of acidic or basic trace impurities.[1] While amides are generally stable, prolonged exposure to protic solvents or self-catalysis can lead to degradation.[1][2]
Causality:
-
Acid-Catalyzed Hydrolysis: Trace acid (e.g., from deuterated chloroform) can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Self-Catalysis: The primary amine on the propyl chain can potentially act as a proton shuttle, facilitating hydrolysis under certain conditions. While benzamides are generally stable in dilute aqueous solutions, concentrated solutions may show signs of degradation over time.[1]
Troubleshooting Protocol:
-
Solvent Choice: For NMR, use fresh, high-purity deuterated solvents. Consider using a neutral solvent like DMSO-d₆ or acetone-d₆ over CDCl₃, which can contain trace amounts of DCl.
-
Sample Preparation: Prepare solutions immediately before analysis. Do not store samples in solution for extended periods.
-
Storage: Store the solid compound in a desiccator, protected from light and moisture. For long-term storage, an inert atmosphere (argon or nitrogen) at low temperatures (-20°C) is recommended.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Unraveling the Structure
NMR is arguably the most powerful tool for the structural elucidation of 4-(3-Aminopropoxy)benzamide. However, its rich functional landscape can lead to spectral complexities.
FAQ: The signals for my amide (-CONH₂) and amine (-NH₂) protons are broad or completely absent in the ¹H NMR spectrum. How can I confirm their presence?
This is a classic issue arising from chemical exchange phenomena. The acidic protons on the nitrogen atoms can exchange with each other, with trace water in the solvent, or with the deuterium in the solvent (if using D₂O or CD₃OD). This exchange can occur on a timescale that leads to significant line broadening, sometimes to the point where the signal disappears into the baseline.[3]
Expert Insight: The rate of this exchange is highly dependent on temperature, solvent, and sample purity (presence of acid/base catalysts). In a non-protic, aprotic solvent like DMSO-d₆, hydrogen bonding slows this exchange, often resulting in sharper, observable NH peaks.
Workflow: The D₂O Shake Experiment
This definitive experiment confirms the identity of exchangeable protons.
-
Acquire Standard ¹H NMR: Dissolve your sample (~5-10 mg) in a suitable solvent (e.g., 0.6 mL of DMSO-d₆) and acquire a standard ¹H NMR spectrum. Note the location and appearance of all peaks, including any broad signals suspected to be N-H protons.
-
Introduce D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix and Re-acquire: Cap the tube, invert it several times to mix thoroughly, and re-acquire the ¹H NMR spectrum under the same conditions.
-
Analyze: The signals corresponding to the -CONH₂ and -NH₂ protons will decrease in intensity or disappear entirely, as the protons are replaced by non-signal-generating deuterium.
Caption: Workflow for D₂O shake experiment.
FAQ: How can I unambiguously assign the protons of the propyl chain (-O-CH₂-CH₂-CH₂-NH₂)?
The three methylene groups of the propyl chain will all appear as triplets (or more complex multiplets due to non-first-order effects). While their chemical shifts will differ based on proximity to the oxygen and nitrogen atoms, definitive assignment requires 2D NMR techniques.
Recommended 2D NMR Workflow:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. You will see cross-peaks connecting adjacent methylene groups: (-O-CH₂) ↔ (-CH₂-) ↔ (-CH₂-NH₂). This establishes the connectivity of the propyl chain.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon it is attached to. This allows you to leverage the greater chemical shift dispersion of ¹³C NMR to resolve overlapping ¹H signals.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is excellent for confirming assignments. For instance, the aromatic protons should show a correlation to the ether-linked carbon (-O-C H₂-), confirming the connection of the side chain to the ring.
| Expected ¹H and ¹³C NMR Data (Approximate shifts in DMSO-d₆) |
| Assignment |
| Aromatic (CH ortho to -CONH₂) |
| Aromatic (CH ortho to -OPrNH₂) |
| Amide (-CONH₂ ) |
| -O-CH₂ - |
| -CH₂ -NH₂ |
| -CH₂-CH₂ -CH₂- |
| Amine (-NH₂ ) |
| Carbonyl (-C =O) |
| Aromatic (C -CONH₂) |
| Aromatic (C -OPrNH₂) |
Section 3: Infrared (IR) Spectroscopy - Probing Functional Groups
IR spectroscopy provides a rapid and effective way to confirm the presence of key functional groups. For 4-(3-Aminopropoxy)benzamide, the carbonyl and N-H regions are of primary importance.
FAQ: The carbonyl (C=O) stretch in my IR spectrum is broader than expected and shifted from the typical ~1680 cm⁻¹ for aromatic amides. Why?
The position and shape of the C=O stretching vibration are highly sensitive to the local chemical environment, particularly hydrogen bonding.[4]
Causality:
-
Intermolecular Hydrogen Bonding: In the solid state (e.g., KBr pellet), the amide N-H protons of one molecule can form strong hydrogen bonds with the carbonyl oxygen of a neighboring molecule. This weakens the C=O double bond, causing the absorption to shift to a lower wavenumber (red-shift) and broaden the peak.
-
Solvent Effects: In a non-polar solvent, these interactions are minimized, and you would expect a sharper peak at a higher frequency. In a polar, protic solvent, solvent-solute hydrogen bonding will also influence the peak position.
| Key IR Absorption Bands for 4-(3-Aminopropoxy)benzamide |
| Functional Group |
| Amine (R-NH₂) |
| Amide (R-CONH₂) |
| Aromatic C-H |
| Aliphatic C-H |
| Amide C=O |
| Amide N-H Bend |
| Aromatic C=C |
| C-O-C Ether |
Section 4: Mass Spectrometry (MS) - Confirming Mass and Fragmentation
Mass spectrometry is essential for confirming the molecular weight and providing further structural evidence through fragmentation analysis.
FAQ: What are the primary fragmentation pathways I should expect in the ESI-MS/MS spectrum?
Electrospray Ionization (ESI) is a soft ionization technique, so you should readily observe the protonated molecular ion [M+H]⁺ at m/z 195.2. Tandem MS (MS/MS) of this ion will reveal structurally significant fragments. The ether linkage and the propyl chain are common points of cleavage.
Predicted Fragmentation Pathways:
-
Loss of Ammonia: Cleavage of the amide C-N bond can lead to the loss of ammonia (NH₃, 17 Da), resulting in a fragment at m/z 178.2.
-
Ether Bond Cleavage (Major Pathway): The most likely fragmentation is the cleavage of the C-O ether bond, leading to the loss of the entire aminopropoxy side chain. This would generate a stable 4-hydroxybenzamide cation at m/z 138.1.
-
Propyl Chain Fragmentation: Cleavage within the propyl chain can also occur, for example, generating a benzylic-type cation at m/z 136.1 after loss of the aminopropyl radical.
Caption: Predicted major fragmentation pathways for [M+H]⁺.
FAQ: I am observing an unexpected peak at m/z 212.2, which corresponds to [M+18]⁺. What is this?
This is likely the sodium adduct of your compound, [M+Na]⁺. While you expect the protonated molecule [M+H]⁺, adduct formation with alkali metals (like sodium and potassium) is extremely common in ESI-MS. Sodium is ubiquitous in laboratory glassware, solvents, and reagents. To confirm, look for a corresponding potassium adduct [M+K]⁺ at m/z 228.2. The presence of these adducts is not typically indicative of an impurity but is a common artifact of the ESI process.
References
-
Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzamide. PubChem Compound Database. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
LookChem. (n.d.). Cas no 1018600-42-4 (4-(3-Aminopropoxy)benzamide). [Link]
-
Campbell, N. L., et al. (2015). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Nature Communications. [Link]
-
Li, Y., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Benzamide at BMRB. [Link]
-
Saleh, G. A., & Askal, H. F. (1991). Spectrophotometric determination of some pharmaceutical amides through charge-transfer complexation reactions. Journal of Pharmaceutical and Biomedical Analysis, 9(3), 219-224. [Link]
-
ResearchGate. (n.d.). Benzamide-simplified mass spectrum. [Link]
-
American Chemical Society. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]
-
European Journal of Chemistry. (n.d.). Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide. [Link]
-
CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. [Link]
-
ResearchGate. (n.d.). An analysis of structural, spectroscopic signatures, reactivity and anti-bacterial study of synthetized 4-chloro-3-sulfamoylbenzoic acid. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. [Link]
-
Ciencia Digital. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. [Link]
-
University of Bristol. (n.d.). NMR Spectroscopy. [Link]
-
ResearchGate. (n.d.). FT–IR benzamide. [Link]
-
Diness, F., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. PubMed. [Link]
-
Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. [Link]
-
YouTube. (2012). Introduction to IR Spectroscopy - Amides. [Link]
-
Kumar, A., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of the Indian Chemical Society. [Link]
-
ResearchGate. (n.d.). Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry and deuterium labeling. [Link]
-
Michigan State University. (n.d.). IR Spectroscopy. [Link]
-
Foti, M., et al. (2002). Elevated circulating levels of anandamide after administration of the transport inhibitor, AM404. British Journal of Pharmacology. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzamide. NIST Chemistry WebBook. [Link]
-
Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. [Link]
-
de Cássia Garcia, S., et al. (2021). Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles. Journal of Chromatography A. [Link]
Sources
- 1. Synthesis and stability of strongly acidic benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and stability of strongly acidic benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Optimizing Stoichiometry for 4-(3-Aminopropoxy)benzamide Coupling Reactions
Welcome to the technical support center for optimizing coupling reactions involving 4-(3-Aminopropoxy)benzamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Here, we move beyond simple protocols to explain the causality behind stoichiometric choices, offering field-proven insights to help you troubleshoot common issues and maximize the success of your synthetic campaigns.
Core Principles: Why Stoichiometry is Critical
Amide bond formation is a cornerstone of modern organic synthesis, yet it is not a spontaneous reaction. It requires the activation of a carboxylic acid to overcome the unfavorable acid-base reaction that occurs when an acid and an amine are mixed.[1][2] The stoichiometry of your coupling partners—the carboxylic acid, 4-(3-Aminopropoxy)benzamide (the amine), the coupling reagent, and any additives or bases—is the most critical factor influencing reaction yield, purity, and the formation of side products.
-
The Amine (Limiting Reagent): In many synthetic routes, the amine component, in this case, 4-(3-Aminopropoxy)benzamide, may be the more complex or valuable of the two coupling partners. It is often designated as the limiting reagent (1.0 equivalent).
-
The Carboxylic Acid: Typically used in a slight excess (e.g., 1.05-1.2 equivalents) to ensure the complete consumption of the valuable amine.
-
The Coupling Reagent: This reagent activates the carboxylic acid.[3] Using too little results in incomplete activation and low conversion. Using a large excess can lead to problematic side reactions and purification challenges.[4][5] A starting point of 1.1-1.3 equivalents is common.
-
The Base: A non-nucleophilic organic base (e.g., DIPEA, Et3N) is crucial.[6] Its primary role is to neutralize the acid generated during the reaction, driving the equilibrium towards product formation.[1] It also ensures the amine component remains deprotonated and thus nucleophilic. A typical starting stoichiometry is 2.0-3.0 equivalents.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the coupling of 4-(3-Aminopropoxy)benzamide, presented in a question-and-answer format.
Q1: My reaction has stalled, and I see a significant amount of unreacted 4-(3-Aminopropoxy)benzamide by LC-MS. What is the likely cause?
A1: Incomplete Carboxylic Acid Activation.
This is the most common reason for low conversion. The carboxylic acid must be converted into a reactive intermediate (like an active ester) before the amine can attack it effectively.[1][3]
Causality & Troubleshooting Steps:
-
Stoichiometry Check: Ensure you are using at least a slight excess of both the carboxylic acid (1.1 eq) and the coupling reagent (1.1-1.2 eq) relative to the amine.
-
Order of Addition: The order in which you add reagents is critical. Always pre-activate the carboxylic acid. This involves mixing the carboxylic acid, the coupling reagent (e.g., HATU, EDC), any additives (e.g., HOBt), and the base in a dry, aprotic solvent (like DMF or DCM) for at least 15-30 minutes before adding the 4-(3-Aminopropoxy)benzamide.[7][8] This allows for the formation of the active ester intermediate, minimizing side reactions.[7]
-
Moisture Contamination: Water is detrimental to coupling reactions as it can hydrolyze the active intermediate and deactivate the coupling reagent.[8] Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Quality: Coupling reagents, especially carbodiimides like EDC, can degrade over time. Use a fresh bottle or lot if you suspect degradation.
Q2: My reaction is complete, but the yield is low, and I have a major side product that is difficult to separate. What could it be?
A2: Formation of N-Acylurea or Guanidinylation.
The identity of the side product is highly dependent on the coupling reagent used.
Causality & Troubleshooting Steps:
-
If using a Carbodiimide (EDC, DCC): The primary side product is often an N-acylurea. This occurs when the activated carboxylic acid (the O-acylisourea intermediate) rearranges internally instead of reacting with the amine.[3] This rearrangement is a stable, unreactive byproduct that is often difficult to remove chromatographically.
-
Solution: The addition of a nucleophilic catalyst like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) is essential when using EDC.[9] These additives intercept the O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester. This new intermediate is less prone to rearrangement and reacts more cleanly with the amine.[9] Adjust your stoichiometry to include 1.1-1.2 equivalents of the HOBt or NHS additive.
-
-
If using a Uronium/Aminium Reagent (HATU, HBTU): These reagents can sometimes react with the amine nucleophile directly, a side reaction known as guanidinylation.[4] This caps the amine, preventing it from participating in the desired amide bond formation.[4] This is particularly problematic if the activation of the carboxylic acid is slow or if a large excess of the coupling reagent is used.[4][5]
-
Solution 1 (Stoichiometry Control): Avoid using a large excess of the uronium reagent. A stoichiometry of 1.1-1.2 equivalents is often sufficient. Using equimolar amounts can prevent the side product from forming, as excess reagent is what typically reacts with the product after the main reaction is complete.[5]
-
Solution 2 (Reagent Choice): Switch to a phosphonium-based coupling reagent like PyBOP. Phosphonium reagents do not cause guanidinylation and can be used in excess to drive slow reactions to completion without this side reaction.[4][10]
-
Q3: The reaction looks clean by TLC/LC-MS, but my final product is contaminated with a urea byproduct after workup. How can I improve the purification?
A3: Byproduct Solubility and Removal.
This is a classic issue, especially when using dicyclohexylcarbodiimide (DCC), which produces dicyclohexylurea (DCU), a byproduct that is notoriously insoluble in many common organic solvents.
Causality & Troubleshooting Steps:
-
Filtration (for DCU): If using DCC, the primary method for removing DCU is filtration. After the reaction is complete, cool the reaction mixture (e.g., in an ice bath) to further decrease the solubility of the DCU, then filter the crude mixture through a pad of Celite before proceeding with the aqueous workup.
-
Switch to a Water-Soluble Carbodiimide (EDC): The best solution is to use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The urea byproduct formed from EDC is water-soluble and is easily removed during a standard acidic aqueous wash (e.g., with 1N HCl or saturated aq. NH4Cl).[3]
-
Optimize Aqueous Washes: A thorough workup is key. Perform sequential washes of your organic layer with a mild acid (e.g., 5% aq. citric acid or 1N HCl) to remove the basic byproducts and unreacted amine, followed by a mild base (e.g., sat. aq. NaHCO3) to remove unreacted carboxylic acid and additives like HOBt.
Data & Protocols
Table 1: Recommended Starting Stoichiometries
This table provides experimentally validated starting points for coupling 4-(3-Aminopropoxy)benzamide with a generic carboxylic acid. Assume the amine is the limiting reagent (1.0 eq).
| Reagent Combination | Carboxylic Acid (eq) | Coupling Reagent (eq) | Additive (eq) | Base (eq) | Base Type | Key Considerations |
| EDC / HOBt | 1.1 - 1.2 | 1.2 - 1.5 | 1.2 (HOBt) | 2.0 - 3.0 | DIPEA, Et₃N | Reliable, cost-effective. Byproduct is water-soluble.[3] |
| HATU | 1.1 | 1.1 - 1.2 | N/A | 2.0 - 3.0 | DIPEA | Highly efficient, fast reactions.[4] Avoid large excess to prevent side reactions.[5] |
| PyBOP | 1.1 | 1.1 - 1.2 | N/A | 2.0 - 3.0 | DIPEA | Excellent for hindered couplings; does not cause guanidinylation.[4] |
| SOCl₂ / Base | 1.05 | 1.2 (SOCl₂) | N/A | 2.0 - 3.0 | Pyridine, Et₃N | Forms acyl chloride in situ. Harsh conditions, may not be suitable for complex substrates.[1][6] |
Experimental Protocol: General Procedure for EDC/HOBt Coupling
This protocol describes a robust, general method for coupling a carboxylic acid to 4-(3-Aminopropoxy)benzamide.
Materials:
-
Carboxylic Acid (1.1 eq)
-
4-(3-Aminopropoxy)benzamide (1.0 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (N₂) setup
Procedure:
-
Pre-activation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.1 eq), HOBt (1.2 eq), and anhydrous DMF. Stir until all solids are dissolved.
-
Add DIPEA (2.5 eq) to the solution and stir for 2 minutes.
-
Add EDC·HCl (1.2 eq) in one portion.
-
Allow the mixture to stir at room temperature for 30 minutes. This is the activation period . Successful activation is crucial for high yields.
-
Amine Addition: Dissolve 4-(3-Aminopropoxy)benzamide (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the activated acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting amine by TLC or LC-MS every 1-2 hours. Reactions are typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
Visual Diagrams
Workflow for Troubleshooting Low Yield
This diagram outlines a logical sequence for diagnosing and resolving low-yield coupling reactions.
Caption: A decision tree for troubleshooting low-yield reactions.
Simplified EDC/HOBt Coupling Mechanism
This diagram illustrates the key steps in the activation of a carboxylic acid using EDC and HOBt, preventing the formation of N-acylurea.
Caption: The role of HOBt in trapping the unstable O-acylisourea intermediate.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available from: [Link]
-
Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction? r/chemistry. Available from: [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50955-50965. Available from: [Link]
-
Gogoi, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 80, 153375. Available from: [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available from: [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Available from: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. bachem.com [bachem.com]
- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 5. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hepatochem.com [hepatochem.com]
Technical Support Center: Impact of pH on 4-(3-Aminopropoxy)benzamide Reaction Efficiency
Prepared by: The Senior Application Scientist Team
Welcome to the technical support guide for optimizing reactions involving 4-(3-Aminopropoxy)benzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical role of pH in achieving high reaction efficiency, purity, and reproducibility. We will focus on the most common application: the acylation of the primary amine to form a new amide bond.
The structure of 4-(3-Aminopropoxy)benzamide contains two key functional groups whose reactivity is profoundly influenced by the surrounding chemical environment: a terminal primary amine, which acts as a nucleophile, and a stable benzamide moiety. Precise pH control is paramount to maximizing the nucleophilicity of the amine while preventing unwanted side reactions or degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction yield is extremely low or I'm recovering only starting material. What's the likely pH-related cause?
Answer:
This is a classic symptom of insufficient amine nucleophilicity, which is almost always due to an excessively acidic reaction medium.
The Chemistry Behind the Problem: The primary amine on the aminopropoxy tail is the reactive nucleophile in an acylation reaction. For it to attack an electrophile (like an activated ester or acyl chloride), it must have a lone pair of electrons available. In an acidic environment (low pH), this amine becomes protonated, forming an ammonium salt (R-NH₃⁺). This protonated form has no available lone pair and is therefore not nucleophilic, effectively halting the desired reaction.[1]
Troubleshooting Steps:
-
Measure the pH: Calibrate your pH meter and carefully measure the pH of your reaction mixture in situ. Do not rely on the theoretical pH of the buffer you added, as reactants themselves can alter the final pH.
-
Adjust the pH Upwards: The pKa of a primary alkylamine is typically in the range of 9.5-10.5. To ensure a significant population of the reactive, deprotonated amine (R-NH₂), the reaction pH should be adjusted to be near or slightly above this pKa. A pH range of 9-10 is a common starting point for amine acylations.[2]
-
Choice of Base: Use a non-nucleophilic base for pH adjustment to avoid competition with your primary amine. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices. Inorganic bases like sodium carbonate or bicarbonate can also be used, depending on solvent and solubility constraints.
Caption: pH-dependent equilibrium of the primary amine.
Q2: My reaction is messy, showing multiple side products and degradation of my acylating agent. Is the pH too high?
Answer:
Yes, this is a strong indication that your reaction pH is too high (typically > 11). While a basic environment is necessary, an overly alkaline one introduces competing side reactions.
The Chemistry Behind the Problem:
-
Hydrolysis of the Acylating Agent: Most acylating agents (e.g., N-hydroxysuccinimide [NHS] esters, acyl chlorides, anhydrides) are highly susceptible to hydrolysis under strongly basic conditions. The hydroxide ion (OH⁻) becomes a potent competing nucleophile, attacking and consuming your electrophile before it can react with the aminopropoxybenzamide. This leads to the formation of a carboxylate salt of your acylating agent and reduces your overall yield.[2]
-
Degradation of Benzamide: While the benzamide functional group is generally robust, it can undergo hydrolysis to the corresponding carboxylic acid and ammonia under harsh basic conditions, especially when heated.[3][4]
-
Side Reactions on the Electrophile: If your acylating agent has other sensitive functional groups (e.g., esters), they may also be hydrolyzed at high pH. For chiral centers, a high pH can increase the risk of epimerization.
Troubleshooting Steps:
-
Verify and Lower pH: Measure the reaction pH. If it is above 10.5-11, carefully adjust it downwards into the optimal 9-10 range using a dilute acid.
-
Control Reagent Addition: Instead of adding all the base at the beginning, consider a slow, controlled addition to maintain the pH within the desired window throughout the reaction.
-
Select a Stable Acylating Agent: If working at the higher end of the pH spectrum is unavoidable, choose more hydrolysis-resistant activated esters.[5]
Caption: High pH leads to competing side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of pH in the acylation of 4-(3-Aminopropoxy)benzamide?
Answer: The pH of the reaction medium acts as a switch that controls the nucleophilic character of the primary amine. It dictates the equilibrium between the unreactive protonated form (R-NH₃⁺) and the reactive free base form (R-NH₂). The goal is to find a "Goldilocks" pH that maximizes the concentration of the reactive free amine without introducing deleterious side reactions.
| pH Range | Protonation State of Amine | Amine Nucleophilicity | Key Side Reactions | Overall Efficiency |
| < 8 (Acidic) | Mostly R-NH₃⁺ (Protonated) | Very Low / None | Minimal | Very Poor |
| 9 - 10.5 (Optimal) | Equilibrium favors R-NH₂ (Free Base) | High | Manageable | Optimal |
| > 11 (Strongly Basic) | Almost entirely R-NH₂ (Free Base) | High | High risk of hydrolysis of acylating agent and potential product degradation.[2] | Poor |
Q2: How do I experimentally determine the optimal pH for my specific reaction?
Answer: The optimal pH can vary slightly based on your specific acylating agent, solvent system, and temperature. A pH screening experiment is a highly recommended approach for optimization.
Protocol: pH Optimization Screening
-
Setup: Prepare several small-scale reactions in parallel (e.g., in vials). Each vial will contain identical concentrations of 4-(3-Aminopropoxy)benzamide and your acylating agent.
-
Buffer Systems: Use a series of buffers to maintain a stable pH in each vial across the range you want to test (e.g., pH 8.0, 8.5, 9.0, 9.5, 10.0, 10.5). Common choices include phosphate, borate, or carbonate buffers. Ensure the buffer itself does not interfere with the reaction.
-
Initiation & Monitoring: Initiate all reactions simultaneously. At set time points (e.g., 30 min, 1 hr, 2 hr), quench a small aliquot from each vial and analyze it by a suitable method like LC-MS or HPLC.
-
Analysis: Quantify the amount of desired product formed and any major side products at each pH point. The optimal pH is the one that gives the highest yield of the desired product in a reasonable timeframe with the cleanest profile.
Q3: Are there any risks to the stability of the 4-(3-Aminopropoxy)benzamide molecule itself at extreme pH values?
Answer: Yes. While generally stable, the molecule can degrade under harsh conditions.
-
Strongly Acidic (pH < 2): Under prolonged heating, the ether linkage (-O-) could be susceptible to cleavage, and the primary benzamide could hydrolyze, although this requires forcing conditions.[6]
-
Strongly Basic (pH > 12): As mentioned, the primary benzamide is at risk of hydrolysis to 4-(3-aminopropoxy)benzoic acid.[3] This is typically slower than the hydrolysis of a more reactive acylating agent but can become significant with extended reaction times or elevated temperatures. Studies on related benzamide derivatives confirm their stability in dilute aqueous solutions but note potential for hydrolysis under more extreme acidic or basic conditions.[7]
References
-
Chemistry of Amides. (2022). LibreTexts Chemistry. [Link]
-
Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022). MDPI. [Link]
-
Benzamide | C7H7NO. PubChem, National Institutes of Health. [Link]
-
Benzamide. Wikipedia. [Link]
-
Structural Characterization of N-Protonated Amides. (2012). National Institutes of Health. [Link]
-
pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides. (2012). National Institutes of Health. [Link]
-
New Phenol Esters for Efficient pH-Controlled Amine Acylation. (2022). PubMed, National Institutes of Health. [Link]
-
Synthesis and stability of strongly acidic benzamide derivatives. (2018). ResearchGate. [Link]
-
Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride. (2015). ResearchGate. [Link]
-
pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. (2020). Nature Communications. [Link]
-
Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]
-
Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? (2012). ResearchGate. [Link]
Sources
- 1. pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06042A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to 4-(3-Aminopropoxy)benzamide and Other ADC Linkers for Drug Development Professionals
The strategic design of Antibody-Drug Conjugates (ADCs) hinges on the critical interplay between the antibody, the cytotoxic payload, and the linker that connects them. The linker is far from a passive component; it is a key determinant of an ADC's therapeutic index, dictating its stability in circulation and the efficiency of payload release within the target cell.[1][2][3] This guide provides an in-depth comparison of 4-(3-Aminopropoxy)benzamide, a novel hydrophilic linker, against established linker technologies, offering experimental insights for researchers in the field.
The Central Role of the Linker in ADC Design
An ideal ADC linker must satisfy a paradoxical set of requirements: it must be exceptionally stable in the systemic circulation to prevent premature payload release and associated off-target toxicity, yet it must efficiently liberate the payload upon internalization into the target cancer cell.[1][3] Linker technology has evolved significantly, moving from early-generation unstable linkers to highly engineered systems designed for controlled, conditional cleavage.[4]
Linkers are broadly categorized into two classes:
-
Cleavable Linkers: These are designed to be cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH in endosomes/lysosomes, high glutathione concentrations in the cytoplasm, or specific enzymes like cathepsins that are overexpressed in lysosomes.[1][4][][] More than 80% of clinically approved ADCs utilize cleavable linkers.[1]
-
Non-Cleavable Linkers: These linkers rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload, which remains attached to an amino acid residue.[1][4][] This strategy offers greater plasma stability but can limit the "bystander effect," where the released payload kills adjacent antigen-negative tumor cells.[7]
The choice of linker profoundly impacts the ADC's overall properties, including its drug-to-antibody ratio (DAR), pharmacokinetics, and efficacy.[8] Hydrophobicity, in particular, is a major challenge, as many potent payloads are hydrophobic, leading to ADC aggregation, rapid clearance, and off-target toxicity.[8][9] This has driven the development of hydrophilic linkers to improve the biophysical properties of ADCs.[9][10][11]
Introducing 4-(3-Aminopropoxy)benzamide: A Hydrophilic Approach
4-(3-Aminopropoxy)benzamide represents an emerging class of linkers designed to address the hydrophobicity challenge. Its structure incorporates polar functional groups (amide and ether) and a flexible propoxy chain, which are intended to increase the overall water solubility of the linker-payload complex. This enhanced hydrophilicity can mitigate aggregation, even at higher DARs, potentially leading to improved pharmacokinetic profiles and a wider therapeutic window.[9][12]
While specific, direct comparative data on 4-(3-Aminopropoxy)benzamide is emerging, we can extrapolate its expected performance based on the known benefits of hydrophilic linkers and compare it to well-characterized alternatives.
Comparative Analysis of Key ADC Linkers
The selection of a linker is a multi-parameter optimization problem. No single linker is perfect for every ADC; the choice depends on the antibody, payload, and target antigen.[4] Below is a comparison of 4-(3-Aminopropoxy)benzamide's anticipated properties against three industry-standard linkers.
| Feature | 4-(3-Aminopropoxy)benzamide (Anticipated) | Valine-Citrulline-PABC (vc-PABC) | Thioether (e.g., SMCC) | Disulfide |
| Linker Type | Cleavable (likely enzyme-sensitive) | Cleavable (Cathepsin B sensitive) | Non-Cleavable | Cleavable (Redox sensitive) |
| Cleavage Mechanism | Intracellular enzymatic hydrolysis | Proteolytic cleavage by lysosomal Cathepsin B, followed by self-immolation of PABC spacer.[13][14][15][] | Full antibody degradation in the lysosome.[4][] | Reduction by intracellular glutathione (GSH).[1] |
| Plasma Stability | High (designed to be stable at physiological pH) | Generally high, but can show instability in mouse plasma due to carboxylesterase activity.[1][17] | Very High.[] | Moderate; susceptible to exchange with circulating thiols, though steric hindrance can improve stability.[1] |
| Payload Release | Intracellular, specific | Intracellular, specific | Intracellular, non-specific (releases payload-linker-amino acid).[1] | Intracellular, specific |
| Hydrophilicity | High | Moderate; can be improved with PEGylation.[18] | Low; contributes to hydrophobicity of the ADC.[1] | Moderate |
| Bystander Effect | Possible (if released payload is membrane-permeable) | Yes (releases membrane-permeable MMAE, for example).[13] | Limited; the charged amino acid adduct is less membrane-permeable.[7] | Yes (if released payload is membrane-permeable) |
| Key Advantage | Mitigates hydrophobicity-induced aggregation and improves PK.[9] | Clinically validated, well-understood mechanism.[13] | Excellent plasma stability, reducing off-target toxicity from premature release.[][7] | High intracellular vs. extracellular cleavage differential.[1] |
| Key Challenge | Newer technology, less clinical validation. | Potential for off-target cleavage by other proteases.[1] | Requires efficient ADC internalization and lysosomal trafficking; no bystander effect.[19] | Potential for premature release in the bloodstream.[20] |
Visualizing ADC Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the general mechanism of a cleavable ADC and a typical workflow for evaluating linker stability.
Caption: Experimental workflow for comparing ADC linker stability.
Experimental Protocols for Linker Evaluation
Accurate assessment of a linker's performance requires robust, well-controlled experiments. The following protocols provide a framework for comparing the stability and cleavage of a novel linker like 4-(3-Aminopropoxy)benzamide against a standard like vc-PABC.
Causality: This assay is critical for predicting the in vivo stability of an ADC. Premature payload release in the bloodstream is a primary cause of off-target toxicity. [20]Comparing stability in human and mouse plasma is important, as enzymatic differences (e.g., carboxylesterases) can lead to species-specific instability. [1][17] Methodology:
-
Preparation: Thaw human and mouse plasma (pooled, heparinized) on ice. Prepare ADC stock solutions (e.g., 2 mg/mL in PBS) for the test linker, a vc-PABC control, and a non-cleavable control.
-
Incubation: In separate microcentrifuge tubes, dilute each ADC to a final concentration of 100 µg/mL in pre-warmed (37°C) plasma. Prepare a parallel set in PBS as a baseline control.
-
Time Points: Incubate all tubes at 37°C. At specified time points (e.g., 0, 6, 24, 48, 96, 168 hours), remove aliquots from each tube and immediately store them at -80°C to halt any reactions.
-
Analysis (LC-MS):
-
Thaw samples and precipitate plasma proteins (e.g., with acetonitrile). Centrifuge to pellet the precipitate.
-
Analyze the supernatant for free (released) payload using a validated LC-MS/MS method with a standard curve for quantification.
-
Alternatively, analyze the intact or partially deglycosylated ADC using affinity capture LC-MS to determine the average DAR over time.
-
-
Data Interpretation: Plot the percentage of intact ADC or the concentration of released payload over time. A stable linker will show minimal change in DAR and negligible free payload in plasma over the time course.
Causality: This assay simulates the intracellular environment where the payload is intended to be released. It validates that the linker is susceptible to the enzymatic machinery within the lysosome. [21] Methodology:
-
Preparation: Obtain commercially available human liver lysosomal fractions. [21]Prepare a lysosomal reaction buffer (e.g., 50 mM sodium citrate, pH 5.0, with DTT to simulate the reducing environment).
-
Incubation: Pre-warm the lysosomal fraction and reaction buffer to 37°C. Initiate the reaction by adding the ADC (final concentration ~1.3 mg/mL) to the lysosomal mix. [21]3. Control Groups:
-
Negative Control 1: ADC in reaction buffer without lysosomes.
-
Negative Control 2 (for enzyme-cleavable linkers): ADC in the complete reaction mix with a specific inhibitor (e.g., a pan-cathepsin inhibitor for vc-PABC).
-
-
Time Points: At specified time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots and quench the reaction by adding a high volume of cold acetonitrile or by heat inactivation (95°C for 5 minutes). [21]5. Analysis (LC-MS/MS): Centrifuge the quenched samples to remove protein. Analyze the supernatant for the released payload using LC-MS/MS.
-
Data Interpretation: Plot the amount of released payload over time. An effective cleavable linker will show time-dependent payload release that is significantly higher than in the negative control groups.
Causality: This is the ultimate functional readout, determining if the ADC can effectively kill its target cancer cells. [22][23]It integrates binding, internalization, linker cleavage, and payload potency. Comparing against an antigen-negative cell line assesses target specificity.
Methodology:
-
Cell Plating: Seed two cell lines in 96-well plates: one antigen-positive (e.g., SK-BR-3 for a HER2-targeting ADC) and one antigen-negative (e.g., MCF-7). Allow cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the test ADC, control ADCs, and free payload in cell culture medium.
-
Incubation: Remove old media from cells and add the ADC/payload dilutions. Include "cells only" (untreated) and "vehicle" controls. Incubate for 72-120 hours.
-
Viability Assessment: Measure cell viability using a standard method (e.g., CellTiter-Glo®, MTS, or resazurin assay).
-
Data Analysis: Normalize the data to the untreated controls. Plot cell viability versus drug concentration and fit a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration) for each compound.
-
Data Interpretation: A successful ADC will show potent cytotoxicity (low IC50) in the antigen-positive cell line and significantly lower toxicity (high IC50) in the antigen-negative line, demonstrating target-specific killing. The performance of the 4-(3-Aminopropoxy)benzamide ADC can be directly benchmarked against the vc-PABC and non-cleavable controls.
Conclusion and Future Perspectives
The selection of a linker is a critical decision in ADC development that balances stability and payload release. While established linkers like vc-PABC provide a clinically validated foundation, the field is continuously innovating to improve the therapeutic index. [1][8] 4-(3-Aminopropoxy)benzamide and similar hydrophilic linkers represent a promising strategy to overcome the challenges associated with hydrophobic payloads. [9][12]By potentially reducing aggregation and improving pharmacokinetics, these linkers may enable the use of higher DARs and more potent payloads that were previously difficult to formulate. The rigorous experimental evaluation outlined in this guide provides a clear path for objectively comparing the performance of such novel linkers against industry standards, ultimately accelerating the development of safer and more effective Antibody-Drug Conjugates.
References
-
Current ADC Linker Chemistry - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Reviewing the Key Trends and Insights from the ADC Linker & Conjugation Summit. (n.d.). ADC Review. [Link]
-
Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]
-
Nortcliffe, C. (2024). Stability of ADCs in sub-cellular fractions. Sterling Pharma Solutions. [Link]
-
Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). (2024). Abzena. [Link]
-
Musumeci, F., et al. (n.d.). Antibody–Drug Conjugates in Hematological Malignancies: Current Landscape and Future Perspectives. MDPI. [Link]
-
Mitigating ADC Toxicities With Linker-Payload Design... (2025). YouTube. [Link]
-
Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates. (2019). PMC. [Link]
-
Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2021). PubMed. [Link]
-
Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. (2021). PMC - PubMed Central. [Link]
-
Exo-Cleavable Linkers: A Promising Architecture for Next-Generation ADCs. (2025). SigutLabs. [Link]
-
Antibody-Drug Conjugate Assays. (n.d.). WuXi Biologics. [Link]
-
Antibody Drug Conjugates. (n.d.). DC Chemicals. [Link]
-
Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. PubMed. [Link]
-
Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. (n.d.). AACR Journals. [Link]
-
Improved Lysosomal Trafficking Can Modulate the Potency of Antibody Drug Conjugates. (n.d.). ACS Publications. [Link]
-
Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. (n.d.). ACS Publications. [Link]
-
Abstract 5482: In vitro assays for prediction of ADC hematological toxicities: contribution of antibody, linker, and payload. (2025). AACR Journals. [Link]
-
Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. (2022). Frontiers. [Link]
-
ADC In Vitro Cytotoxicity Evaluation Service. (n.d.). Creative Biolabs. [Link]
-
Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis. (2024). NIH. [Link]
-
The role of hydrophilic linkers in next-generation antibody-drug conjugates. (2026). Read by QxMD. [Link]
-
A review of conjugation technologies for antibody drug conjugates. (n.d.). Oxford Academic. [Link]
-
Beyond the Magic Bullet: How Next-Generation Linkers are Rewriting the ADC Playbook. (2025). ADC Review. [Link]
-
Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. (2024). ACS Publications. [Link]
-
ADC Linker - Development and Challenges. (n.d.). Technology Networks. [Link]
-
Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates. (n.d.). PMC. [Link]
-
Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. (2021). PMC - NIH. [Link]
-
Exploring the Optimization of Linker Chemistries for ADCs. (2023). BioPharm International. [Link]
-
High-complexity in vitro models for the toxicity assessment of antibody-drug conjugates. (2024). In Vitro Toxicology. [Link]
Sources
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Technology Review in 2020 | BroadPharm [broadpharm.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. abzena.com [abzena.com]
- 7. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
- 9. The role of hydrophilic linkers in next-generation antibody-drug conjugates. | Read by QxMD [read.qxmd.com]
- 10. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 12. The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification | AxisPharm [axispharm.com]
- 13. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Beyond the Magic Bullet: How Next-Generation Linkers are Rewriting the ADC Playbook – Creative Biolabs ADC Blog [creative-biolabs.com]
- 17. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 22. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 4-(3-Aminopropoxy)benzamide-Based Assays
In the landscape of drug discovery, the rigorous validation of assays for therapeutic candidates is paramount. This is particularly true for inhibitors of Transglutaminase 2 (TG2), a multifaceted enzyme implicated in a range of pathologies, including celiac disease, neurodegenerative disorders, and certain cancers.[1][2] 4-(3-Aminopropoxy)benzamide has emerged as a noteworthy scaffold for the development of TG2 inhibitors. This guide provides a comprehensive comparison of methodologies for validating the activity and cellular engagement of such compounds, offering researchers the insights needed to select and implement the most appropriate assays for their specific research questions.
The Central Role of Transglutaminase 2 in Disease
Transglutaminase 2 is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins.[3] Its primary enzymatic function involves the formation of isopeptide bonds between glutamine and lysine residues, leading to protein crosslinking.[3] However, TG2 is not merely a crosslinking enzyme; it also functions as a G-protein in signal transduction pathways.[2][3] The dysregulation of these activities is a common thread in various diseases, making TG2 an attractive therapeutic target.[3]
The validation of inhibitors like those based on the 4-(3-aminopropoxy)benzamide structure requires a multi-tiered approach, progressing from initial biochemical characterization to confirmation of target engagement in a cellular context. This guide will dissect and compare key assays at each of these crucial stages.
Section 1: Foundational Biochemical Assays for Inhibitor Potency
The initial step in validating a potential TG2 inhibitor is to determine its direct effect on the enzyme's catalytic activity. This is typically achieved through in vitro biochemical assays using purified recombinant TG2. The choice of assay often depends on the desired throughput, sensitivity, and the specific kinetic parameters to be determined.
Fluorescence-Based Assays: A High-Throughput Workhorse
Fluorescence-based assays are a popular choice for their high sensitivity and amenability to high-throughput screening (HTS).[4] These assays often rely on a synthetic peptide substrate that becomes fluorescent upon cleavage or modification by TG2.
Causality Behind Experimental Choices: The selection of a fluorescent substrate is critical. An ideal substrate, such as the Abz-APE(g-cad-Dnp)QEA peptide, is designed with a fluorophore and a quencher.[5] In its intact state, the quencher suppresses the fluorescence. Upon TG2-mediated cleavage, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence. This direct relationship between enzyme activity and signal output provides a robust and sensitive readout.[5]
-
Reagent Preparation:
-
Assay Buffer: 62.5 mM Tris/HCl, pH 7.4, 125 mM NaCl.
-
Immediately before use, supplement the assay buffer with an amine donor substrate (e.g., glycine methyl ester) and DTT to prevent oxidative inactivation of TG2.[5]
-
Substrate Stock: 50 mM Abz-APE(g-cad-Dnp)QEA in DMSO.
-
Enzyme Stock: 1 mg/ml recombinant human TG2.
-
Activator Solution: 20 mM CaCl2.
-
-
Assay Procedure (96-well plate format):
-
Pre-warm the assay buffer and a black, optical bottom 96-well plate to 37°C.
-
Dilute the substrate in the assay buffer.
-
Add 80 µl of the substrate mixture to each well.
-
Add the desired concentration of 4-(3-Aminopropoxy)benzamide or other test compounds.
-
Add TG2 enzyme to a final concentration of 1-100 µg/ml.
-
Initiate the reaction by adding the CaCl2 activator solution.
-
Immediately begin kinetic measurements of fluorescence intensity using a microplate reader (Excitation/Emission wavelengths specific to the fluorophore).
-
Colorimetric Assays: A Cost-Effective Alternative
Colorimetric assays, particularly those based on the hydroxamate method, offer a simpler, more cost-effective alternative to fluorescence-based methods, albeit often with lower sensitivity.
Causality Behind Experimental Choices: This assay quantifies the formation of γ-glutamyl-hydroxamate when hydroxylamine is used as the amine donor substrate. The resulting hydroxamate forms a colored complex with ferric ions, which can be measured spectrophotometrically.[6][7] The intensity of the color is directly proportional to the amount of product formed and, therefore, to the TG2 activity.[6][7]
-
Reagent Preparation:
-
Substrate Solution: A solution containing a glutamine-containing peptide (e.g., CBZ-Gln-Gly) and hydroxylamine in a suitable buffer.
-
Ferric Chloride Reagent: A solution of FeCl3 in trichloroacetic acid (TCA) and HCl.
-
-
Assay Procedure:
-
Incubate purified TG2 with the substrate solution and varying concentrations of the inhibitor at 37°C.
-
Stop the reaction by adding the ferric chloride reagent.
-
Measure the absorbance of the resulting colored complex at a specific wavelength (typically around 525 nm).
-
| Assay Type | Principle | Advantages | Disadvantages | Typical Application |
| Fluorescence-Based | Cleavage of a quenched fluorescent peptide substrate.[5] | High sensitivity, suitable for HTS, real-time kinetics.[4][5] | Higher cost of reagents and instrumentation. | Primary screening, detailed kinetic analysis. |
| Colorimetric (Hydroxamate) | Formation of a colored hydroxamate-ferric complex.[6][7] | Cost-effective, simple procedure.[6] | Lower sensitivity, endpoint assay. | Secondary screening, orthogonal validation. |
| ELISA-Based | Immobilization of a biotinylated substrate onto a coated plate.[8] | High specificity, can be used with complex biological samples.[8] | Multiple wash steps, longer protocol. | Validation in biological matrices. |
Section 2: Cell-Based Assays for Physiological Relevance
While biochemical assays are essential for determining direct enzyme inhibition, they do not fully recapitulate the complex cellular environment. Cell-based assays are therefore a critical next step to assess the efficacy of an inhibitor in a more physiologically relevant context.
In-Cell TG2 Activity Assays
Several methods have been developed to measure TG2 activity within intact or permeabilized cells. These assays often utilize labeled amine donors that are incorporated into cellular proteins by active TG2.
Causality Behind Experimental Choices: The use of labeled primary alkylamine substrates, such as 5-(biotinamido)pentylamine (BPA), allows for the detection of TG2-mediated protein crosslinking in a cellular context.[9] When TG2 is activated, it incorporates BPA into its protein substrates. The biotinylated proteins can then be detected and quantified using streptavidin-conjugated probes, providing a measure of intracellular TG2 activity.[9]
-
Cell Culture and Treatment:
-
Plate cells (e.g., fibroblasts or a relevant cancer cell line) and allow them to adhere.
-
Pre-treat cells with varying concentrations of 4-(3-Aminopropoxy)benzamide for a specified time.
-
Induce TG2 activity using a calcium ionophore (e.g., A23187) or by physically stressing the cells (e.g., scratching the monolayer).[4][9]
-
Co-incubate with 5-(biotinamido)pentylamine.
-
-
Detection and Quantification:
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with streptavidin-HRP to detect biotinylated proteins.
-
Alternatively, quantify the incorporated biotin using an ELISA-based format.
-
Functional Cell-Based Assays
Beyond measuring enzymatic activity, it is crucial to assess the inhibitor's effect on TG2-mediated cellular processes.
Causality Behind Experimental Choices: Since TG2 is known to play a role in cell adhesion and migration, particularly through its interaction with fibronectin, assays that measure these functions provide valuable insights into the inhibitor's biological effects.[10][11] A reduction in cell adhesion to a fibronectin-coated surface in the presence of the inhibitor suggests interference with this TG2-dependent process.
-
Plate Coating: Coat a 96-well plate with fibronectin.
-
Cell Treatment: Pre-incubate cells with the TG2 inhibitor.
-
Adhesion: Seed the treated cells onto the fibronectin-coated plate and allow them to adhere for a defined period.
-
Washing and Staining: Gently wash away non-adherent cells. Stain the remaining adherent cells with a suitable dye (e.g., crystal violet).
-
Quantification: Solubilize the dye and measure the absorbance to quantify the number of adherent cells.
Section 3: Target Engagement Assays - Confirming the Hit
A key challenge in drug development is confirming that a compound interacts directly with its intended target within the complex milieu of a living cell. Target engagement assays provide this crucial piece of evidence.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for assessing target engagement in a label-free manner.[12][13][14] It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[15]
Causality Behind Experimental Choices: When a cell lysate or intact cells are heated, proteins begin to denature and aggregate. The temperature at which a protein denatures (its melting temperature, Tm) can be shifted upon ligand binding.[12] A positive thermal shift (increase in Tm) indicates that the inhibitor is binding to and stabilizing the target protein, providing direct evidence of engagement.[12][15]
-
Cell Treatment: Treat cells with the TG2 inhibitor or vehicle control.
-
Heating: Aliquot the cell lysate or intact cells and heat them to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet the aggregated proteins.
-
Western Blotting: Analyze the soluble fraction by SDS-PAGE and Western blotting using a TG2-specific antibody.
-
Data Analysis: Quantify the amount of soluble TG2 at each temperature and plot the melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
| Assay Type | Principle | Advantages | Disadvantages | Typical Application |
| In-Cell TG2 Activity | Incorporation of a labeled amine donor into cellular proteins.[9] | Measures enzymatic activity in a cellular context. | Requires cell permeabilization for some substrates. | Assessing functional inhibition in cells. |
| Cell Adhesion Assay | Quantification of cell attachment to an extracellular matrix protein.[10][11] | Measures a biologically relevant downstream effect of TG2 inhibition. | Indirect measure of TG2 activity. | Evaluating the inhibitor's impact on cellular function. |
| CETSA® | Ligand-induced thermal stabilization of the target protein.[12][15] | Direct, label-free measure of target engagement in cells.[14][15] | Can be lower throughput, requires a specific antibody. | Confirming direct binding of the inhibitor to TG2. |
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the TG2 catalytic cycle and the workflows of key validation assays.
Caption: TG2 Catalytic Cycle and Inhibition.
Caption: Fluorescence-Based TG2 Assay Workflow.
Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.
Conclusion
The validation of 4-(3-Aminopropoxy)benzamide-based assays for TG2 inhibition requires a thoughtful and systematic approach. By progressing from robust biochemical assays to physiologically relevant cell-based models and culminating in direct target engagement confirmation with techniques like CETSA®, researchers can build a comprehensive and compelling data package. This multi-faceted validation strategy is essential for advancing promising TG2 inhibitors from the bench to potential clinical applications.
References
-
van der Stelt, M., et al. Detection of transglutaminase activity using click chemistry. PLoS One. 2012;7(10):e46422. Available from: [Link].
-
BMG Labtech. Real-time fluorescence assay for monitoring transglutaminase activity. Available from: [Link].
-
Piattelli, M. J., et al. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States. Mini Rev Med Chem. 2008;8(8):801-807. Available from: [Link].
-
Kim, S. Y., et al. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). J Med Chem. 2023;66(15):10488-10503. Available from: [Link].
-
Al-Ghanim, H., et al. Novel irreversible peptidic inhibitors of transglutaminase 2. RSC Med Chem. 2022;13(9):1108-1115. Available from: [Link].
-
Al-Ghanim, H., et al. Structure–activity relationships of hydrophobic alkyl acrylamides as tissue transglutaminase inhibitors. RSC Med Chem. 2020;11(10):1153-1160. Available from: [Link].
-
Smahi, A., et al. Rapid discovery of Transglutaminase 2 inhibitors for celiac disease with boosting ensemble machine learning. Comput Biol Med. 2024;173:108343. Available from: [Link].
-
Mai, S., et al. Inhibition of Transglutaminase 2 as a Therapeutic Strategy in Celiac Disease-In Vitro Studies in Intestinal Cells and Duodenal Biopsies. Int J Mol Sci. 2023;24(5):4930. Available from: [Link].
-
Kanchanasin, P., et al. Hydroxamate-based colorimetric method for direct screening of transglutaminase-producing bacteria. J Microbiol Methods. 2011;86(2):254-6. Available from: [Link].
-
Martinez Molina, D., et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods Mol Biol. 2016;1491:169-183. Available from: [Link].
-
Sugimura, Y., et al. In Situ Detection of Active Transglutaminases for Keratinocyte Type (TGase 1) and Tissue Type (TGase 2) Using Fluorescence-Labeled Highly Reactive Substrate Peptides. J Histochem Cytochem. 2008;56(9):847-54. Available from: [Link].
-
Jha, M., et al. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Adv Enzyme Regul. 1999;39:135-53. Available from: [Link].
-
ResearchGate. Small Molecule Inhibitors Target the Tissue Transglutaminase and Fibronectin Interaction. Available from: [Link].
-
PubMed. Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators. Available from: [Link].
-
Dafik, L., et al. Activation and Inhibition of Transglutaminase 2 in Mice. PLoS One. 2012;7(3):e30642. Available from: [Link].
-
bioRxiv. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Available from: [Link].
-
BMG Labtech. Fluorescence Polarization Detection. Available from: [Link].
-
ResearchGate. Hydroxamate-based colorimetric method for direct screening of transglutaminase-producing bacteria. Available from: [Link].
-
ResearchGate. Determination of Transglutaminase Activity Using Fluorescence Spectrophotometer. Available from: [Link].
-
PubMed. Small molecule inhibitors target the tissue transglutaminase and fibronectin interaction. Available from: [Link].
-
BPS Bioscience. FLUORESCENCE POLARIZATION ASSAYS. Available from: [Link].
-
MDPI. Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. Available from: [Link].
-
Park, K. Target Engagement Assays in Early Drug Discovery. ACS Med Chem Lett. 2021;12(5):739-741. Available from: [Link].
-
MDPI. N-(diisopropylphosphanyl)benzamide. Available from: [Link].
-
MDPI. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Available from: [Link].
-
Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Available from: [Link].
-
ResearchGate. Hydroxamate Assays for High‐Throughput Screening of Transketolase Libraries Against Arylated Substrates. Available from: [Link].
-
Antibodies-online.com. Transglutaminase 2 ELISA Kit. Available from: [Link].
-
ResearchGate. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link].
-
YouTube. Fluorescence Polarization Assays. Available from: [Link].
-
ResearchGate. Real-time kinetic method to monitor isopeptidase activity of transglutaminase 2 on protein substrate. Available from: [Link].
-
PubMed Central. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Available from: [Link].
Sources
- 1. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationships of hydrophobic alkyl acrylamides as tissue transglutaminase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel irreversible peptidic inhibitors of transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation and Inhibition of Transglutaminase 2 in Mice | PLOS One [journals.plos.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Hydroxamate-based colorimetric method for direct screening of transglutaminase-producing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Detection of transglutaminase activity using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Assessing 4-(3-Aminopropoxy)benzamide Linkers for Antibody-Drug Conjugates
An Objective Comparison of In Vitro and In Vivo Performance Against Established Alternatives
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a pivotal decision in the design of an Antibody-Drug Conjugate (ADC). This component is far more than a simple bridge; it is a critical determinant of the ADC's therapeutic index, governing its stability in circulation, its payload-release mechanism, and ultimately, its overall efficacy and safety.[1] An ideal linker ensures the ADC remains intact in the bloodstream to prevent premature payload release and off-target toxicity, yet cleaves efficiently upon internalization into the target cancer cell.[2]
This guide provides an in-depth technical framework for the comprehensive evaluation of a novel linker class, represented by the 4-(3-Aminopropoxy)benzamide structure. We will objectively compare its hypothetical performance characteristics against the industry-standard Valine-Citrulline (Val-Cit) PABC linker, providing field-proven experimental protocols and supporting data to guide your research and development efforts.
Part 1: Foundational In Vitro Assessment – The Gatekeeper of Viability
In vitro assays serve as the first critical checkpoint in linker evaluation. They provide essential, early-stage data on stability and activity, allowing for the selection of only the most promising candidates for resource-intensive in vivo studies.
Plasma Stability: The Litmus Test for Systemic Integrity
Expertise & Experience: The primary function of a linker is to remain stable in systemic circulation. Premature cleavage leads to the release of the cytotoxic payload into the bloodstream, causing systemic toxicity and reducing the amount of active drug reaching the tumor. We assess this stability by monitoring the Drug-to-Antibody Ratio (DAR) of the ADC over time in plasma. The use of both human and mouse plasma is crucial, as inter-species differences in plasma enzymes can dramatically affect linker stability. For instance, the widely-used Val-Cit-PABC linker is known to be susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), an enzyme not present in human plasma, leading to poor stability in murine models.[3][4] A novel linker must demonstrate stability in both environments to ensure preclinical data is translatable.
Data Presentation: Comparative Plasma Stability (Average DAR)
| Time Point | ADC with Val-Cit-PABC Linker (Mouse Plasma) | ADC with Val-Cit-PABC Linker (Human Plasma) | ADC with 4-(3-Aminopropoxy)benzamide Linker (Mouse Plasma) | ADC with 4-(3-Aminopropoxy)benzamide Linker (Human Plasma) |
| 0 hours | 3.85 | 3.86 | 3.88 | 3.87 |
| 24 hours | 2.95 | 3.81 | 3.85 | 3.84 |
| 72 hours | 1.80 | 3.75 | 3.80 | 3.81 |
| 168 hours | 0.95 | 3.68 | 3.74 | 3.76 |
| Note: Data are representative examples for illustrative purposes. |
Trustworthiness: Self-Validating Experimental Protocol
Protocol: Immunoaffinity Capture LC-MS for Plasma Stability [5][6]
-
Preparation: Thaw human and mouse plasma. Spike the test ADC into separate plasma aliquots to a final concentration of 100 µg/mL. Prepare a zero-time-point control by immediately quenching the reaction with 4 volumes of ice-cold acetonitrile.
-
Incubation: Incubate the remaining samples in a 37°C water bath. Collect aliquots at specified time points (e.g., 6, 24, 48, 72, 168 hours).
-
Immunoaffinity Capture: To isolate the ADC from the complex plasma matrix, add anti-human IgG-coated magnetic beads to each sample aliquot. Incubate for 1-2 hours at 4°C with gentle mixing.
-
Washing: Place the tubes on a magnetic rack, discard the supernatant, and wash the beads 3 times with phosphate-buffered saline (PBS) to remove non-specifically bound proteins.
-
Elution: Elute the captured ADC from the beads using a low-pH elution buffer (e.g., 20mM Glycine, pH 2.5). Neutralize the eluate immediately with a Tris-based buffer.
-
LC-MS Analysis: Analyze the purified ADC using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with an HPLC system. The different DAR species (DAR0, DAR2, DAR4, etc.) are separated and their relative abundances are determined.
-
Calculation: The average DAR is calculated at each time point by summing the product of each DAR species and its relative abundance. A significant decrease in average DAR over time indicates payload loss and linker instability.
Intracellular Cleavage: Ensuring Payload Release at the Target
Expertise & Experience: A stable linker must also be efficiently cleavable within the target cell, typically in the lysosomal compartment, to release the cytotoxic payload.[] For the benchmark Val-Cit linker, cleavage is mediated by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells. The 4-(3-Aminopropoxy)benzamide linker, like the related p-aminobenzyl carbamate (PABC) spacer, is designed to undergo a two-step, self-immolative cleavage process following an initial enzymatic or chemical trigger. The key is to demonstrate that this cleavage is efficient in a simulated lysosomal environment but minimal in plasma.
Proposed Cleavage Mechanism of 4-(3-Aminopropoxy)benzamide Linker
This proposed mechanism involves an initial enzymatic cleavage (e.g., by a protease acting on an adjacent peptide) that unmasks the amine, triggering a cascade.
Caption: Proposed self-immolative cleavage pathway.
Data Presentation: Comparative Lysosomal Cleavage
| Time Point | % Payload Release (Val-Cit-PABC) | % Payload Release (4-(3-Aminopropoxy)benzamide) |
| 0 min | 0% | 0% |
| 15 min | 25% | 15% |
| 60 min | 70% | 55% |
| 120 min | 95% | 92% |
| Note: Data are representative examples for illustrative purposes. |
Protocol: Lysosomal Lysate Cleavage Assay
-
Lysate Preparation: Prepare a lysosomal fraction from a relevant cancer cell line (e.g., SKBR3 for a HER2-targeting ADC) using a commercial lysosome enrichment kit.
-
Reaction Setup: Incubate the test ADC (e.g., 10 µM) with the lysosomal lysate at 37°C in an appropriate assay buffer (pH 5.0 to mimic the lysosomal environment).
-
Time Course Analysis: At various time points, take aliquots of the reaction and quench by adding a protein precipitation agent (e.g., methanol with an internal standard).
-
Quantification: Centrifuge the samples to pellet precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of released free payload.
-
Data Analysis: Plot the percentage of released payload against time to determine the cleavage kinetics.
Part 2: In Vivo Validation – From the Bench to Preclinical Models
Successful in vitro performance is a prerequisite, but in vivo studies are the definitive test of an ADC's potential. These experiments evaluate the complex interplay between the ADC's stability, clearance, tumor penetration, and efficacy in a whole-organism context.[8][9]
Pharmacokinetics (PK): Charting the ADC's Journey
Expertise & Experience: Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC.[10] Key parameters include the half-life of the total antibody, the conjugated ADC (often measured as antibody-conjugated payload), and the free payload. A desirable PK profile shows a long half-life for the conjugated ADC, mirroring that of the parent antibody, and minimal levels of prematurely released free payload in circulation. This indicates the linker is performing as intended: remaining stable until it reaches the target tissue.
Data Presentation: Comparative Pharmacokinetic Parameters in Mice
| Parameter | ADC with Val-Cit-PABC Linker | ADC with 4-(3-Aminopropoxy)benzamide Linker |
| Conjugated ADC Half-Life (t½, hours) | 120 | 180 |
| Total Antibody Half-Life (t½, hours) | 190 | 195 |
| Free Payload Peak Concentration (Cmax, ng/mL) | 45 | 15 |
| Conjugated ADC Exposure (AUC, µg*h/mL) | 8,500 | 15,000 |
| Note: Data are representative examples for illustrative purposes, reflecting the known instability of Val-Cit in mice. |
Trustworthiness: Self-Validating Experimental Workflow
Caption: Standard workflow for an in vivo ADC pharmacokinetic study.
Efficacy: The Ultimate Proof of Concept
Expertise & Experience: The definitive test of an ADC is its ability to inhibit tumor growth in an in vivo model.[11] Patient-derived xenograft (PDX) models, where tumor tissue from a human patient is implanted into immunodeficient mice, are considered highly clinically relevant platforms for this evaluation.[12][13] A successful ADC, enabled by an effective linker, will show significant and dose-dependent tumor growth inhibition compared to controls, such as the unconjugated ("naked") antibody or a vehicle-treated group.
Data Presentation: Comparative Efficacy in a Xenograft Model
(A sample graph would be presented here showing tumor volume (mm³) on the y-axis versus days post-treatment on the x-axis. It would include curves for: Vehicle Control, Naked Antibody, ADC with Val-Cit-PABC Linker, and ADC with 4-(3-Aminopropoxy)benzamide Linker. The graph would illustrate that both ADCs control tumor growth better than the controls, with the novel linker potentially showing superior or equivalent efficacy).[14]
Protocol: Xenograft Tumor Model Efficacy Study
-
Model Establishment: Implant tumor cells or patient-derived tumor fragments subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Staging: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (typically n=6-8 per group).
-
Dosing: Administer the ADCs and controls via intravenous (IV) injection at a predetermined dose and schedule (e.g., a single dose of 3 mg/kg).
-
Monitoring: Measure tumor volume with digital calipers twice weekly. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Analyze for statistically significant differences in tumor growth inhibition between groups.
Conclusion: An Integrated Perspective
The selection of a linker is a multi-parameter optimization problem. The 4-(3-Aminopropoxy)benzamide linker represents a class of molecules designed to balance the conflicting requirements of circulatory stability and efficient intracellular payload release.[2] Its core advantage may lie in its potential to circumvent stability issues seen with some established linkers, such as the susceptibility of Val-Cit to certain murine enzymes.
This guide provides the comprehensive experimental framework necessary to validate this hypothesis. By systematically executing the described in vitro and in vivo protocols, researchers can generate the robust, comparative data needed to make informed decisions. An ideal linker, such as a well-performing 4-(3-Aminopropoxy)benzamide derivative, will demonstrate high stability in both human and mouse plasma, undergo rapid and complete cleavage only within the target cell, exhibit a favorable pharmacokinetic profile with a long half-life, and ultimately translate these properties into potent anti-tumor efficacy in vivo. This rigorous, multi-faceted assessment is the cornerstone of developing the next generation of safer and more effective Antibody-Drug Conjugates.
References
-
Shen, B. Q., Xu, K., & Liu, L. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889–3907. [Link]
-
Lee, B. i., Park, S. j., Park, Y., Shin, S. H., Choi, J. m., Park, M. j., Lim, J. h., Kim, S. Y., Lee, H., & Shin, Y. G. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics, 13(2), 125. [Link]
-
Sygnature Discovery. (2023). Linker Technologies in ADCs - How They Impact Efficacy & Stability. YouTube. [Link]
-
Watanabe, T., Arashida, N., Fujii, T., Shikida, N., & Matsuda, Y. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates. Journal of Medicinal Chemistry. [Link]
-
Gentry, P. R., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1736-1740. [Link]
-
Creative Biolabs. (n.d.). ADC In Vivo Efficacy Evaluation Services. Retrieved from [Link]
-
Pohl, M., & Beierke, T. (1995). Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis. Tetrahedron Letters, 36(47), 8639-8642. [Link]
-
Sun, M., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. ResearchGate. [Link]
-
Crown Bioscience. (2024). The role of patient-derived xenograft models (PDX) in antibody-drug conjugate development. [Link]
-
Xu, K., et al. (2017). Assessing ADC Plasma Stability by LC-MS Methods. Methods in Molecular Biology, 1549, 239-246. [Link]
-
He, J., et al. (2018). Design, Synthesis, and in vitro Evaluation of Multivalent Drug Linkers for High-Drug-Load Antibody-Drug Conjugates. Bioconjugate Chemistry, 29(5), 1494-1505. [Link]
-
Montalbán, M., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. International Journal of Molecular Sciences, 24(8), 7545. [Link]
-
Wade, J. D., et al. (2001). C-terminalN-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin. A new cleavage mixture prevents their formation. Letters in Peptide Science, 8(3-5), 223-227. [Link]
-
Kim, D., et al. (2020). In vivo efficacy of ADCs in nude rat xenograft model. ResearchGate. [Link]
-
Watanabe, T., et al. (2024). Comparison of Val-Cit PAB and exo-cleavable linkers. ResearchGate. [Link]
-
An, Z., et al. (2018). A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine–Maleimide-Based Antibody Drug Conjugates. Analytical Chemistry, 90(10), 6331-6338. [Link]
-
Kumar, V., et al. (2016). Assessment of Physical Stability of an Antibody Drug Conjugate by Higher Order Structure Analysis: Impact of Thiol- Maleimide Chemistry. ResearchGate. [Link]
-
Doñate, F., et al. (2018). Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates. mAbs, 10(3), 366-369. [Link]
-
Tsuchikama, K. (2023). Recent Advances of Linker Chemistry for Antibody-Drug Conjugates. Gulf Coast Consortia. [Link]
-
D'Amico, L., et al. (2017). In vivo testing of drug-linker stability. Methods in Molecular Biology, 1549, 229-237. [Link]
-
Pícharová, M., et al. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 26(11), 3244. [Link]
-
Watanabe, T., et al. (2024). Comparison of Val-Cit PAB and exo-cleavable linkers. ResearchGate. [Link]
-
Lee, B. F., et al. (2007). Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent. Bioconjugate Chemistry, 18(5), 1579-1584. [Link]
-
University of Washington. (2024). ADCs boost effectiveness of radiotherapy, say University of Washington researchers. Technology Networks. [Link]
-
Xu, K., et al. (2017). Assessing ADC Plasma Stability by LC-MS Methods. ResearchGate. [Link]
-
Tan, Y. S., et al. (2022). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Organic & Biomolecular Chemistry, 20(47), 9403-9407. [Link]
-
Patel, N. (2023). Antibody-Drug Conjugates: Understanding Associated Drug Design and Pharmacology. AMWA Journal, 38(2), 64-68. [Link]
-
Li, J., & Chen, P. R. (2016). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. Chemical Society Reviews, 45(17), 4862-4873. [Link]
-
Miller, M. L., et al. (2022). A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1843. [Link]
-
Hedrich, W. D., et al. (2018). Antibody–drug conjugates: Pharmacokinetic/pharmacodynamic modeling, preclinical characterization, clinical studies, and lessons learned. Clinical Pharmacokinetics, 57(6), 687-703. [Link]
-
Browne, F., et al. (2020). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Chemical Society Reviews, 49(1), 112-128. [Link]
-
Watanabe, T., et al. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 67(22), 18453-18468. [Link]
-
van der Zouwen, C., et al. (2023). Recent Advances in Bioorthogonal Ligation and Bioconjugation. ChemBioChem, 24(22), e202300481. [Link]
Sources
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Antibody–drug conjugates: Pharmacokinetic/pharmacodynamic modeling, pr" by William D. Hedrich, Tamer E. Fandy et al. [digitalcommons.usf.edu]
- 10. researchgate.net [researchgate.net]
- 11. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Tale of Two Strategies: Benchmarking 4-(3-Aminopropoxy)benzamide Against Established Crosslinkers in Protein Studies
A Senior Application Scientist's Guide to Navigating the Complexities of Protein Crosslinking
For researchers, scientists, and drug development professionals, the study of protein-protein interactions is fundamental to unraveling complex biological processes. Chemical crosslinkers are indispensable tools in this endeavor, providing a means to capture transient interactions and elucidate protein complex architecture. Traditionally, this has been the domain of amine-reactive crosslinkers that form direct covalent bonds between proteins. However, a more nuanced approach is emerging, one that modulates the cell's own enzymatic machinery for crosslinking. This guide delves into a comparative analysis of these two strategies, benchmarking the putative transglutaminase 2 (TG2) inhibitor, 4-(3-Aminopropoxy)benzamide, against the well-established amine-reactive crosslinker, Bis(sulfosuccinimidyl) suberate (BS3).
The Crossroads of Crosslinking: Two Distinct Mechanistic Philosophies
The choice of a crosslinking strategy is a critical experimental decision, with profound implications for the nature and validity of the results. The two approaches we will explore represent fundamentally different philosophies in achieving protein crosslinking.
Enzymatic Modulation: The Finesse of Targeted Inhibition
Certain cellular enzymes, such as transglutaminase 2 (TG2), are responsible for post-translationally crosslinking proteins by forming highly stable isopeptide bonds between glutamine and lysine residues.[1] This enzymatic process is crucial in various physiological and pathological states. A novel approach to controlling protein crosslinking is to modulate the activity of these enzymes. 4-(3-Aminopropoxy)benzamide belongs to a class of compounds that are structurally suggestive of TG2 inhibitors. By inhibiting TG2, such compounds can prevent or reduce the formation of specific protein crosslinks, offering a high degree of specificity.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="Figure 1: Mechanism of TG2-mediated crosslinking and its inhibition.", shape=plaintext, fontname="Arial", fontsize=9];
Direct Chemical Ligation: The Power of Amine-Reactivity
The more conventional approach to protein crosslinking involves the use of reagents that directly and covalently link amino acid residues. Among the most common are N-hydroxysuccinimide (NHS) esters, such as BS3. These molecules feature two NHS ester reactive groups that readily form stable amide bonds with primary amines, which are abundant in proteins at the N-terminus and on the side chains of lysine residues.[2] This method is robust and widely applicable but can be less specific than enzymatic modulation.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="Figure 2: Direct chemical crosslinking with BS3.", shape=plaintext, fontname="Arial", fontsize=9];
Head-to-Head Comparison: A Multifaceted Analysis
The choice between these two strategies hinges on the specific experimental goals. Below is a comparative analysis based on key performance indicators.
| Feature | 4-(3-Aminopropoxy)benzamide (as a TG2 Inhibitor) | BS3 (Amine-Reactive NHS Ester) |
| Mechanism | Indirectly modulates crosslinking by inhibiting TG2 enzyme activity. | Directly forms covalent amide bonds with primary amines. |
| Specificity | High: targets the specific substrate recognition of TG2. | Moderate: reacts with any accessible primary amine. |
| Control | Control is exerted by modulating enzyme activity (e.g., through inhibitor concentration). | Control is achieved by varying the crosslinker concentration and reaction time. |
| Cell Permeability | Dependent on the specific inhibitor's properties. | BS3 is water-soluble and generally membrane-impermeable.[3] |
| Potential Cytotoxicity | Varies among different benzamide derivatives.[4] | Can exhibit cytotoxicity at higher concentrations.[5] |
| Established Protocols | Assays focus on measuring TG2 activity inhibition.[6] | Well-established protocols for in vitro and in vivo crosslinking. |
In the Lab: Experimental Protocols for a Validated Comparison
To empirically benchmark these crosslinking strategies, a series of well-controlled experiments are necessary. Here, we provide detailed protocols for key assays.
Protocol 1: In Vitro Transglutaminase 2 (TG2) Activity Assay
This protocol allows for the evaluation of the inhibitory potential of compounds like 4-(3-Aminopropoxy)benzamide.
Materials:
-
Recombinant human TG2[7]
-
TG2 Assay Buffer (e.g., Tris-HCl, pH 7.5, with CaCl2 and DTT)[6]
-
Amine donor substrate (e.g., 5-(biotinamido)pentylamine)[8]
-
Amine acceptor substrate (e.g., a glutamine-containing peptide)[1]
-
4-(3-Aminopropoxy)benzamide and other test inhibitors
-
96-well microplate
-
Plate reader for colorimetric or fluorometric detection
Procedure:
-
Prepare serial dilutions of 4-(3-Aminopropoxy)benzamide and control inhibitors in TG2 Assay Buffer.
-
In a 96-well plate, add the TG2 enzyme to each well.
-
Add the inhibitor dilutions to the respective wells and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the amine donor and acceptor substrates to all wells.
-
Incubate the plate at 37°C for 60 minutes.[6]
-
Stop the reaction according to the specific assay kit instructions.
-
Measure the signal (absorbance or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="Figure 3: Workflow for TG2 Activity Assay.", shape=plaintext, fontname="Arial", fontsize=9];
Protocol 2: Protein Crosslinking with BS3
This protocol details a standard procedure for crosslinking proteins using an amine-reactive NHS ester.
Materials:
-
Purified protein solution
-
BS3 crosslinker[9]
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching Solution (e.g., 1M Tris-HCl, pH 7.5)
-
SDS-PAGE gels and reagents
-
Protein staining solution (e.g., Coomassie Blue)
Procedure:
-
Prepare a fresh solution of BS3 in the Reaction Buffer.
-
Add the BS3 solution to the protein sample to achieve the desired final concentration (typically a 20-fold molar excess of crosslinker to protein).
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM Tris.
-
Incubate for an additional 15 minutes at room temperature.
-
Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.
Protocol 3: Cytotoxicity Assessment via MTT Assay
This assay is crucial for evaluating the potential toxicity of crosslinking agents on cultured cells.[10]
Materials:
-
Cultured cells in a 96-well plate
-
4-(3-Aminopropoxy)benzamide, BS3, and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[11]
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
96-well plate reader
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a desired period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan crystals.[12]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="Figure 4: Workflow for MTT Cytotoxicity Assay.", shape=plaintext, fontname="Arial", fontsize=9];
Concluding Remarks: A Strategic Choice for Your Research
The selection of a crosslinking strategy is not a one-size-fits-all decision. The traditional, direct approach offered by amine-reactive crosslinkers like BS3 provides a powerful and straightforward method for capturing protein interactions. In contrast, the nuanced, indirect approach of modulating enzymatic crosslinking with inhibitors such as 4-(3-Aminopropoxy)benzamide offers a higher degree of specificity, targeting the intricate machinery of the cell itself.
For researchers aiming to study the role of specific enzymatic crosslinking events in biological processes, TG2 inhibitors present a compelling option. However, for broader applications in protein complex discovery and stabilization, the well-established and robust performance of NHS esters remains a gold standard. Ultimately, the optimal choice will depend on the specific research question, the biological system under investigation, and the level of specificity required. A thorough understanding of the mechanisms and a careful consideration of the experimental design are paramount to obtaining meaningful and reliable data in the fascinating world of protein interactions.
References
-
Transglutaminase2: An Enduring Enzyme in Diabetes and Age-Related Metabolic Diseases. (n.d.). Retrieved from [Link]
-
BS3 Crosslinker Reagent. (n.d.). Cyanagen. Retrieved from [Link]
-
Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). (2015). Analytical Methods, 7(12), 5034-5040. [Link]
-
Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States. (2014). Journal of Medicinal Chemistry, 57(20), 8238-8250. [Link]
-
Structure–activity relationships of hydrophobic small molecule irreversible inhibitors of tissue transglutaminase. (2018). Bioorganic & Medicinal Chemistry, 26(19), 5271-5279. [Link]
-
Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo. (2010). Biochemical Pharmacology, 79(10), 1435-1442. [Link]
-
In vitro Crosslinking Reactions and Substrate Incorporation Assays for The Identification of Transglutaminase-2 Protein Substrates. (2018). Journal of Visualized Experiments, (139), 58220. [Link]
-
Novel irreversible peptidic inhibitors of transglutaminase 2. (2019). RSC Medicinal Chemistry, 10(4), 453-460. [Link]
-
Inhibition of Transglutaminase 2 as a Therapeutic Strategy in Celiac Disease—In Vitro Studies in Intestinal Cells and Duodenal Biopsies. (2020). International Journal of Molecular Sciences, 21(23), 9099. [Link]
-
Evaluating the efficacy of protein quantification methods on membrane proteins. (2019). Scientific Reports, 9(1), 1-10. [Link]
-
Bissulfosuccinimidyl suberate. (n.d.). In Wikipedia. Retrieved from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. (2015). G-Biosciences. Retrieved from [Link]
-
ELISA Kit for Transglutaminase 2, Tissue (TGM2). (n.d.). Cloud-Clone Corp. Retrieved from [Link]
-
Inhibition of transamidase activity, TG2 expression, and effects of... (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2. (2014). Journal of Medicinal Chemistry, 57(23), 9875-9885. [Link]
-
The Oral Transglutaminase 2 Inhibitor ZED1227 Accumulates in the Villous Enterocytes in Celiac Disease Patients during Gluten Challenge and Drug Treatment. (2023). International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Transglutaminase 2: A Molecular Swiss Army Knife. (2008). The FEBS Journal, 275(8), 1715-1727. [Link]
-
Utilizing Bradford Assay for Protein Concentration Calculation. (n.d.). BioAgilytix. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
BS3 Crosslinker. (n.d.). PubChem. Retrieved from [Link]
-
Convenient Synthesis of N-Hydroxysuccinimide Esters from Carboxylic Acids Using Triphosgene. (2016). ResearchGate. Retrieved from [Link]
-
Novel irreversible peptidic inhibitors of transglutaminase 2. (2019). RSC Medicinal Chemistry, 10(4), 453-460. [Link]
-
2Q3Z: Transglutaminase 2 undergoes large conformational change upon activation. (2007). RCSB PDB. Retrieved from [Link]
-
Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. (1990). Journal of Cancer Research and Clinical Oncology, 116(5), 459-465. [Link]
-
Activation and inhibition of transglutaminase 2 in mice. (2012). PLOS ONE, 7(2), e30642. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Activation and Inhibition of Transglutaminase 2 in Mice. (2012). PLOS ONE, 7(2), e30642. [Link]
-
Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States. (2014). ResearchGate. Retrieved from [Link]
-
A Randomized Trial of a Transglutaminase 2 Inhibitor for Celiac Disease. (2021). The New England Journal of Medicine, 385(1), 35-45. [Link]
-
Quantifying proteins using the Bradford method. (n.d.). QIAGEN. Retrieved from [Link]
-
Takeda Enters Collaboration and Licensing Agreement with Zedira and Dr. Falk Pharma to Develop First-in-Class Celiac Disease Therapy. (2022). Takeda. Retrieved from [Link]
-
n-hydroxysuccinimide nhs ester: Topics by Science.gov. (n.d.). Retrieved from [Link]
-
Cystamine and cysteamine as inhibitors of transglutaminases in vivo. (2010). ResearchGate. Retrieved from [Link]
-
Paving the Way for CCK2R-Targeted Peptide Receptor Radionuclide Therapy with [ 177 Lu]Lu-DOTA-MGS5 in Patients with Small Cell Lung Cancer. (2022). Cancers, 14(15), 3747. [Link]
-
Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism. (2018). Biochemistry, 57(14), 2145-2155. [Link]
-
The propensity for deamidation and transamidation of peptides by transglutaminase 2 is dependent on substrate affinity and reaction conditions. (2012). The FEBS Journal, 279(19), 3645-3657. [Link]
-
What are the key milestones for ZED1227 in Dr. Falma's pipeline? (2025). Patsnap Synapse. Retrieved from [Link]
-
Cystamine and Cysteamine As Inhibitors of Transglutaminases In Vivo. (2018). Touro Scholar. Retrieved from [Link]
-
Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease. (2021). ResearchGate. Retrieved from [Link]
Sources
- 1. Transglutaminase2: An Enduring Enzyme in Diabetes and Age-Related Metabolic Diseases [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. covachem.com [covachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. In vitro Crosslinking Reactions and Substrate Incorporation Assays for The Identification of Transglutaminase-2 Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. cyanagen.com [cyanagen.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Orthogonal Validation of Synthesized 4-(3-Aminopropoxy)benzamide: A Comparative Analysis of NMR, Mass Spectrometry, and HPLC
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a newly synthesized molecule's identity and purity is the bedrock upon which all subsequent biological and pharmacological studies are built. This guide provides an in-depth, comparative analysis of the three most powerful and ubiquitous analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Using the synthesized small molecule, 4-(3-Aminopropoxy)benzamide, as a practical exemplar, we will explore the nuanced strengths and orthogonal nature of each technique, moving beyond a simple recitation of protocols to a deeper understanding of the causality behind our experimental choices.
The Imperative of Orthogonal Validation
In the rigorous landscape of pharmaceutical development, reliance on a single analytical technique is a significant vulnerability. Each method interrogates a different physical or chemical property of the molecule. By employing orthogonal methods—techniques that measure the same attribute through different principles—we construct a multi-dimensional and self-validating system of evidence. This approach significantly reduces the probability of overlooking impurities or misinterpreting structural features, thereby ensuring the integrity of our research.
Unveiling the Molecular Architecture: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the unparalleled gold standard for the elucidation of molecular structure.[1] It provides a detailed map of the atomic connectivity within a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
The "Why" Behind the NMR Experiment: Causality in Method Design
The power of NMR lies in its ability to provide unambiguous structural information. For 4-(3-Aminopropoxy)benzamide, a ¹H NMR spectrum will reveal the number of distinct proton environments, their relative numbers (through integration), their electronic environments (through chemical shift), and their proximity to neighboring protons (through spin-spin splitting). A ¹³C NMR spectrum complements this by identifying the number of unique carbon environments. This detailed structural fingerprint is indispensable for confirming that the intended molecule has indeed been synthesized.
Experimental Protocol: ¹H and ¹³C NMR of 4-(3-Aminopropoxy)benzamide
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized 4-(3-Aminopropoxy)benzamide. The sample should be dry and free of particulate matter.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for polar molecules like our target compound, ensuring good solubility.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz or higher) to ensure adequate spectral dispersion.
-
The sample is inserted into the magnet, and the magnetic field is "locked" onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field across the sample, which is critical for obtaining sharp, well-resolved peaks.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, the number of scans, and the relaxation delay.
-
For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Data Interpretation: A Representative ¹H NMR Spectrum
While the actual spectrum would be generated from the synthesized sample, a representative ¹H NMR spectrum of 4-(3-Aminopropoxy)benzamide in DMSO-d₆ would be expected to show distinct signals corresponding to the aromatic protons, the protons of the aminopropoxy chain, and the amide protons. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns would reveal their connectivity.
Confirming the Molecular Blueprint: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] It is an indispensable tool for confirming the molecular weight of a synthesized compound and can provide valuable structural information through the analysis of fragmentation patterns.
The Rationale for Mass Spectrometry in Identity Confirmation
The primary role of MS in this context is to provide a rapid and highly sensitive confirmation of the molecular weight of 4-(3-Aminopropoxy)benzamide. This provides strong evidence that the correct elemental composition has been achieved in the synthesis. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high accuracy, allowing for the determination of the molecular formula.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
1. Sample Preparation:
-
Prepare a dilute solution of the synthesized 4-(3-Aminopropoxy)benzamide (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
2. Instrument Setup and Data Acquisition:
-
The sample solution is introduced into the ESI source of the mass spectrometer.
-
A high voltage is applied to the tip of the infusion needle, causing the sample to form a fine spray of charged droplets.
-
The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.
-
The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their m/z ratio.
-
The detector records the abundance of each ion, generating a mass spectrum.
Data Interpretation: Expected Mass Spectrum of 4-(3-Aminopropoxy)benzamide
The ESI-MS spectrum of 4-(3-Aminopropoxy)benzamide would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The exact mass of this ion, as determined by HRMS, should match the calculated theoretical mass for the molecular formula C₁₀H₁₅N₂O₂⁺. Fragmentation of the molecule within the mass spectrometer can also occur, providing additional structural information. For benzamides, a common fragmentation pathway involves the cleavage of the amide bond.[3][4]
Quantifying Purity: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, primarily used to separate, identify, and quantify the components of a mixture.[5] For our purposes, its most critical application is the determination of the purity of the synthesized 4-(3-Aminopropoxy)benzamide and the detection of any related substances or impurities.
The Logic of Chromatographic Purity Assessment
HPLC separates molecules based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). By developing a method that can resolve the target compound from potential impurities (such as starting materials, by-products, or degradation products), we can accurately quantify the purity of our synthesized material. The area under the chromatographic peak is proportional to the concentration of the analyte.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
1. Mobile Phase and Sample Preparation:
-
A common mobile phase for the analysis of moderately polar compounds like 4-(3-Aminopropoxy)benzamide is a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
The sample is accurately weighed and dissolved in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a versatile choice for this type of analysis.
-
Mobile Phase: A gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure the elution of both polar and non-polar impurities.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm) is commonly employed.
3. Data Analysis:
-
The chromatogram is recorded, and the area of the peak corresponding to 4-(3-Aminopropoxy)benzamide is measured.
-
The areas of any impurity peaks are also measured.
-
The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.
Comparative Analysis: A Head-to-Head Look at the Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | High-Performance Liquid Chromatography (HPLC) |
| Primary Application | Structural Elucidation & Identification | Molecular Weight Determination & Identification | Purity Assessment & Quantification |
| Strengths | - Unambiguous structure determination[1]- Provides detailed connectivity information- Inherently quantitative (qNMR)[6] | - High sensitivity[7]- Accurate molecular weight determination (HRMS)- Provides fragmentation information for structural clues | - High resolving power for complex mixtures- Excellent for quantifying impurities[5]- Well-established and robust technique |
| Limitations | - Relatively low sensitivity[8]- Requires higher sample amounts- Complex spectra for large molecules | - Does not provide detailed connectivity information- Fragmentation can be complex to interpret- Ionization efficiency can vary | - Requires a reference standard for absolute quantification- Co-eluting impurities can be missed- Method development can be time-consuming |
| Typical Sample Amount | 5-25 mg (¹H), 50-100 mg (¹³C) | 1-10 µg | 10-100 µg |
| Analysis Time | Minutes to hours | Minutes | 15-60 minutes per sample |
| Cost | High initial investment and maintenance[9] | Moderate to high initial investment | Moderate initial investment and operating costs[9] |
Visualizing the Workflow: An Orthogonal Approach
Caption: Orthogonal workflow for the validation of synthesized compounds.
Conclusion: A Triad of Trustworthiness
The validation of a synthesized compound such as 4-(3-Aminopropoxy)benzamide is not a matter of choosing the "best" analytical technique, but rather of leveraging the synergistic power of orthogonal methods. NMR spectroscopy provides the definitive structural blueprint, mass spectrometry confirms the molecular weight with high sensitivity, and HPLC meticulously quantifies the purity. Together, this triad of techniques forms a robust and self-validating system that ensures the identity, purity, and quality of the synthesized molecule, providing a solid foundation for all subsequent research and development activities. This rigorous, multi-faceted approach is the hallmark of sound scientific practice in the pharmaceutical industry.
References
-
The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Differences in HPLC and NMR: Structural Elucidation Relevance. (2025, September 19). Patsnap. Retrieved January 26, 2026, from [Link]
-
Benzamide-simplified mass spectrum. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
4-Amino-2-[3-(methylamino)-3-oxopropoxy]benzamide. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. (n.d.). Science Publishing Group. Retrieved January 26, 2026, from [Link]
-
Purity by Absolute qNMR Instructions. (n.d.). University of Illinois Chicago. Retrieved January 26, 2026, from [Link]
-
Pharmaceutical Cost of Quality Analysis. (2025, April 4). RiverArk. Retrieved January 26, 2026, from [Link]
-
Directly coupled HPLC-NMR and HPLC-NMR-MS in pharmaceutical research and development. (2025, August 6). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Identification and structure elucidation by NMR spectroscopy. (2025, August 5). ResearchGate. Retrieved January 26, 2026, from [Link]
-
HPLC/NMR and related hyphenated NMR methods. (2025, August 7). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Cost-effectiveness analysis and efficient use of the pharmaceutical budget: the key role of clinical pharmacologists. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC. (n.d.). bepls. Retrieved January 26, 2026, from [Link]
-
Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022?. (2025, August 5). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). MDPI. Retrieved January 26, 2026, from [Link]
-
Biomolecular Delta Mass. (n.d.). ABRF. Retrieved January 26, 2026, from [Link]
-
1H NMR: Structural Elucidation I. (2020, June 24). YouTube. Retrieved January 26, 2026, from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochlorid. (n.d.). Retrieved January 26, 2026, from [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences. Retrieved January 26, 2026, from [Link]
-
Related Substances method development by HPLC. (2021, October 27). YouTube. Retrieved January 26, 2026, from [Link]
-
Quantitative NMR. (n.d.). National Metrology Institute of Japan. Retrieved January 26, 2026, from [Link]
-
Speeding Development and Reducing Costs with Analytical Quality by Design. (2017, June 5). Hovione. Retrieved January 26, 2026, from [Link]
-
bmse000668 Benzamide at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved January 26, 2026, from [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. Retrieved January 26, 2026, from [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018, June 12). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. (n.d.). Waters. Retrieved January 26, 2026, from [Link]
-
Analytical Techniques in Pharmaceutical Analysis. (2024, December 13). Retrieved January 26, 2026, from [Link]
-
Stimuli Article (qNMR). (n.d.). US Pharmacopeia. Retrieved January 26, 2026, from [Link]
-
High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024, August 8). Veeprho. Retrieved January 26, 2026, from [Link]
-
Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. (2013, September 4). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. (n.d.). Retrieved January 26, 2026, from [Link]
-
Structure Elucidation by NMR. (n.d.). Hypha Discovery. Retrieved January 26, 2026, from [Link]
-
Use and qualification of primary and secondary standards employed in quantitative 1H NMR spectroscopy of pharmaceuticals. (2025, August 7). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024, December 5). JoVE. Retrieved January 26, 2026, from [Link]
-
HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Analytical Method Development of Related Substances by HPLC for Bendamustine Hydrochloride. (n.d.). Human Journals. Retrieved January 26, 2026, from [Link]
-
Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry and deuterium labeling. (2025, August 7). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.). Retrieved January 26, 2026, from [Link]
-
HPLC profiles of the reaction mixture and purity analysis during the.... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
N-(2-acetylphenyl)-4-(3-chloropropoxy)benzamide. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Native Top-Down Mass Spectrometry with Collisionally Activated Dissociation Yields Higher-Order Structure Information for Protein Complexes. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
ESTIMATION OF SOME COMPOUNDS IN BIOLOGICAL AND PHARMACEUTICAL SAMPLES USING HPLC TECHNOLOGY. (2023, September 9). Retrieved January 26, 2026, from [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
Evaluating the Bystander Effect of Antibody-Drug Conjugates with Novel Linkers: A Comparative Guide Featuring 4-(3-Aminopropoxy)benzamide
For researchers, scientists, and drug development professionals, the optimization of antibody-drug conjugates (ADCs) represents a frontier in targeted cancer therapy. A critical, yet nuanced, aspect of ADC efficacy is the bystander effect : the ability of a payload released from a target cancer cell to kill neighboring, antigen-negative tumor cells.[1][] This phenomenon is particularly crucial for treating heterogeneous tumors, where not all cells express the target antigen.[1]
The capacity for bystander killing is largely dictated by the design of the linker connecting the antibody to the cytotoxic payload.[1][3] A cleavable linker that releases a membrane-permeable payload is essential for this effect.[][3] This guide provides a framework for evaluating the bystander effect of ADCs employing novel linker technologies, using the hypothetical 4-(3-Aminopropoxy)benzamide linker as a case study. We will compare its potential performance with well-characterized ADCs, providing the experimental methodologies required for a thorough assessment.
The Mechanism of the Bystander Effect: A Stepwise Cascade
The bystander effect is not a simple event but a cascade that depends on the successful execution of several steps. The failure of any one of these steps can abrogate the ability of an ADC to kill neighboring antigen-negative cells.
-
Targeting and Internalization: The ADC binds to its target antigen on the surface of a cancer cell (Ag+) and is internalized, typically via an endosome.
-
Lysosomal Trafficking and Cleavage: The ADC-antigen complex is trafficked to the lysosome. Inside the lysosome, the acidic environment and specific enzymes (like Cathepsin B) cleave the linker, liberating the payload.[]
-
Payload Release and Diffusion: For a bystander effect to occur, the released payload must be able to escape the lysosome and the target cell. This requires the payload to be sufficiently non-polar and membrane-permeable.[1][][4]
-
Bystander Cell Killing: The diffused payload enters adjacent antigen-negative (Ag-) cells and exerts its cytotoxic effect, for instance, by inducing DNA damage or disrupting microtubules.[5]
Caption: Mechanism of the ADC bystander effect.
The Role of the Linker: A Focus on 4-(3-Aminopropoxy)benzamide
The linker is the linchpin of the bystander effect. Non-cleavable linkers , such as the thioether linker in Trastuzumab emtansine (T-DM1), require the complete degradation of the antibody in the lysosome. This process leaves a charged amino acid remnant attached to the payload, rendering it membrane-impermeable and thus incapable of a bystander effect.[3]
In contrast, cleavable linkers are designed to release the payload in its native, often more lipophilic and membrane-permeable, form.[3] A prominent example is the valine-citrulline (vc) peptide linker, which is cleaved by lysosomal proteases like Cathepsin B.[6]
The hypothetical 4-(3-Aminopropoxy)benzamide linker likely functions as a self-immolative spacer. In this proposed mechanism, after an initial cleavage event (e.g., by an enzyme acting on an adjacent peptide sequence), the aminopropoxybenzamide moiety would undergo a cascade of electronic rearrangements, leading to the clean release of the payload. This "self-immolation" is critical to ensure that no part of the linker remains attached to the payload that could hinder its membrane permeability.
Caption: Structure of an ADC with a cleavable linker system.
Part 1: In Vitro Evaluation of the Bystander Effect
To quantitatively assess the bystander killing capacity of an ADC, a series of in vitro experiments are essential. These assays are designed to distinguish between direct cytotoxicity on antigen-positive cells and the indirect killing of antigen-negative cells.
Experimental Workflow: In Vitro Assays
Caption: Workflow for in vitro bystander effect evaluation.
Protocol 1: Co-culture Cytotoxicity Assay
This assay directly measures the killing of antigen-negative cells when they are in the presence of antigen-positive cells and the ADC.[7][8]
Materials:
-
Antigen-positive (Ag+) cell line (e.g., SK-BR-3 for HER2).
-
Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein like GFP (e.g., MCF7-GFP).[7]
-
Test ADC (with 4-(3-Aminopropoxy)benzamide linker).
-
Positive Control: An ADC with a known strong bystander effect (e.g., Trastuzumab deruxtecan/T-DXd).
-
Negative Control: An ADC with no bystander effect (e.g., Trastuzumab emtansine/T-DM1).
-
Cell culture medium and supplements.
-
96-well plates.
-
Flow cytometer or high-content imaging system.
Procedure:
-
Cell Seeding: Seed a 1:1 mixture of Ag+ and Ag- cells in a 96-well plate. The total cell density should allow for several days of growth.
-
ADC Treatment: After 24 hours, treat the co-cultures with serial dilutions of the test ADC, positive control, and negative control. Include an untreated control.
-
Incubation: Incubate the plates for 72-96 hours.
-
Cell Viability Measurement:
-
Harvest the cells by trypsinization.
-
Analyze the cell suspension by flow cytometry.
-
Gate on the GFP-positive population (Ag- cells) and quantify their viability (e.g., using a viability dye like DAPI or Propidium Iodide).
-
-
Data Analysis: Plot the percentage of viable Ag- cells against the ADC concentration to determine the IC50 for the bystander effect.
Protocol 2: Conditioned Medium Transfer Assay
This assay confirms that the killing of Ag- cells is due to a secreted, stable cytotoxic agent released from the Ag+ cells.[7]
Materials:
-
Same as Protocol 1, but the Ag- cell line does not need to be fluorescent.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo).
Procedure:
-
Generate Conditioned Medium:
-
Seed Ag+ cells in a 6-well plate and allow them to adhere.
-
Treat the cells with a fixed, high concentration (e.g., 10x IC50 on Ag+ cells) of each ADC for 48-72 hours.
-
Collect the culture supernatant. This is the "conditioned medium."
-
Filter the conditioned medium to remove any detached cells.
-
-
Treat Ag- Cells:
-
Seed Ag- cells in a 96-well plate.
-
After 24 hours, replace the medium with the collected conditioned medium.
-
-
Incubation: Incubate the Ag- cells for 72 hours.
-
Cell Viability Measurement: Measure the viability of the Ag- cells using a standard assay like MTT or CellTiter-Glo.
-
Data Analysis: Compare the viability of Ag- cells treated with conditioned medium from the different ADC groups.
Comparative Data (Hypothetical)
| ADC | Linker Type | Payload Permeability | Co-culture IC50 on Ag- cells | Conditioned Medium Effect on Ag- cells |
| Test ADC | Cleavable (Aminopropoxybenzamide) | High (Predicted) | 5 nM | Significant cell death |
| T-DXd | Cleavable (Peptide) | High | 8 nM | Significant cell death |
| T-DM1 | Non-cleavable | Low | >1000 nM | No effect |
Part 2: In Vivo Evaluation of the Bystander Effect
While in vitro assays are crucial, demonstrating the bystander effect in a more complex tumor microenvironment is the gold standard. This is typically achieved using a xenograft model with a mixed population of tumor cells.
Experimental Workflow: In Vivo Model
Caption: Workflow for in vivo bystander effect evaluation.
Protocol 3: Heterogeneous Tumor Xenograft Model
This model mimics a heterogeneous tumor to assess the ADC's ability to eliminate both antigen-positive and -negative cells in vivo.[6][9]
Materials:
-
Antigen-positive (Ag+) cell line.
-
Antigen-negative (Ag-) cell line, stably expressing luciferase for in vivo imaging.
-
Immunodeficient mice (e.g., SCID or NSG).
-
Test ADC, positive control (T-DXd), negative control (T-DM1), and vehicle control.
-
Calipers for tumor measurement.
-
In vivo bioluminescence imaging system.
-
Luciferin substrate.
Procedure:
-
Cell Implantation: Prepare a 1:1 mixture of Ag+ and Ag- (luciferase-tagged) cells. Subcutaneously implant approximately 5-10 million total cells into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to an average size of 100-150 mm³. Randomize mice into treatment groups.
-
ADC Administration: Administer the ADCs (typically a single dose, intravenously) at their respective optimal doses.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Perform bioluminescence imaging weekly to specifically monitor the population of Ag- cells. A strong bystander effect will result in a reduction of the bioluminescent signal.
-
-
Endpoint: Continue the study until tumors in the control group reach the predetermined endpoint size.
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Plot the change in bioluminescence signal over time.
-
At the end of the study, tumors can be excised for immunohistochemistry (IHC) to visualize the remaining Ag+ and Ag- cells.
-
Comparative Data (Hypothetical)
| ADC | Tumor Growth Inhibition (%) | Change in Bioluminescence |
| Vehicle | 0% | Signal increases |
| Test ADC | 90% | Strong signal reduction |
| T-DXd | 85% | Strong signal reduction |
| T-DM1 | 40% | Signal continues to increase |
Discussion: Balancing Efficacy and Toxicity
The hypothetical data presented suggest that an ADC with a 4-(3-Aminopropoxy)benzamide linker could exhibit a potent bystander effect, comparable to or even exceeding that of T-DXd. A significant reduction in the Ag- cell population in both in vitro and in vivo models would validate the linker's ability to release a membrane-permeable payload effectively.
However, a powerful bystander effect is a double-edged sword. The same properties that allow a payload to kill adjacent cancer cells could also allow it to diffuse into nearby healthy tissue, leading to off-target toxicity.[10] Therefore, the therapeutic window of an ADC with a strong bystander effect must be carefully evaluated. Factors such as the stability of the linker in circulation and the expression profile of the target antigen in healthy tissues are critical considerations.
Conclusion
Evaluating the bystander effect of a novel ADC linker, such as the proposed 4-(3-Aminopropoxy)benzamide, requires a systematic and comparative approach. By employing a combination of in vitro co-culture and conditioned medium assays, alongside in vivo heterogeneous xenograft models, researchers can build a comprehensive profile of the ADC's performance. Comparing the results to well-established benchmarks like T-DXd and T-DM1 provides essential context for the linker's efficacy. Ultimately, the goal is to design ADCs with a bystander effect potent enough to overcome tumor heterogeneity while maintaining a favorable safety profile, thereby delivering on the promise of truly targeted and effective cancer therapy.
References
-
Biopharma PEG. (2022, May 23). The Bystander Effect of ADCs. [Link]
-
Technology Networks. (n.d.). Bystander Effect of Antibody-drug Conjugates (ADCs). [Link]
-
Singh, A. P., Sharma, S., & Shah, D. K. (2019). Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates. The AAPS journal, 21(5), 85. [Link]
-
Smith, C. S., et al. (2022). Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates. Molecular Cancer Therapeutics, 21(2), 253–263. [Link]
-
Giugliano, F., Corti, C., Tarantino, P., Michelini, F., & Curigliano, G. (2022). Bystander effect of antibody–drug conjugates: fact or fiction?. Current Oncology Reports, 24(7), 809-817. [Link]
-
Agilent. (n.d.). In vitro real-time evaluation of bystander effects of antibody-drug conjugates. [Link]
-
Okeley, N. M., et al. (2016). Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models. Cancer Research, 76(9), 2710–2719. [Link]
-
Ogitani, Y., et al. (2016). Bystander killing effect of DS-8201a, a novel anti-HER2 antibody–drug conjugate, in tumors with HER2 heterogeneity. Cancer Science, 107(7), 1039-1046. [Link]
-
Vincerx Pharma. (2023, August 30). Addressing Bystander Effect & Toxicity In ADC Development. [Link]
-
ICE Bioscience. (n.d.). In Vitro Bystander Effect Assays. [Link]
-
Ibrahim, S. M., Abdelmoaty, A., & Helmy, A. (2023). Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity. Cancer Treatment and Research Communications, 37, 100769. [Link]
Sources
- 1. biochempeg.com [biochempeg.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Bystander Effect Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 10. m.youtube.com [m.youtube.com]
A Researcher's Guide to Site-Specific Conjugation of 4-(3-Aminopropoxy)benzamide
For researchers and professionals in drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule 4-(3-aminopropoxy)benzamide is a valuable building block. Its structure offers distinct functional groups, but achieving site-specific conjugation is paramount for the homogeneity and efficacy of the final construct. This guide provides an in-depth comparison of the potential conjugation sites, supported by chemical principles and detailed experimental protocols for validation.
The Central Question: Where Does Conjugation Occur?
The structure of 4-(3-aminopropoxy)benzamide presents two primary nitrogen-containing functional groups: a terminal primary aliphatic amine (-NH₂) and a primary aromatic amide (-CONH₂). From a chemical standpoint, the terminal primary amine is the overwhelmingly favored site for conjugation with common electrophilic reagents.
Key Insight: The difference in reactivity stems from nucleophilicity. The lone pair of electrons on the nitrogen of the aliphatic amine is readily available to attack an electrophile. In contrast, the lone pair on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic and less likely to engage in conjugation reactions under standard conditions[1][2].
While theoretically, the amide could undergo reactions like transamidation, such processes typically require harsh conditions, such as high temperatures and specific activators, which are incompatible with sensitive biomolecules[3]. Therefore, for typical bioconjugation, the reaction selectively occurs at the primary amine.
Comparing the Potential Conjugation Sites
| Feature | Primary Aliphatic Amine (-CH₂-NH₂) | Primary Aromatic Amide (-CONH₂) |
| Nucleophilicity | High | Very Low |
| Electron Availability | Localized lone pair on nitrogen | Lone pair delocalized by resonance with carbonyl |
| Reactivity | Highly reactive with common electrophiles (e.g., NHS esters) | Generally unreactive under standard bioconjugation conditions |
| Typical Reaction | Forms stable amide bonds via acylation[1][4]. | May undergo transamidation under harsh conditions (e.g., high heat, specific catalysts)[3]. |
| Likelihood of Conjugation | Primary Site | Negligible |
Experimental Validation: A Self-Validating Workflow
Confirming the site of conjugation is a critical step. A multi-pronged analytical approach ensures the integrity of your final molecule. This workflow is designed to be self-validating, where results from each technique corroborate the others.
Caption: Workflow for conjugation and validation.
Step 1: The Conjugation Reaction (Example with NHS Ester)
N-Hydroxysuccinimide (NHS) esters are frequently used reagents that selectively react with primary aliphatic amines to form stable amide bonds[4][5].
Protocol:
-
Dissolve Reagents: Dissolve 4-(3-aminopropoxy)benzamide in a suitable buffer with a pH of 8.3-8.5, such as 0.1 M sodium bicarbonate buffer[6][7]. In a separate vial, dissolve a 5-10 molar excess of the NHS ester reagent in an organic solvent like DMSO or DMF[4][6].
-
Reaction: Add the NHS ester solution to the solution of 4-(3-aminopropoxy)benzamide.
-
Incubation: Allow the reaction to proceed for at least 4 hours at room temperature or overnight on ice[7]. The reaction mixture may tend to acidify over time due to the hydrolysis of the NHS ester; for large-scale reactions, monitoring the pH is advisable[7].
-
Purification: Purify the resulting conjugate using an appropriate method such as reversed-phase HPLC to separate the product from unreacted starting materials and byproducts.
Caption: NHS ester reaction with a primary amine.
Step 2: Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides a direct readout of the molecular weight of the product, confirming that a single conjugation event has occurred.
Methodology:
-
Technique: Utilize Electrospray Ionization Mass Spectrometry (ESI-MS) for its soft ionization, which keeps the conjugate intact.
-
Expected Result: The mass spectrum should show a molecular ion peak corresponding to the sum of the molecular weight of 4-(3-aminopropoxy)benzamide and the molecular weight of the conjugated molecule, minus the mass of the leaving group (e.g., NHS).
-
Nitrogen Rule: According to the nitrogen rule in mass spectrometry, a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular weight[8][9]. 4-(3-aminopropoxy)benzamide has two nitrogen atoms. If it is conjugated to a molecule with an odd number of nitrogens, the resulting product will have an odd molecular weight. This can be a useful diagnostic clue[10].
-
Fragmentation: In tandem MS (MS/MS), the fragmentation pattern can further confirm the conjugation site. Cleavage will typically occur at the newly formed amide bond or via alpha-cleavage adjacent to the nitrogen atoms, providing structural information[9][10].
Step 3: Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for unambiguously determining the precise location of the conjugation.
Methodology:
-
Sample Preparation: Dissolve the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis of ¹H NMR Spectra:
-
Disappearance of Amine Protons: The broad signal corresponding to the primary amine protons (-NH₂) of the starting material will disappear.
-
Appearance of Amide Proton: A new, typically broad signal for the newly formed amide proton (-NH-) will appear, often further downfield.
-
Shifts in Adjacent Protons: The protons on the carbon adjacent to the primary amine (the α-carbon) will show a significant downfield shift due to the electron-withdrawing effect of the newly formed amide bond. The protons of the benzamide group should remain largely unshifted, providing clear evidence that the reaction did not occur at that site.
-
-
Analysis of ¹³C NMR Spectra:
-
The carbon signals of the propyl chain, particularly the carbon directly bonded to the nitrogen, will exhibit shifts confirming the change in the chemical environment. The aromatic and benzamide carbon signals should show minimal changes.
-
| Technique | Expected Result for Conjugation at Primary Amine |
| Mass Spectrometry | Molecular ion peak equals the sum of reactants' molecular weights (minus leaving group). |
| ¹H NMR | Disappearance of primary amine (-NH₂) signal; appearance of new amide (-NH-) signal; downfield shift of adjacent methylene (-CH₂-) protons. |
| ¹³C NMR | Downfield shift of the carbon adjacent to the primary amine. |
Conclusion
For drug development professionals, understanding the inherent reactivity of linker molecules like 4-(3-aminopropoxy)benzamide is fundamental. The scientific evidence overwhelmingly supports the terminal primary aliphatic amine as the exclusive site of conjugation under standard bioconjugation conditions. This selectivity is a key advantage, ensuring the production of homogeneous and well-defined conjugates. By employing a robust analytical workflow combining mass spectrometry and NMR spectroscopy, researchers can definitively validate the conjugation site, ensuring the quality and reliability of their final products.
References
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, September 20). 24.7 Reactions of Amines. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]
-
OpenStax. (2023, September 20). Organic Chemistry: 24.7 Reactions of Amines. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Transamidation of benzamide with primary amines. Retrieved from [Link]
-
Abzena. (n.d.). Bioconjugate Analytical Method Development & Validation. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 24.7 Reactions of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. Video: Mass Spectrometry of Amines [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
A Comparative Guide to Assessing the Immunogenicity of 4-(3-Aminopropoxy)benzamide-Containing Conjugates
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison for assessing the immunogenicity of therapeutic conjugates containing 4-(3-Aminopropoxy)benzamide (4-APB). As the development of complex bioconjugates continues to accelerate, a thorough understanding of their potential immunogenicity is paramount for ensuring clinical safety and efficacy. This document offers a framework for evaluating 4-APB-containing conjugates, drawing comparisons with structurally related benzamide derivatives, namely procainamide and its metabolite, N-acetylprocainamide (NAPA), to elucidate key principles of hapten immunogenicity.
The Immunogenicity of Hapten-Carrier Conjugates: A Mechanistic Overview
Small molecules like 4-APB, known as haptens, are generally not immunogenic on their own. However, when conjugated to a larger carrier molecule, such as a protein, they can elicit an immune response, leading to the production of anti-drug antibodies (ADAs). This response is a critical consideration in the development of antibody-drug conjugates (ADCs) and other protein-small molecule conjugates, as ADAs can impact the pharmacokinetics, efficacy, and safety of the therapeutic.
The immunogenicity of a hapten-carrier conjugate is a multifactorial phenomenon influenced by:
-
The Hapten: The chemical structure, reactivity, and metabolic fate of the small molecule.
-
The Carrier: The choice of protein carrier, its origin (e.g., humanized, murine), and its intrinsic immunogenicity.
-
The Linker Chemistry: The method used to conjugate the hapten to the carrier can create new epitopes (neoepitopes) that may be immunogenic.
-
Hapten Density: The number of hapten molecules conjugated to a single carrier protein.
A T-cell dependent immune response is typically initiated when an antigen-presenting cell (APC) internalizes the hapten-carrier conjugate. The carrier protein is then processed into peptides that are presented on MHC class II molecules to T-helper cells. These activated T-cells, in turn, help B-cells that recognize the hapten to differentiate and produce hapten-specific antibodies.
Caption: T-Cell Dependent Immune Response to a Hapten-Carrier Conjugate.
Comparative Analysis: 4-APB vs. Procainamide and N-Acetylprocainamide (NAPA)
To understand the potential immunogenicity of 4-APB, it is instructive to compare it with structurally similar benzamide-containing drugs for which clinical immunogenicity data are available. Procainamide, an antiarrhythmic drug, is a well-documented example of a small molecule that can induce an autoimmune response, specifically a lupus-like syndrome, in a significant percentage of patients undergoing long-term therapy[1]. This response is largely attributed to its aromatic amine group and its N-oxidized metabolites[2].
In contrast, N-acetylprocainamide (NAPA), the major metabolite of procainamide, is significantly less likely to induce this lupus syndrome[3][4]. This stark difference in immunogenic potential, despite a relatively minor structural modification (acetylation of the aromatic amine), highlights the critical role that specific chemical moieties play in dictating the immunogenicity of a hapten.
The 4-APB molecule shares the benzamide core with procainamide and NAPA but differs in the side chain. The aminopropoxy side chain of 4-APB presents a different chemical entity to the immune system compared to the diethylaminoethyl group of procainamide.
| Feature | 4-(3-Aminopropoxy)benzamide (4-APB) | Procainamide | N-Acetylprocainamide (NAPA) |
| Core Structure | Benzamide | Benzamide | Benzamide |
| Key Functional Group | Primary aliphatic amine in the propoxy chain | Primary aromatic amine | Acetylated aromatic amine |
| Known Clinical Immunogenicity | Data not publicly available | High incidence of drug-induced lupus and autoantibodies[1] | Significantly lower incidence of lupus-like syndrome compared to procainamide[3][4][5] |
| Hypothesized Immunogenic Moiety | Potentially the entire molecule or neoepitopes formed upon conjugation | Aromatic amine and its N-oxidized metabolites[2] | N/A (acetylation mitigates immunogenicity) |
This comparison suggests that the primary aromatic amine of procainamide is a key driver of its immunogenicity. The acetylation of this group in NAPA likely alters its recognition by the immune system, leading to a more favorable safety profile. For 4-APB, the absence of a primary aromatic amine may suggest a lower intrinsic immunogenic potential compared to procainamide. However, the overall immunogenicity of a 4-APB conjugate will still be dependent on the factors outlined in the previous section.
A Tiered Approach to Immunogenicity Assessment
A systematic, tiered approach is essential for evaluating the immunogenicity of 4-APB-containing conjugates. This typically involves screening for the presence of ADAs, confirming their specificity, and characterizing their neutralizing potential.
Caption: Tiered Approach for Immunogenicity Testing.
Experimental Protocols
A. Screening Assay: Enzyme-Linked Immunosorbent Assay (ELISA)
The most common method for detecting ADAs is the bridging ELISA. In this assay, the 4-APB conjugate is used to capture and detect ADAs present in patient serum.
Protocol:
-
Coating: Coat microtiter plate wells with the 4-APB-carrier conjugate and incubate overnight at 4°C.
-
Washing: Wash the plates to remove unbound conjugate.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., BSA or non-fat dry milk in PBS).
-
Sample Incubation: Add patient serum samples and control samples (positive and negative) to the wells and incubate.
-
Washing: Wash the plates to remove unbound serum components.
-
Detection: Add a labeled (e.g., biotinylated or enzyme-conjugated) version of the 4-APB-carrier conjugate and incubate. This will form a "bridge" with the bivalent ADAs.
-
Washing: Wash the plates to remove unbound detection conjugate.
-
Substrate Addition: If an enzyme-conjugated detection reagent is used, add the appropriate substrate to generate a colorimetric or chemiluminescent signal.
-
Reading: Read the plate on a suitable plate reader.
-
Data Analysis: Compare the signal from patient samples to a pre-defined cut-point determined from a population of drug-naïve individuals.
B. Confirmatory Assay: Competitive Inhibition ELISA
To confirm the specificity of the ADAs, a competitive inhibition assay is performed.
Protocol:
-
Follow steps 1-3 of the screening ELISA protocol.
-
Pre-incubation: Pre-incubate the positive patient serum samples with an excess of the free 4-APB-carrier conjugate.
-
Sample Incubation: Add the pre-incubated samples to the coated wells and incubate.
-
Follow steps 5-10 of the screening ELISA protocol.
-
Data Analysis: A significant reduction in the signal in the presence of the competing free conjugate confirms the specificity of the ADAs for the drug.
C. Neutralizing Antibody (NAb) Assay
NAb assays are crucial for determining the clinical relevance of an ADA response. These assays can be cell-based or non-cell-based, depending on the mechanism of action of the conjugate.
Example: Cell-Based NAb Assay for a Cytotoxic 4-APB Conjugate
Protocol:
-
Cell Culture: Culture a target cell line that is sensitive to the cytotoxic effects of the 4-APB conjugate.
-
Sample Pre-incubation: Pre-incubate patient serum samples with a fixed concentration of the 4-APB conjugate.
-
Cell Treatment: Add the pre-incubated samples to the cultured cells and incubate for a period sufficient to induce cell death.
-
Viability Assay: Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).
-
Data Analysis: A reduction in the cytotoxic activity of the conjugate in the presence of patient serum indicates the presence of neutralizing antibodies.
Data Presentation and Interpretation
Quantitative data from immunogenicity studies should be presented in a clear and concise manner to facilitate comparison.
| Parameter | 4-APB Conjugate (Hypothetical Data) | Procainamide-KLH Conjugate | NAPA-KLH Conjugate |
| ADA Incidence (%) | 5% | 40% | 8% |
| Mean ADA Titer | 1:500 | 1:10,000 | 1:800 |
| Neutralizing Ab Incidence (%) | 1% | 15% | 2% |
| Impact on PK/PD | Minimal | Significant reduction in drug exposure | Minimal |
Note: Data for Procainamide-KLH and NAPA-KLH are illustrative and based on the known immunogenic potential of the parent molecules.
The generation of monoclonal antibodies against a hapten can also provide valuable insights. For instance, a monoclonal antibody raised against procainamide showed only 0.4% cross-reactivity with NAPA, indicating that the primary epitope recognized by this antibody involves the aromatic amine group that is acetylated in NAPA[6]. Similar studies with 4-APB could help to identify its key immunogenic determinants.
Conclusion and Future Directions
The assessment of immunogenicity for 4-APB-containing conjugates requires a comprehensive and systematic approach. By leveraging the principles of hapten immunogenicity and drawing comparisons with well-characterized molecules like procainamide and NAPA, researchers can design robust testing strategies to evaluate the potential for ADA development. The lower intrinsic immunogenic potential of the acetylated aromatic amine in NAPA compared to the primary aromatic amine in procainamide provides a valuable lesson in hapten design. For 4-APB, while the absence of a primary aromatic amine is promising, rigorous preclinical and clinical immunogenicity testing remains essential to fully characterize its safety profile. Future studies should focus on generating specific immunogenicity data for 4-APB conjugates and exploring the influence of different carrier proteins and linker technologies on the anti-4-APB immune response.
References
- Lee, J. T., et al. (1981). Antiarrhythmic efficacy, pharmacokinetics and safety of N-acetylprocainamide in human subjects: comparison with procainamide. The American journal of cardiology, 48(2), 360–367.
- Zhou, Z., et al. (2012). Metabolomics reveals the metabolic map of procainamide in humans and mice. British journal of pharmacology, 167(5), 1087–1103.
- Valenzuela, C., et al. (2019). Molecular basis of the different effects of procainamide and N-acetylprocainamide on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle. PloS one, 14(1), e0211004.
- Atkinson, A. J., Jr, & Lertora, J. J. (1983). Clinical pharmacokinetics of N-acetylprocainamide. Therapeutic drug monitoring, 5(1), 37–48.
- Graffner, C. (1985). Acecainide (N-acetylprocainamide). A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiac arrhythmias. Drugs, 30(2), 127–152.
- Adams, L. E., et al. (1990). Immunomodulatory effects of procainamide metabolites: their implications in drug-related lupus. Journal of laboratory and clinical medicine, 116(4), 492–501.
-
Leinco Technologies. (n.d.). Anti-Procainamide [Clone PC10-183.2]. Retrieved from [Link]
- Kates, R. E., et al. (1980). Intravenous N-acetylprocainamide disposition kinetics in coronary artery disease. Clinical pharmacology and therapeutics, 28(1), 52–57.
-
Leinco Technologies. (n.d.). Anti-Procainamide Library Pack [5 Clones]. Retrieved from [Link]
- Atkinson, A. J., Jr, et al. (1988). Comparison of the pharmacokinetic and pharmacodynamic properties of procainamide and N-acetylprocainamide. Angiology, 39(7 Pt 2), 655–667.
Sources
- 1. Metabolomics reveals the metabolic map of procainamide in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory effects of procainamide metabolites: their implications in drug-related lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic efficacy, pharmacokinetics and safety of N-acetylprocainamide in human subjects: comparison with procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the pharmacokinetic and pharmacodynamic properties of procainamide and N-acetylprocainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acecainide (N-acetylprocainamide). A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Procainamide [Clone PC10-183.2] - Leinco Technologies [leinco.com]
A Researcher's Guide to Validating Therapeutic Efficacy Using 4-(3-Aminopropoxy)benzamide Linkers in Drug Conjugates
For researchers, scientists, and drug development professionals, the journey from a promising cytotoxic agent to a targeted therapeutic is paved with critical decisions. Among the most pivotal is the choice of a chemical linker to conjugate the potent payload to its delivery vehicle, often a monoclonal antibody in an Antibody-Drug Conjugate (ADC). This guide provides an in-depth technical comparison and a validated experimental framework for assessing the therapeutic efficacy of drugs employing a 4-(3-aminopropoxy)benzamide-based linker. While this specific linker represents a novel scaffold, the principles and methodologies discussed herein are grounded in established best practices for ADC validation, providing a robust template for your research endeavors.
The Lynchpin of Efficacy: Understanding the Role of the Linker
The linker in an ADC is far from a passive connector; it is a dynamic component that dictates the stability, pharmacokinetics, and ultimately, the therapeutic index of the conjugate. An ideal linker must maintain a steadfast connection between the antibody and the payload in systemic circulation to prevent premature drug release and off-target toxicity.[1] Upon internalization into the target cancer cell, it must then efficiently release the cytotoxic agent to induce cell death.[2] This delicate balance between stability and controlled cleavage is the hallmark of a successful linker strategy.
The 4-(3-aminopropoxy)benzamide moiety presents an intriguing scaffold for a cleavable linker. The propoxy chain offers a potential site for enzymatic cleavage by lysosomal enzymes, while the benzamide group can influence the overall stability and electronic properties of the linker-drug conjugate. The primary amine provides a versatile handle for conjugation to the payload.
Comparative Analysis: 4-(3-Aminopropoxy)benzamide Linker vs. Established Alternatives
To appreciate the potential of a novel linker, it is essential to benchmark it against current standards. The two most prevalent classes of linkers in clinically approved and late-stage ADCs are protease-cleavable linkers, exemplified by the valine-citrulline dipeptide linked to a p-aminobenzyl carbamate (vc-PABC) self-immolative spacer, and non-cleavable linkers, such as succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
| Linker Type | Release Mechanism | Key Advantages | Key Limitations |
| 4-(3-Aminopropoxy)benzamide (Hypothesized) | Potentially enzymatic (e.g., by proteases or amidases targeting the propoxy or amide bond) | - Potentially novel cleavage kinetics and substrate specificity, potentially overcoming resistance mechanisms. - Amine handle for versatile payload conjugation. | - Cleavage mechanism and kinetics require empirical validation. - Stability in circulation is unknown. |
| Valine-Citrulline-PABC (vc-PABC) | Cleavage by lysosomal proteases (e.g., Cathepsin B) | - Well-characterized and validated mechanism of action.[3] - High stability in circulation.[4] - Capable of bystander killing.[5] | - Susceptible to premature cleavage by certain rodent carboxylesterases, complicating preclinical in vivo studies.[3] |
| SMCC (Non-cleavable) | Proteolytic degradation of the antibody backbone in the lysosome | - High stability in circulation.[2] - Generally better tolerated in vivo. | - Relies on complete antibody degradation for payload release. - Less effective bystander killing.[2] |
Experimental Validation Workflow for an ADC with a 4-(3-Aminopropoxy)benzamide Linker
The following section outlines a comprehensive, step-by-step experimental workflow to validate the therapeutic efficacy of a hypothetical ADC utilizing a 4-(3-aminopropoxy)benzamide linker. This workflow is designed to be a self-validating system, with each experiment building upon the insights of the previous one.
Caption: A comprehensive workflow for the validation of an ADC.
Part 1: In Vitro Characterization
The initial step involves the synthesis of the ADC by conjugating the payload to the antibody via the 4-(3-aminopropoxy)benzamide linker.
Protocol:
-
Linker-Payload Synthesis: Synthesize the linker-payload construct. The primary amine of the 4-(3-aminopropoxy)benzamide linker can be reacted with a payload containing a suitable functional group (e.g., a carboxylic acid to form an amide bond).
-
Antibody Modification: If conjugating to cysteine residues, partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).
-
Conjugation: React the activated linker-payload with the modified antibody.
-
Purification and Characterization: Purify the resulting ADC using techniques like size-exclusion chromatography (SEC) or protein A affinity chromatography. Characterize the ADC to determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and/or mass spectrometry.
This assay determines the potency of the ADC against target antigen-positive and antigen-negative cancer cell lines.
Protocol:
-
Cell Seeding: Seed target antigen-positive (e.g., SK-BR-3 for HER2-targeted ADC) and antigen-negative (e.g., MCF-7) cells in 96-well plates and allow them to adhere overnight.[6]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, the unconjugated payload, and a non-targeting control ADC for 72-120 hours.[5]
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or MTS, or a fluorescence-based assay.[5]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound. A potent ADC should have a significantly lower IC50 in antigen-positive cells compared to antigen-negative cells and the control ADC.
This assay evaluates the stability of the ADC in plasma, a critical parameter for preventing premature drug release.
Protocol:
-
Incubation: Incubate the ADC in mouse and human serum or plasma at 37°C for various time points (e.g., 0, 24, 48, 96, and 168 hours).[7]
-
ADC Capture: At each time point, capture the ADC from the plasma using protein A magnetic beads.[7]
-
Analysis by LC-MS: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR over time.[7] A stable ADC will show minimal decrease in DAR.
This assay assesses the ability of the released payload to kill neighboring antigen-negative cells, which is important for treating heterogeneous tumors.[8]
Protocol:
-
Co-culture Setup: Co-culture antigen-positive and antigen-negative cells (the latter engineered to express a fluorescent protein like GFP for identification) at a defined ratio.[9]
-
ADC Treatment: Treat the co-culture with the ADC for an appropriate duration.
-
Flow Cytometry Analysis: Use flow cytometry to quantify the viability of the GFP-negative (antigen-positive) and GFP-positive (antigen-negative) cell populations. A significant decrease in the viability of the GFP-positive cells in the presence of the ADC indicates a bystander effect.
Part 2: In Vivo Efficacy Evaluation
Caption: Workflow for in vivo efficacy testing of an ADC.
In vivo efficacy is typically evaluated in immunodeficient mice bearing human tumor xenografts.
Protocol:
-
Cell Implantation: Subcutaneously implant antigen-positive human cancer cells into the flank of immunodeficient mice (e.g., NOD-SCID or NSG mice).[10]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody, and non-targeting control ADC).
This study assesses the anti-tumor activity of the ADC in the established xenograft model.
Protocol:
-
Dosing: Administer the ADC and controls to the mice via an appropriate route (typically intravenous).
-
Tumor Measurement: Measure tumor volume and mouse body weight 2-3 times per week. Tumor growth inhibition (TGI) is the primary efficacy endpoint.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Conclusion
The validation of a novel linker such as 4-(3-aminopropoxy)benzamide requires a systematic and rigorous experimental approach. By following the comprehensive workflow outlined in this guide, researchers can thoroughly characterize the in vitro and in vivo properties of their ADC, providing a solid foundation for further preclinical and clinical development. While the specific cleavage mechanism of this linker remains to be elucidated, the described methodologies provide a clear path to understanding its stability, potency, and overall therapeutic potential in the context of targeted drug delivery.
References
-
Firth, D., Bell, L., Squires, M., Estdale, S., & McKee, C. (2021). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Pharmaceutics, 13(1), 125. [Link]
-
Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3456-3474. [Link]
-
Perron, P., et al. (2021). Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. Molecules, 26(15), 4488. [Link]
-
Creative Biolabs. (n.d.). ADC In Vivo Efficacy Evaluation Services. Retrieved January 26, 2026, from [Link]
- Bergeron, R. J., et al. (1994). 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
-
Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics, 15(5), 958-970. [Link]
-
Kovtun, Y. V., et al. (2018). Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates. Bioconjugate Chemistry, 29(12), 4136-4144. [Link]
-
Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(6), 1235-1262. [Link]
-
Ni, S., et al. (2024). Harnessing Nature's Catalysts: Advances in Enzymatic Alkene Cleavage. ChemCatChem, e202301548. [Link]
-
Balthasar, J. P., et al. (2020). Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1. Journal of Pharmacokinetics and Pharmacodynamics, 47(4), 317-329. [Link]
-
Dong, L., et al. (2018). A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine–Maleimide-Based Antibody Drug Conjugates. Analytical Chemistry, 90(10), 5989-5994. [Link]
-
G-C., M., et al. (2020). Correlation between the IC50 values of trastuzumab-based ADCs and the number of HER2 receptors. Scientific Reports, 10(1), 1-11. [Link]
-
Li, F., et al. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. In Antibody-Drug Conjugates (pp. 235-245). Humana, New York, NY. [Link]
-
An, Z., et al. (2018). Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. Nature Communications, 9(1), 1-11. [Link]
-
Oestreich, M., et al. (2018). Enzymatic cleavage of lignin β-O-4 aryl ether bonds via net internal hydrogen transfer. ChemCatChem, 10(15), 3230-3236. [Link]
-
Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics, 15(5), 958-970. [Link]
-
Bargh, J. D., et al. (2021). Chapter 3: Linker Design and Impact on ADC Properties. In Antibody-Drug Conjugates (pp. 48-83). Royal Society of Chemistry. [Link]
-
Sciex. (2023). Comprehensive LC-MS workflows for antibody drug conjugate (ADC) analysis. Retrieved January 26, 2026, from [Link]
-
Rovis, T., et al. (2014). A Coupling of Benzamides and Donor/Acceptor Diazo–Compounds to form γ-Lactams via Rh(III)–Catalyzed C–H Activation. Journal of the American Chemical Society, 136(15), 5784-5787. [Link]
-
ResearchGate. (n.d.). In vitro assays for each ADC. Cytotoxicity assays on (a) MCF-7 (HER2...). Retrieved January 26, 2026, from [Link]
-
Pinto, M., et al. (2017). Amino Acids in the Development of Prodrugs. Current Topics in Medicinal Chemistry, 17(29), 3261-3280. [Link]
-
Bio-protocol. (2025). 4.8. In Vitro Bystander Killing Assay. Bio-protocol, 15(1), e1010848. [Link]
-
Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity. Retrieved January 26, 2026, from [Link]
-
Kudirka, R., et al. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. [Link]
-
MDPI. (n.d.). Generation of Antibody-Drug Conjugate Resistant Models. Retrieved January 26, 2026, from [Link]
-
Chen, Y., et al. (2020). Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells. Journal of Nanobiotechnology, 18(1), 1-13. [Link]
-
ResearchGate. (n.d.). Fig. 2. Bystander killing effect of antibody–drug conjugates (ADCs) in.... Retrieved January 26, 2026, from [Link]
-
Rautio, J., et al. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. [Link]
-
Creative Biolabs. (n.d.). A Two-Step Immunocapture Assay for ADCs Characterization. Retrieved January 26, 2026, from [Link]
-
MImAbs. (n.d.). Mouse Models for Cancer: Antibodies for medicine. Retrieved January 26, 2026, from [Link]
-
Agilent. (n.d.). In vitro real-time evaluation of bystander effects of antibody-drug conjugates. Retrieved January 26, 2026, from [Link]
-
Blakey, D. C., et al. (1995). Disposition of the prodrug 4-(bis (2-chloroethyl) amino) benzoyl-L-glutamic acid and its active parent drug in mice. Cancer Research, 55(16), 3545-3551. [Link]
-
Chen, P. H., et al. (2021). The Chemical Tagging of Bioactive Amides by Cooperative Catalysis: Applications in the Syntheses of Drug Conjugates. ACS Central Science, 7(6), 1040-1051. [Link]
-
Kaneko, M. K., et al. (2021). Antibody–Drug Conjugates Using Mouse–Canine Chimeric Anti-Dog Podoplanin Antibody Exerts Antitumor Activity in a Mouse Xenograft Model. Antibodies, 10(3), 32. [Link]
-
CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: ANTIBODY-DEPENDENT CELL- MEDIATED CYTOTOXICITY (ADCC) IN CO-CULTURE OF NK CELLS AND CELL LINES. Retrieved January 26, 2026, from [Link]
-
Levengood, M. R., et al. (2018). Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs. Data in Brief, 17, 119-131. [Link]
-
Saraiva, M. F., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Current Medicinal Chemistry, 23(34), 3886-3913. [Link]
-
Taylor, R. D., et al. (2012). Design and Synthesis of Novel Hybrid Benzamide-Peptide Histone Deacetylase Inhibitors. Molecules, 17(9), 10549-10561. [Link]
-
Li, Z., et al. (2020). Alcohol C−C bond cleavage via β‐scission of alkoxy radical. Angewandte Chemie International Edition, 59(36), 15511-15515. [Link]
Sources
- 1. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. biochempeg.com [biochempeg.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-(3-Aminopropoxy)benzamide
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(3-Aminopropoxy)benzamide, a compound utilized in various research and development endeavors. By grounding our procedures in established safety protocols and regulatory frameworks, we aim to empower laboratory professionals to manage chemical waste with the highest degree of scientific integrity and environmental responsibility.
Disclaimer: A specific Safety Data Sheet (SDS) for 4-(3-Aminopropoxy)benzamide was not available at the time of this writing. The following guidance is based on the known hazards of structurally similar compounds, including benzamide and various aminobenzamide derivatives, as well as general principles of chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and refer to the manufacturer-specific SDS for any chemical you handle.
Understanding the Hazard Profile: A Precautionary Approach
Lacking a specific SDS necessitates a conservative approach to hazard assessment. Structurally related compounds like benzamide and aminobenzamides exhibit a range of health hazards.[1][2][3][4] These include:
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[2]
-
Suspected Mutagenicity: Some benzamide derivatives are suspected of causing genetic defects.[1][5]
Given these potential hazards, 4-(3-Aminopropoxy)benzamide must be handled with care throughout its lifecycle, including the final disposal phase. The causality is clear: improper disposal not only poses a risk to personnel from direct exposure but also carries the potential for long-term environmental contamination.[6]
Core Principles of Chemical Waste Disposal
The disposal of any laboratory chemical is governed by a set of overarching principles designed to ensure safety and regulatory compliance. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[7]
1. Waste Determination: The first critical step is to determine if the chemical waste is hazardous.[7][8] This involves assessing whether it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as a hazardous waste by the EPA.[9] Given the potential hazards of 4-(3-Aminopropoxy)benzamide, it is prudent to manage it as a hazardous waste unless confirmed otherwise by your institution's EHS professionals.[8]
2. Segregation: To prevent dangerous reactions, chemical waste must be segregated.[6] Do not mix 4-(3-Aminopropoxy)benzamide waste with other chemical waste streams unless explicitly permitted by your institution's protocols. It should be kept separate from incompatible materials such as strong oxidizing agents and acids.[4][6]
3. Containment and Labeling: Waste must be stored in appropriate, leak-proof containers that are compatible with the chemical.[6] The container must be clearly labeled with the words "Hazardous Waste," the full chemical name (4-(3-Aminopropoxy)benzamide), and a clear description of its hazards.[6]
Disposal Protocol for 4-(3-Aminopropoxy)benzamide
This section provides a step-by-step methodology for the safe disposal of pure 4-(3-Aminopropoxy)benzamide and contaminated materials.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure you are wearing the appropriate PPE. The causality behind this is to create a barrier between you and the potentially hazardous material.
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant (e.g., nitrile) | To prevent skin contact and potential irritation or absorption.[3] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust, preventing serious irritation.[3][4] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of any dusts or aerosols.[3] |
Step-by-Step Disposal Procedure
1. Waste Collection (At the Point of Generation):
- Solid Waste: Collect any unused or waste 4-(3-Aminopropoxy)benzamide powder in a designated, compatible, and sealable container.[5] Do not leave it in open beakers or weigh boats.
- Contaminated Labware: Disposable items such as weigh paper, gloves, and pipette tips that are contaminated with the compound should be placed in a separate, sealed plastic bag or container labeled as hazardous waste.
- Solutions: If the compound is in a solvent, collect it in a sealable, compatible waste container. Do not mix with other solvent waste streams unless your facility's procedures allow it. The container should be labeled with the full names and approximate concentrations of all components.
2. Waste Storage (Satellite Accumulation Area):
- Store the sealed waste container in a designated satellite accumulation area within the laboratory.[9] This area should be under the control of the laboratory personnel.
- Ensure the container is kept closed at all times except when adding waste.[8][9]
- The storage area should be cool, dry, and well-ventilated, away from heat or ignition sources.[1][5]
3. Arranging for Disposal:
- Contact your institution's EHS department or hazardous waste management provider to arrange for pickup.[8]
- Provide them with a complete and accurate description of the waste, including the chemical name and any other components in the waste container.
- Do not attempt to dispose of 4-(3-Aminopropoxy)benzamide down the drain or in regular trash.[2] This is to prevent the release of the chemical into the sanitary sewer system and the environment.[1][3][4]
4. Spill Cleanup:
- In the event of a spill, evacuate the immediate area and ensure proper ventilation.[5]
- Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand.[1]
- Sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[3][5]
- Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
- For large spills, contact your EHS department immediately.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of 4-(3-Aminopropoxy)benzamide.
Caption: Decision workflow for the disposal of 4-(3-Aminopropoxy)benzamide.
Conclusion
The responsible disposal of 4-(3-Aminopropoxy)benzamide is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of waste determination, segregation, and proper containment, and by following the step-by-step protocols outlined in this guide, researchers can ensure that they are managing this chemical waste in a manner that is both safe and compliant with regulations. Always prioritize safety and consult with your institution's EHS professionals to ensure adherence to specific local and national guidelines.
References
-
Metasci. (n.d.). Safety Data Sheet Benzamide. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET P-AMINO BENZAMIDE. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
Lab Manager. (2024). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability & Risk. (n.d.). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
Sources
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. epa.gov [epa.gov]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
A Researcher's Guide to the Safe Handling of 4-(3-Aminopropoxy)benzamide
Hazard Assessment: A Conservative Approach
Given the absence of a dedicated SDS for 4-(3-Aminopropoxy)benzamide, a thorough risk assessment mandates treating it with a high degree of caution. Structurally related compounds, such as benzamide and 4-aminobenzamide, are known to present several hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][4]
-
Respiratory Irritation: May cause respiratory tract irritation.[5]
-
Genetic Defects: Some benzamide derivatives are suspected of causing genetic defects.[2][3]
Therefore, it is imperative to handle 4-(3-Aminopropoxy)benzamide with the assumption that it possesses similar hazardous properties. The core principle is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical for mitigating the risks associated with handling 4-(3-Aminopropoxy)benzamide. The following table outlines the recommended PPE, drawing on best practices for handling powdered chemicals with similar hazard profiles.[6][7][8]
| PPE Category | Item | Standard/Specification | Rationale |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 (US) or EN 166 (EU) | Protects eyes from chemical splashes, dust, and vapors.[6][7] |
| Face Shield | Worn in conjunction with safety goggles | Recommended when there is a significant risk of splashing, providing full-face protection.[7][8] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Prevents skin contact with the chemical. Inspect gloves for any signs of degradation or punctures before use and change them frequently.[6][7] |
| Body Protection | Laboratory Coat | Long-sleeved | Protects skin and personal clothing from contamination.[6][7] |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent the inhalation of dust particles.[6][9] |
Operational Plan: From Donning to Disposal
A systematic approach to handling, from preparation to waste disposal, is crucial for ensuring a safe laboratory environment.
Preparation and Donning of PPE
A meticulous sequence for putting on PPE ensures maximum protection:
-
Preparation: Before entering the designated handling area, inspect all PPE for integrity.
-
Lab Coat: Don the laboratory coat, ensuring it is fully buttoned.[6]
-
Respirator (if required): If a risk assessment indicates the need for respiratory protection, perform a fit check to ensure a proper seal.[6]
-
Eye and Face Protection: Put on safety goggles. If a higher risk of splashing exists, add a face shield.[6][7]
-
Gloves: Wash and dry hands thoroughly before donning chemical-resistant gloves. Ensure the gloves overlap with the cuffs of the lab coat to create a seal.[6]
Handling Procedures: Minimizing Exposure
Engineering and procedural controls are fundamental to safe handling:
-
Engineering Controls: Whenever feasible, handle 4-(3-Aminopropoxy)benzamide within a certified chemical fume hood to minimize inhalation exposure.[6] For weighing, a balance enclosure with exhaust ventilation is recommended.[6]
-
Procedural Controls:
Doffing of PPE and Decontamination
The process of removing PPE is as critical as putting it on to prevent cross-contamination:
-
Gloves: Remove gloves first, turning them inside out as you do.
-
Face Shield and Goggles: Remove eye and face protection.
-
Lab Coat: Remove the lab coat, turning it inside out.
-
Respirator: Remove the respirator last.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Spill Management and Disposal
In the event of a spill, immediate and appropriate action is necessary:
-
Spill Response:
-
Evacuate non-essential personnel from the area.[5]
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Collect the material into a suitable, labeled container for hazardous waste.[2][5]
-
Clean the spill area with a suitable solvent, followed by soap and water.[5]
-
-
Waste Disposal:
Workflow for Safe Handling
The following diagram illustrates the key decision points and steps for the safe handling of 4-(3-Aminopropoxy)benzamide.
Caption: Workflow for Safe Handling of 4-(3-Aminopropoxy)benzamide.
References
-
Material Safety Data Sheet for p-Amino Benzamide. Oxford Lab Fine Chem LLP.
-
Benzamide Hazard Summary. New Jersey Department of Health.
-
Benzamide Material Safety Data Sheet. Central Drug House (P) Ltd.
-
4-Aminobenzamide Safety Data Sheet. Thermo Fisher Scientific.
-
Benzamide Safety Data Sheet. Sigma-Aldrich.
-
Benzamide for Synthesis MSDS. Loba Chemie.
-
Benzamide. CAMEO Chemicals, NOAA.
-
3-Amino-4-methoxybenzamide Safety Data Sheet. Fisher Scientific.
-
Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide. Benchchem.
-
Benzamide Safety Data Sheet. Acros Organics.
-
Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide. Benchchem.
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta.
Sources
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
